2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-phenylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUAEOKKYUSIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170915 | |
| Record name | 1,3-Indandione, 2-bromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-20-3 | |
| Record name | 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2-phenylindan-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1801-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Indandione, 2-bromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-2-PHENYLINDAN-1,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY9A648KXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione (CAS No. 1801-20-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a halogenated derivative of the indane-1,3-dione scaffold, a privileged structure in medicinal chemistry. The parent indane-1,3-dione core is recognized for a variety of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a phenyl group at the 2-position creates a versatile chemical entity with potential for further functionalization and exploration in drug discovery programs. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on practical insights for laboratory research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1801-20-3 | [1] |
| Molecular Formula | C₁₅H₉BrO₂ | |
| Molecular Weight | 301.14 g/mol | |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Soluble in various organic solvents. | General knowledge |
Synthesis of this compound
The synthesis of the title compound is a two-step process that begins with the preparation of the precursor, 2-phenyl-1H-indene-1,3(2H)-dione, followed by its selective bromination at the 2-position.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 2-phenyl-1H-indene-1,3(2H)-dione (Precursor)
The synthesis of the precursor, 2-phenyl-1H-indene-1,3(2H)-dione, can be achieved through the reaction of 2-diazo-1,3-indanedione with benzene in the presence of a rhodium (II) acetate catalyst.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-diazo-1,3-indanedione in a suitable amount of benzene.
-
Catalyst Addition: Add a catalytic amount of rhodium (II) acetate to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete, monitoring by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure 2-phenyl-1H-indene-1,3(2H)-dione.
-
2-diazo-1,3-indanedione: This reactant serves as a carbene precursor, which is essential for the C-H insertion reaction into the benzene ring.
-
Benzene: Acts as both the reactant and the solvent in this transformation.
-
Rhodium (II) acetate: This catalyst is highly effective for promoting the decomposition of the diazo compound and facilitating the subsequent C-H insertion reaction.
-
Reflux: The elevated temperature is necessary to overcome the activation energy for the decomposition of the diazo compound and the subsequent reaction.
Step 2: Bromination of 2-phenyl-1H-indene-1,3(2H)-dione
The final step involves the electrophilic bromination of the precursor at the C-2 position.[3]
-
Dissolution: Dissolve 2-phenyl-1H-indene-1,3(2H)-dione in chloroform in a suitable reaction flask.
-
Bromine Addition: To the stirred solution, add a solution of bromine in chloroform dropwise at room temperature.
-
Reaction: Continue stirring at room temperature until the reaction is complete, as indicated by TLC.
-
Work-up: After the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
2-phenyl-1H-indene-1,3(2H)-dione: The active methylene group at the C-2 position is susceptible to electrophilic substitution.
-
Bromine: The electrophilic bromine source for the reaction.
-
Chloroform: A suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.
-
Room Temperature: The reaction is typically facile and does not require heating.
Reactivity and Potential Applications
Chemical Reactivity
The presence of the bromine atom at the alpha-position to two carbonyl groups makes this compound a reactive species. It can undergo nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. This reactivity allows for the introduction of various functional groups at the 2-position, making it a valuable intermediate for the synthesis of a diverse range of indane-1,3-dione derivatives.
Potential Applications in Drug Development
The indane-1,3-dione scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives have been investigated for their potential as:
-
Anticoagulants: The structural similarity of some indane-1,3-dione derivatives to vitamin K antagonists has led to their exploration as anticoagulant agents.[2]
-
Anticancer Agents: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]
-
Anti-inflammatory Agents: The scaffold has been utilized in the design of compounds with anti-inflammatory properties.[2]
While specific biological data for this compound is not extensively reported in publicly available literature, its role as a key synthetic intermediate allows for the generation of libraries of novel indane-1,3-dione derivatives for screening in various disease models. The phenyl group at the 2-position can be further modified to explore structure-activity relationships, and the bromine atom provides a handle for introducing diverse chemical moieties to modulate the pharmacological profile.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes.[4][5]
-
Storage: Store in a cool, dry place away from incompatible materials.[4]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[6]
Conclusion
This compound is a valuable synthetic building block with significant potential in the field of medicinal chemistry. Its straightforward synthesis and inherent reactivity provide a platform for the development of novel indane-1,3-dione derivatives with diverse pharmacological activities. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications to aid researchers in their exploration of this promising chemical entity.
References
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2-Bromo-1,3-indandione | C9H5BrO2 | CID 253820 - PubChem. (n.d.). Retrieved from [Link]
- Synthetic Applications of 2-diazo-1,3-indanedione. (2019). Indian Journal of Heterocyclic Chemistry, 29(2), 167-179.
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Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... - ResearchGate. (n.d.). Retrieved from [Link]
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physicochemical properties of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated derivative of the indandione scaffold, a privileged structure in medicinal chemistry and materials science. The presence of a bromine atom at the C2 position, along with a phenyl substituent, imparts unique reactivity and physicochemical characteristics to the molecule. This guide provides a comprehensive overview of its properties, synthesis, spectroscopic characterization, and applications, serving as a critical resource for professionals engaged in organic synthesis and drug discovery. The strategic placement of the bromo and phenyl groups makes this compound a versatile intermediate for creating more complex molecular architectures, particularly heterocyclic systems with potential biological activities.
Molecular Structure and Core Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the core properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉BrO₂ | [1] |
| Molecular Weight | 315.14 g/mol | [2] |
| CAS Number | 1801-20-3 | [1][3] |
| Appearance | Off-white to light yellow powder/crystals | [4] |
| Melting Point | 87-93 °C | [4] |
| Solubility | Soluble in chloroform, ethanol; very slightly soluble in water. | [5] |
| Storage Conditions | 0-8°C, under inert atmosphere. | [4][6] |
Synthesis and Purification
The primary route for the synthesis of this compound involves the bromination of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione. This reaction leverages the acidic nature of the C2 proton, which is positioned between two electron-withdrawing carbonyl groups, facilitating its removal and subsequent substitution.
Synthetic Workflow Diagram
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- 2. 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- | C16H11BrO2 | CID 323027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1801-20-3|this compound|BLD Pharm [bldpharm.com]
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spectral data for 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
An In-Depth Technical Guide to the Spectral Data of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Introduction
This compound is a halogenated derivative of 1,3-indandione, a class of compounds with a wide range of applications in organic synthesis and medicinal chemistry. The introduction of a bromine atom at the alpha position to the carbonyl groups, along with a phenyl substituent, creates a stereocenter and significantly influences the molecule's reactivity, making it a valuable building block for more complex structures. Derivatives of 1,3-indandione have been investigated for their anticoagulant, anti-inflammatory, and antimicrobial activities.[1][2] A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of its expected infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, grounded in established spectroscopic principles and data from closely related analogues.
Molecular Structure
The structure of this compound features a bicyclic indane-1,3-dione core, with a bromine atom and a phenyl group attached to the C2 position.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The spectral data of this compound provides a unique fingerprint for its identification. The combination of strong carbonyl absorptions in the IR spectrum, the characteristic aromatic signals in the ¹H and ¹³C NMR spectra, and the distinct isotopic pattern of the molecular ion in the mass spectrum allows for the unambiguous confirmation of its structure. This guide serves as a valuable resource for researchers working with this compound, facilitating its synthesis, purification, and application in further chemical transformations.
References
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Punia, R., Mor, S., & Kumar, A. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. Available at: [Link]
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Supporting Information for various organic compounds. (n.d.). Retrieved from [Link]
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Punia, R., et al. (2023). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-1,3-indandione. PubChem. Retrieved from [Link]
- D'hooghe, M., & De Kimpe, N. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
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Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.). Retrieved from [Link]
- BenchChem. (2025). Spectroscopic Profile of 2-bromo-2,3-dihydro-1H-indene: A Technical Guide. BenchChem.
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PubChem. (n.d.). 2-bromo-2,3-dihydro-1H-indene. PubChem. Retrieved from [Link]
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Ahmedova, A., et al. (2015). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate. Available at: [Link]
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Supporting Information for Synthesis of 1,3-dibromo-2-aryl-1H-indenes via NBS mediated unusual bromination of 2-alkynylbenzaldoximes. (n.d.). Retrieved from [Link]
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Universal Biologicals. (n.d.). This compound (CS-0116873-1g). Universal Biologicals. Retrieved from [Link]
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De Kimpe, N. (2009). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. ResearchGate. Available at: [Link]
- Cariou, K. (2021).
- Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry.
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Chemeurope.com. (n.d.). Haloketone. Chemeurope.com. Retrieved from [Link]
- Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry.
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ResearchGate. (n.d.). Synthesis and Spectral Characterization of Novel Spiroindan-1,3-Dione: A Diels Alder Adduct. ResearchGate. Available at: [Link]
- BenchChem. (n.d.).
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ResearchGate. (n.d.). Synthesis and Spectral Characterization of Novel Spiroindan-1,3-Dione: A Diels Alder Adduct. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). α-Halo ketone. Wikipedia. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-phenylpentane-1,3-dione. PubChem. Retrieved from [Link]
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NIST. (n.d.). 1H-Indene, 2-phenyl-. NIST WebBook. Retrieved from [Link]
- Fanelli, O. (1975).
- Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
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- Synthesis and Characterization Of 2-Substituted Deriv
Sources
An In-depth Technical Guide to 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, an α-haloketone derivative of the indan-1,3-dione scaffold, is a highly versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The indan-1,3-dione core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1] The introduction of a bromine atom at the C2 position, adjacent to a carbonyl group, creates a molecule with two key electrophilic centers, rendering it a valuable precursor for the construction of complex heterocyclic systems.[2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Properties
The formal IUPAC name for this compound is This compound . It is also commonly referred to as 2-bromo-2-phenylindan-1,3-dione.
| Property | Value |
| CAS Number | 1801-20-3 |
| Molecular Formula | C₁₅H₉BrO₂ |
| Molecular Weight | 301.14 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The synthesis of the title compound is a two-step process, beginning with the formation of the 2-phenyl-1,3-indandione precursor, followed by a selective α-bromination.
Step 1: Synthesis of 2-Phenyl-1,3-indandione
The precursor, 2-phenyl-1,3-indandione, can be synthesized via a condensation reaction. A common method involves the reaction of diethyl phthalate with phenylacetic acid in the presence of a strong base like sodium methoxide.
Experimental Protocol: Synthesis of 2-Phenyl-1,3-indandione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol to prepare sodium methoxide.
-
Addition of Reagents: To the sodium methoxide solution, add diethyl phthalate and phenylacetic acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-phenyl-1,3-indandione.
Step 2: α-Bromination of 2-Phenyl-1,3-indandione
The second step involves the selective bromination of the α-carbon of the dione. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction is often initiated by a radical initiator like benzoyl peroxide or by UV light.
Mechanism of Bromination
The bromination of the α-carbon to a carbonyl group can proceed via an acid- or base-catalyzed mechanism, or through a free-radical pathway. When using NBS with a radical initiator, the reaction follows a free-radical chain mechanism.
Figure 1: Free-Radical Bromination Mechanism.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2-phenyl-1,3-indandione in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial. The following are the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the indan-1,3-dione core and the phenyl group would appear as multiplets in the range of δ 7.0-8.5 ppm. The absence of the characteristic singlet for the C2 proton of the precursor (around δ 4.2 ppm) confirms the substitution. |
| ¹³C NMR | The two carbonyl carbons (C1 and C3) are expected to resonate at around δ 190-200 ppm. The C2 carbon bearing the bromine and phenyl group would appear around δ 60-70 ppm. Aromatic carbons will be observed in the δ 120-140 ppm region. |
| FT-IR (KBr) | Strong absorption bands for the two carbonyl groups (C=O) are expected around 1700-1740 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-Br stretching may be visible in the fingerprint region (500-700 cm⁻¹). |
| Mass Spec. (EI) | The mass spectrum should show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine radical (•Br) and carbon monoxide (CO). |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by its nature as an α-haloketone, possessing two primary electrophilic sites: the α-carbon and the carbonyl carbons. This dual reactivity makes it a powerful building block for the synthesis of various heterocyclic compounds.
Sources
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive examination of the molecular structure of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, a compound of significant interest in synthetic organic chemistry. As a Senior Application Scientist, the aim of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this molecule's synthesis, structural characteristics, and spectroscopic profile. The information presented herein is curated from peer-reviewed scientific literature and established chemical databases to ensure technical accuracy and reliability.
Introduction and Chemical Identity
This compound, with the Chemical Abstracts Service (CAS) registry number 1801-20-3, is a halogenated derivative of 2-phenyl-1,3-indandione.[1][2][3][4] Its core structure consists of an indane-1,3-dione framework, which is a bicyclic system composed of a benzene ring fused to a five-membered ring bearing two ketone functionalities. At the second position of the five-membered ring, both a bromine atom and a phenyl group are substituted, creating a chiral center.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-bromo-2-phenylindane-1,3-dione |
| CAS Number | 1801-20-3 |
| Molecular Formula | C₁₅H₉BrO₂ |
| Molecular Weight | 301.14 g/mol [1] |
| InChIKey | GEUAEOKKYUSIJF-UHFFFAOYSA-N |
The presence of the bulky phenyl and bromo substituents on the same carbon atom (C2) significantly influences the molecule's stereochemistry and reactivity. This guide will delve into the experimental data that elucidates its precise three-dimensional structure.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the bromination of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione. This reaction proceeds via an electrophilic substitution mechanism.
General Synthetic Protocol
The following is a generalized protocol based on the synthesis of related 2-aryl-2-bromo-1H-indene-1,3(2H)-diones:
-
Starting Material: 2-phenyl-1H-indene-1,3(2H)-dione is dissolved in a suitable inert solvent, such as chloroform or carbon tetrachloride.
-
Brominating Agent: A solution of bromine (Br₂) in the same solvent is added dropwise to the solution of the starting material at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Mechanistic Pathway
The synthesis of this compound involves the electrophilic attack of bromine on the enolate of 2-phenyl-1H-indene-1,3(2H)-dione. The acidic proton at the C2 position is readily abstracted in the presence of a trace amount of base or can exist in equilibrium with its enol form.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization and Molecular Structure
The molecular structure of this compound has been elucidated through various spectroscopic techniques. The following sections detail the expected and reported spectral data that are crucial for its identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the indane and the phenyl rings. The protons on the fused benzene ring of the indane moiety will typically appear as a complex multiplet in the downfield region (around 7.8-8.2 ppm). The protons of the C2-phenyl group will also resonate in the aromatic region (around 7.2-7.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the quaternary C2 carbon. The carbonyl carbons are expected to resonate at a significantly downfield chemical shift (typically in the range of 190-200 ppm). The quaternary carbon at the C2 position, bonded to both the bromine and the phenyl group, will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1700-1740 cm⁻¹. Other significant peaks would include those for the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
Table 2: Summary of Expected Spectroscopic Data
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.2 ppm) |
| ¹³C NMR | Carbonyl carbons (~190-200 ppm), Aromatic carbons, Quaternary C2 carbon |
| IR Spectroscopy | Strong C=O stretching (~1700-1740 cm⁻¹), Aromatic C-H and C=C stretching |
| Mass Spectrometry | Molecular ion peaks [M]⁺ and [M+2]⁺ in approximately 1:1 ratio |
Reactivity and Potential Applications
The chemical reactivity of this compound is largely dictated by the presence of the bromine atom at the C2 position, making it a good leaving group in nucleophilic substitution reactions. This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Photochemical Reactivity
Studies on related 2-aryl-2-bromo-1H-indene-1,3(2H)-diones have shown that they undergo photochemical reactions.[1] Irradiation can lead to the homolytic cleavage of the C-Br bond, forming a resonance-stabilized radical intermediate. This radical can then participate in various reactions depending on the solvent and other reagents present, leading to the formation of diverse photoproducts.
Caption: Photochemical reactivity pathway of this compound.
Precursor for Heterocyclic Synthesis
The title compound is a key precursor for the synthesis of various fused heterocyclic compounds. For instance, it can undergo cyclocondensation reactions with dinucleophiles to form novel polycyclic systems, which are of interest in medicinal chemistry and materials science.
Conclusion
This compound is a fascinating molecule with a rich chemical profile. Its synthesis is straightforward, and its structure has been well-defined by a combination of spectroscopic methods. The reactivity of this compound, particularly its photochemical behavior and its utility as a synthetic intermediate, opens up avenues for the creation of novel and potentially bioactive molecules. This guide has provided a foundational understanding of its molecular structure, which is essential for any researcher working with or considering the use of this compound in their scientific endeavors.
References
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Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene- 1,3(2H)-diones. (2015). Journal of Chemical and Pharmaceutical Research, 7(4), 984-990. [Link]
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2-BROMO-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE. Matrix Fine Chemicals. [Link]
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2-BROMO-2-PHENYLINDAN-1,3-DIONE. Drugfuture. [Link]
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An In-Depth Technical Guide to the Safe Handling of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Introduction
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a valuable synthetic intermediate in organic and medicinal chemistry. As a member of the α-haloketone class, its utility is derived from the two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—making it a potent building block for complex molecular architectures.[1][2] This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the critical safety and handling procedures for this compound, ensuring its effective use while prioritizing laboratory and personal safety.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is the correct identification and understanding of the compound's physical nature.
| Property | Value | Source |
| Chemical Name | This compound | BLDpharm |
| Synonyms | 2-Bromo-2-phenyl-1,3-indandione | N/A |
| CAS Number | 1801-20-3 | BLDpharm[3] |
| Molecular Formula | C₁₅H₉BrO₂ | Derived |
| Molecular Weight | 301.14 g/mol | Derived |
| Appearance | Solid (Expected) | General Chemical Knowledge |
Note: Specific properties like melting point and solubility may vary by supplier and purity. Always consult the supplier-specific Safety Data Sheet (SDS).
Hazard Identification and Risk Assessment
GHS Hazard Classifications (Inferred)
Based on analogous compounds like 2-Bromo-1H-indene-1,3(2H)-dione, the following GHS classifications are anticipated[4]:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Core Toxicological Risks:
-
Irritation: Direct contact with skin, eyes, or mucous membranes is likely to cause significant irritation.[4][5] α-Haloketones are known alkylating agents, and their reactivity can lead to tissue damage upon contact.[2]
-
Respiratory Effects: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[4][5]
-
Lachrymatory Effects: Many α-haloketones are potent lachrymators, causing immediate tearing and eye discomfort. This property must be assumed for this compound.
-
Unknown Long-Term Effects: Due to a lack of specific toxicological studies, chronic exposure effects are unknown. As a matter of prudence, exposure should be minimized.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory.
Primary Engineering Controls
The fundamental principle is to contain the chemical and prevent any exposure.
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, adding to reactions) and any work with its solutions must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Designated Work Area: An area within the fume hood should be designated specifically for working with this compound to prevent cross-contamination.
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It should be selected based on the potential routes of exposure.
-
Eye and Face Protection: Tight-fitting safety goggles are insufficient. A full-face shield worn over chemical safety goggles is required to protect against splashes and the potent lachrymatory effects.[6]
-
Skin Protection:
-
Gloves: Use nitrile gloves as a minimum standard. For extended operations or when handling larger quantities, double-gloving (wearing two pairs of nitrile gloves) or using thicker, chemical-resistant gloves (e.g., butyl rubber) is recommended. Inspect gloves for any signs of degradation or perforation before and during use.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required.
-
-
Respiratory Protection: For situations where dust generation is unavoidable (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[6]
Safe Handling, Storage, and Disposal Workflow
A systematic workflow minimizes the risk of exposure and accidental release at every stage of the compound's lifecycle in the laboratory.
Experimental Workflow Diagram
The following diagram outlines the critical control points for safely handling this compound.
Caption: Standard workflow for handling this compound.
Storage Requirements
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Container: Store in the original, tightly sealed container.[5][7]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture. α-haloketones can be sensitive to moisture, potentially leading to slow hydrolysis and the release of hydrobromic acid (HBr), creating a corrosive and hazardous atmosphere within the container. Handle under inert gas if long-term stability is critical.[7]
Disposal Procedures
All waste must be treated as hazardous.
-
Solid Waste: Contaminated items (gloves, weighing paper, paper towels) and excess solid reagent must be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Halogenated organic waste streams should be collected in a designated, labeled container. Do not mix with non-halogenated waste.
-
Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[5]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
| Scenario | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8] |
| Spill | Evacuate the immediate area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[5] Do not use combustible materials like paper towels for the initial absorption of a large spill. |
Reactivity Profile and Mechanistic Hazards
Understanding the reactivity of this compound is key to anticipating and preventing hazardous reactions.
Susceptibility to Nucleophilic Attack
The compound is highly susceptible to nucleophilic attack. This is the basis of its synthetic utility but also a primary hazard. Reaction with nucleophiles (e.g., amines, thiolates, hydroxide) can be highly exothermic.
Potential for Degradation
As an α-haloketone, the compound may be sensitive to bases and moisture, which can initiate degradation pathways. For instance, exposure to moisture over time can lead to hydrolysis, generating hydrobromic acid (HBr), which is corrosive and toxic.
Caption: Potential hydrolysis pathway releasing corrosive HBr gas.
References
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Universal Biologicals. this compound (CS-0116873-1g).[Link]
-
PubChem. 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)-.[Link]
-
Generic SDS. SAFETY DATA SHEET - 2-Bromo-1-indanone. (A representative SDS for a similar chemical structure). [Link]
-
PubChem. 2-Bromo-1,3-indandione.[Link]
-
ResearchGate. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.[Link]
-
National Institutes of Health. Synthetic Access to Aromatic α-Haloketones.[Link]
-
ResearchGate. Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones...[Link]
-
Wikipedia. α-Halo ketone.[Link]
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stability and storage of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
**Abstract
This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound, a key intermediate in synthetic organic chemistry and drug discovery. Addressing the needs of researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights. It delves into the primary degradation pathways, including photolytic, thermal, and hydrolytic decomposition, and offers detailed protocols for handling, storage, and stability assessment. The guide is structured to provide not just recommendations, but the causal scientific reasoning behind them, ensuring the integrity of experimental outcomes and the longevity of this critical reagent.
Chemical Profile and Inherent Stability Characteristics
This compound is a halogenated organic compound whose utility is intrinsically linked to its reactivity. This reactivity, however, also dictates its stability profile. The core structure consists of an indane-1,3-dione framework with two key substituents at the C2 position: a phenyl group and a bromine atom.
The primary determinant of its instability is the carbon-bromine (C-Br) bond at a tertiary, benzylic-like position. This bond is relatively weak and susceptible to cleavage through several mechanisms:
-
Homolytic Cleavage: The C-Br bond can break to form a bromine radical and a resonance-stabilized tertiary radical on the indenedione core. This process is often initiated by energy input, such as ultraviolet (UV) light.[1][2]
-
Heterolytic Cleavage: The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack, potentially leading to substitution or elimination reactions, especially in the presence of moisture or other nucleophiles.
The dione functionality also influences the molecule's chemistry, but the C-Br bond is the most probable site of initial degradation. Understanding this inherent lability is fundamental to establishing appropriate handling and storage protocols.
Factors Influencing Degradation and Mitigation Strategies
The stability of this compound is not absolute and is highly dependent on its environment. The principal external factors that can induce degradation are light, temperature, and moisture.
Photostability
This compound is particularly susceptible to photodegradation. Research on analogous 2-aryl-2-bromo-1H-indene-1,3(2H)-diones demonstrates that photoirradiation in solution initiates the homolytic cleavage of the C2-Br bond.[1][2] This generates a highly reactive free radical intermediate, which then undergoes further reactions that are dependent on the solvent environment.[1][2]
Mechanism Insight: The initial step is the absorption of light energy (hν), which promotes the molecule to an excited state, leading to the breaking of the weakest bond—in this case, the C-Br bond. The resulting indenedione radical can then react with the solvent, dimerize, or undergo other complex rearrangements.[1][2]
Mitigation Protocol:
-
Solid State: Always store the solid compound in amber or opaque vials to protect it from light.
-
In Solution: Prepare solutions fresh for each experiment. If a stock solution must be stored for a short period, it should be kept in an amber volumetric flask or a vial wrapped in aluminum foil and refrigerated. Minimize exposure of the solution to ambient laboratory light during experimental setup.
Caption: Postulated photodegradation pathway via C-Br bond homolysis.
Thermal Stability
Mitigation Protocol:
-
Avoid unnecessary exposure to high temperatures.
-
For reactions requiring heat, use the lowest effective temperature and monitor the reaction for the formation of impurities.
-
Long-term storage should be under refrigerated conditions.[3][4]
Hydrolytic and Chemical Stability
The presence of the electrophilic carbon attached to the bromine, along with two carbonyl groups, makes the molecule susceptible to hydrolysis, especially in the presence of bases or strong acids. Nucleophilic attack by water or hydroxide ions can lead to the substitution of the bromine atom.
Mitigation Protocol:
-
Store the compound in a desiccator or under a dry, inert atmosphere (e.g., Argon or Nitrogen) to protect it from atmospheric moisture.[5]
-
Use anhydrous solvents when preparing solutions for non-aqueous chemistry.
-
Avoid contact with strong oxidizing agents, bases, and acids, as these are generally incompatible with halo-organic compounds.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is paramount to preserving the integrity of this compound.
Summary of Storage Conditions
The following table summarizes the recommended conditions for short-term and long-term storage.
| Parameter | Long-Term Storage (Months to Years) | Short-Term Storage (Days to Weeks) |
| Temperature | 2–8°C.[3][4] | 2–8°C. |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen recommended).[5] | Tightly sealed container, preferably under inert gas. |
| Light Protection | Mandatory; store in an amber or opaque container. | Mandatory; use amber vials or wrap containers in foil. |
| Container | Tightly sealed glass vial with a chemically resistant cap. | Tightly sealed glass vial. |
| Location | Well-ventilated, designated chemical storage area away from incompatibles.[5][6] | In a refrigerator or cold room, clearly labeled. |
Safe Handling Workflow
Safe handling ensures both user safety and compound purity. The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[7]
Caption: A logical workflow for the safe handling of the compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[8]
-
Body Protection: A standard laboratory coat is required.[3]
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
Protocol for a Self-Validating Forced Degradation Study
To ensure trustworthiness in experimental results, researchers can validate the stability of their specific batch of this compound under their laboratory conditions. A forced degradation study is the authoritative method for this purpose.
Objective: To assess the stability of the compound under accelerated stress conditions (light, heat, and hydrolysis) using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with a C18 column and UV detector
-
Calibrated oven, photostability chamber (or UV lamp), pH meter
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in acetonitrile. This will be your "Time 0" reference sample.
-
Set Up Stress Conditions:
-
Photolytic Stress: Transfer an aliquot of the stock solution to a clear glass vial. Expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a wrapped control sample at the same temperature.
-
Thermal Stress: Transfer an aliquot to a vial and place it in an oven at 60°C for 24 hours.
-
Acidic Hydrolysis: Mix one part stock solution with one part 0.1 M HCl. Keep at room temperature for 24 hours.
-
Basic Hydrolysis: Mix one part stock solution with one part 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Neutral Hydrolysis: Mix one part stock solution with one part HPLC-grade water. Keep at room temperature for 24 hours.
-
-
HPLC Analysis:
-
After the designated stress period, dilute all samples (including the "Time 0" reference) to a suitable concentration (e.g., 50 µg/mL) with your mobile phase.
-
Analyze all samples by HPLC. A typical starting method would be a C18 column with a gradient elution of acetonitrile and water. Monitor at a wavelength where the parent compound has maximum absorbance.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the "Time 0" reference.
-
Calculate the percentage degradation by comparing the peak area of the parent compound.
-
Observe the formation of new peaks, which represent degradation products. Significant degradation under any condition confirms the compound's lability to that stressor.
-
This self-validating protocol provides definitive, batch-specific data on the stability of your compound, adding a layer of trustworthiness to your research.
Conclusion
This compound is a valuable but sensitive chemical reagent. Its stability is primarily challenged by light, followed by moisture and elevated temperatures. The lability of the C2-Br bond is the central feature governing its degradation pathways. By implementing stringent storage and handling protocols—specifically, by storing the compound under refrigerated (2-8°C), dark, dry, and inert conditions—researchers can significantly extend its shelf-life and ensure its purity. For critical applications, performing a forced degradation study is recommended to validate the stability of the material in-house, ensuring the highest level of scientific integrity.
References
-
Poonia, K., Kumar, S., & Kumar, R. (2015). Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones. Journal of Chemical and Pharmaceutical Research, 7(9), 564-570. [Link]
-
Singh, P., Kumar, D., & Kumar, N. (2017). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. [Link]
-
Singh, P., & Kumar, D. (2017). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. [Link]
-
Spectrum Chemical. (2008). Material Safety Data Sheet - 2-Bromo-2-nitropropane-1,3-diol. [Link]
-
Capot Chemical. (2026). MSDS of 2-(3-BROMO-2-OXO-PROPYL)-ISOINDOLE-1,3-DIONE. [Link]
-
ResearchGate. (n.d.). Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones | Request PDF. [Link]
-
Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). [Link]
-
Universal Biologicals. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-indandione. [Link]
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Introduction: The Versatility of the 1,3-Indandione Scaffold
An In-Depth Technical Guide to 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione: Synthesis, Reactivity, and Applications
The 1,3-indandione nucleus is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two carbonyl groups flanking an active methylene position bestow it with unique chemical and biological properties. Derivatives of 1,3-indandione have been investigated for a wide array of therapeutic applications, including as anticoagulants, anti-inflammatory agents, and antimicrobials.[1][2][3] The parent compound, 2-phenyl-1,3-indandione (phenindione), is a well-known oral anticoagulant that functions as a vitamin K antagonist.[4]
This guide focuses on a key synthetic intermediate, This compound . The introduction of a bromine atom at the 2-position transforms the relatively stable 2-phenyl-1,3-indandione into a highly versatile electrophilic building block. The C2-Br bond is susceptible to nucleophilic attack, making this compound an excellent precursor for the synthesis of a diverse range of more complex heterocyclic systems and substituted indandione derivatives. This document serves as a technical resource for researchers, providing a comprehensive overview of its synthesis, properties, reactivity, and its role in the development of novel chemical entities.
Synthesis and Mechanistic Insight
The preparation of this compound is typically a two-step process, starting from the synthesis of its non-brominated precursor, 2-phenyl-1H-indene-1,3(2H)-dione.
Step 1: Synthesis of 2-Phenyl-1H-indene-1,3(2H)-dione
The most common and efficient route involves a base-catalyzed Claisen condensation. The reaction proceeds by the condensation of a phthalate ester (like diethyl phthalate) with a compound containing an active methylene group, in this case, ethyl phenylacetate. The base, typically sodium methoxide or ethoxide, deprotonates the α-carbon of ethyl phenylacetate, generating a nucleophilic enolate which then attacks one of the carbonyl groups of the phthalate ester. Subsequent intramolecular cyclization and dehydration yield the 1,3-indandione core.
Step 2: Bromination of the 2-Phenyl Precursor
The second step involves the electrophilic substitution of the enolizable proton at the 2-position of the 1,3-dione ring with bromine. The reaction is typically carried out by treating 2-phenyl-1H-indene-1,3(2H)-dione with elemental bromine in a suitable solvent like chloroform or acetic acid.[5] The acidic proton at the C2 position is readily removed, and the resulting enolate attacks the bromine molecule to yield the final product.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Phenyl-1H-indene-1,3(2H)-dione
-
Elemental Bromine (Br₂)
-
Chloroform (CHCl₃), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolution: Dissolve 2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition: In a dropping funnel, prepare a solution of elemental bromine (1.0-1.1 eq) in anhydrous chloroform. Add the bromine solution dropwise to the stirred solution of the indandione precursor over 30-60 minutes, ensuring the temperature remains below 10 °C. The disappearance of the bromine color indicates its consumption.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent like chloroform is critical to prevent unwanted side reactions of bromine with water.
-
Low Temperature Addition: The dropwise addition of bromine at low temperatures helps to control the exothermicity of the reaction and minimize the formation of poly-brominated byproducts.
-
Sodium Thiosulfate Wash: This step is essential for safety and purity, as it neutralizes the corrosive and toxic excess bromine.
Visualization of Synthesis Workflow
Caption: Synthetic pathway to this compound.
Physicochemical and Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1801-20-3 | [6] |
| Molecular Formula | C₁₅H₉BrO₂ | [7] |
| Molecular Weight | 301.14 g/mol | [7] |
| Appearance | Crystalline solid | General Observation |
| Melting Point | Not widely reported, varies with purity | - |
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Aromatic Protons (Indandione) | ~7.8 - 8.2 ppm (multiplet, 4H) |
| Aromatic Protons (Phenyl) | ~7.3 - 7.6 ppm (multiplet, 5H) | |
| ¹³C NMR | Carbonyl Carbons (C=O) | ~195 - 205 ppm |
| Aromatic Carbons | ~120 - 145 ppm | |
| Quaternary Carbon (C-Br) | ~60 - 70 ppm | |
| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1710 - 1750 cm⁻¹ (strong, two bands) |
| Aromatic C-H Stretch | ~3050 - 3100 cm⁻¹ | |
| C-Br Stretch | ~550 - 650 cm⁻¹ |
| Mass Spec. | Molecular Ion Peak | Isotopic pattern for Br (M⁺ at m/z 300, M⁺+2 at m/z 302, ~1:1 ratio) |
Reactivity and Synthetic Utility
The primary utility of this compound lies in its role as an electrophilic intermediate. The bromine atom at the sterically hindered quaternary C2 position is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.
A significant application is in the synthesis of fused heterocyclic systems. For instance, it undergoes cyclocondensation with 2-aminobenzenethiols to conveniently produce benzo[b]indeno[1,2-e][8][9]thiazin-11(10aH)-ones and related structures in good yields (70-85%).[5][8] This transformation is valuable as these complex heterocyclic scaffolds are often explored for their biological activities.
Visualization of Synthetic Applications
Caption: Reactivity of the title compound with various nucleophiles.
Experimental Protocol: Synthesis of Benzo[b]indeno[1,2-e][9][10]thiazin-11(10aH)-one Derivatives
This protocol is a representative example of the cyclocondensation reactions involving this compound.[5][8]
Materials:
-
This compound (1.0 eq)
-
Substituted 2-aminobenzenethiol (1.0 eq)
-
Ethanol, anhydrous
-
Reflux condenser and heating mantle
-
Round-bottom flask
Procedure:
-
Reaction Setup: Combine this compound and the corresponding 2-aminobenzenethiol in a round-bottom flask containing anhydrous ethanol.
-
Heating: Heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the reaction's progress via TLC. The reaction is typically complete within a few hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and dry it under vacuum. Further purification can be achieved by recrystallization if necessary.
Biological Significance of the 1,3-Indandione Core
While this compound is primarily a synthetic intermediate, the compounds derived from it and the broader class of 2-aryl-1,3-indandiones exhibit a range of important pharmacological properties.[2]
-
Anticoagulant Activity: This is the most well-documented activity for this class of compounds. Like warfarin, they inhibit the vitamin K epoxide reductase enzyme, which is crucial for the synthesis of active clotting factors.[4][10]
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have shown anti-inflammatory and pain-relieving properties, although some also exhibit ulcerogenic side effects.[2]
-
Antimicrobial Activity: Fused heterocyclic systems synthesized from bromo-indandiones have been screened for their activity against various bacterial and fungal strains.[8][11]
-
Anti-cancer Potential: The rigid planar structure allows some derivatives to act as intercalating agents or enzyme inhibitors, leading to antiproliferative activity against selected cancer cell lines.[1]
Conceptual Visualization: Structure-Activity Relationships
Caption: SAR concept for 1,3-indandione derivatives.
Conclusion and Future Outlook
This compound is a pivotal molecule in synthetic organic chemistry. Its straightforward preparation and high reactivity make it an invaluable building block for creating molecular complexity. The ability to readily introduce nucleophiles at the C2 position opens pathways to novel derivatives of the pharmacologically significant 1,3-indandione scaffold. Future research will likely continue to exploit this reactivity to construct libraries of complex heterocyclic compounds for high-throughput screening in drug discovery programs, targeting areas from infectious diseases to oncology and neurodegenerative disorders.[1][12] Its utility ensures that it will remain a compound of high interest to synthetic and medicinal chemists.
References
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Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. Available from: [Link]
-
Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. Available from: [Link]
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Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. National Center for Biotechnology Information (PMC). Available from: [Link]
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Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. National Center for Biotechnology Information (PMC). Available from: [Link]
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Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. PubMed. Available from: [Link]
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[Experience with a new anticoagulant: 2-phenyl-1,3-indanedione]. PubMed. Available from: [Link]
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2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione. PubChem, National Center for Biotechnology Information. Available from: [Link]
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DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL 1,3-INDANEDIONE DERIVATIVES. ResearchGate. Available from: [Link]
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Synthesis, complexation properties, antimicrobial and anticoagulant activity of 2-{3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-en-1-ylidene}-4-nitro-1H-indene-1,3(2H)-dione. ProQuest. Available from: [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. National Center for Biotechnology Information (PMC). Available from: [Link]
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2-Bromo-1,3-indandione. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. Available from: [Link]
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Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones. ResearchGate. Available from: [Link]
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Synthesis and biological evaluation of 1,3-Indandione derivatives as acetylcholinesterase inhibitors. Unical IRIS. Available from: [Link]
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An In-depth Technical Guide to 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, a versatile bicyclic dione with significant applications in organic synthesis. While a definitive historical account of its initial discovery remains elusive in contemporary literature, this document consolidates available scientific information on its synthesis, chemical properties, and utility as a synthetic intermediate.
The Indane-1,3-dione Scaffold: A Privileged Structure in Chemistry
The indane-1,3-dione core is a prominent structural motif in a vast array of organic compounds.[1] Its derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties.[2] The unique chemical reactivity of the dione functionality, coupled with the stability of the indane framework, makes these compounds valuable building blocks in medicinal chemistry and materials science. The parent compound, indane-1,3-dione, can be synthesized through various methods, with a common approach involving the base-catalyzed condensation of phthalic anhydride with ethyl acetate.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione. This precursor is synthesized via a Claisen condensation between diethyl phthalate and ethyl phenylacetate, followed by hydrolysis and decarboxylation.
Synthesis of 2-phenyl-1H-indene-1,3(2H)-dione
The formation of 2-phenyl-1H-indene-1,3(2H)-dione involves the base-catalyzed condensation of an ester containing an α-proton with a diester.
Caption: Synthetic pathway for 2-phenyl-1H-indene-1,3(2H)-dione.
Bromination of 2-phenyl-1H-indene-1,3(2H)-dione
The introduction of a bromine atom at the 2-position of the indane-1,3-dione ring is a crucial step. This is typically achieved using a suitable brominating agent.
Caption: Bromination to yield the title compound.
Physicochemical Properties
Table 1: Physicochemical Properties of Related Indane-1,3-dione Derivatives
| Property | 2-Bromo-1,3-indandione | 2-Bromo-2-(4-methylphenyl)-1H-indene-1,3(2H)-dione |
| Molecular Formula | C₉H₅BrO₂[3] | C₁₆H₁₁BrO₂[4] |
| Molecular Weight | 225.04 g/mol [3] | 315.16 g/mol [4] |
| Appearance | Solid (Expected) | Solid (Expected) |
| CAS Number | 7319-63-3[3] | 76475-65-5[4] |
Spectroscopic Characterization
Detailed spectroscopic data for the title compound is scarce. The following represents expected spectral characteristics based on analogous compounds.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) groups of the dione, typically in the region of 1700-1740 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and the C-Br stretching vibration would appear at lower wavenumbers.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the phenyl and indane rings, likely in the range of 7.0-8.0 ppm.
-
¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbons (typically >190 ppm), aromatic carbons, and the carbon bearing the bromine atom.[3]
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Reactivity and Synthetic Applications
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds. The presence of the bromine atom at the α-position to the carbonyl groups makes it susceptible to nucleophilic substitution and a key precursor for cyclocondensation reactions.
A notable application is in the synthesis of fused heterocyclic systems. For instance, it undergoes cyclocondensation with 2-aminobenzenethiols to form benzo[b]indeno[1,2-e][3][5]thiazin-11(10aH)-ones.[5][6]
Caption: Application in heterocyclic synthesis.
The photoreactivity of similar 2-aryl-2-bromo-1H-indene-1,3(2H)-diones has also been investigated, revealing solvent-dependent formation of various photoproducts through homolytic cleavage of the C-Br bond.[7]
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on the synthesis of analogous compounds.[6]
Materials:
-
2-phenyl-1H-indene-1,3(2H)-dione
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Stirring apparatus
-
Reaction flask
Procedure:
-
Dissolve 2-phenyl-1H-indene-1,3(2H)-dione in chloroform in a reaction flask equipped with a magnetic stirrer.
-
Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature with continuous stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Self-Validation:
-
The purity of the synthesized compound should be assessed by thin-layer chromatography (TLC) and melting point determination.
-
Structural confirmation should be performed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be compared with expected values and data for related compounds.
Conclusion
This compound stands as a significant synthetic intermediate, providing a gateway to a variety of complex heterocyclic structures. While its early history is not extensively documented, its modern applications in organic synthesis are well-established. This guide provides a foundational understanding of its synthesis, properties, and reactivity, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
[5] Punia, R., & Mor, S. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. [Link]
[6] Author, A. A. (Year). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. [Link]
[4] PubChem. (n.d.). 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)-. National Center for Biotechnology Information. [Link]
[3] PubChem. (n.d.). 2-Bromo-1,3-indandione. National Center for Biotechnology Information. [Link]
[8] Chemsrc. (2025, August 21). 2-Bromo-1H-isoindole-1,3(2H)-dione. [Link]
[7] Author, A. A. (Year). Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones. ResearchGate. [Link]
[2] Author, A. A. (Year). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. [Link]
[9] Universal Biologicals. (n.d.). This compound (CS-0116873-1g). [Link]
[1] Author, A. A. (Year). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. [Link]
[10] Author, A. A. (Year). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Research Square. [Link]
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Methodological & Application
Application Note & Protocols: Synthesis of Novel Heterocyclic and Substituted Derivatives from 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Introduction: The Synthetic Versatility of a Privileged Scaffold
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a highly versatile synthetic intermediate. Its structure is primed for reactivity; the bromine atom at the C2 position is an excellent leaving group, activated by two adjacent carbonyl groups. This inherent reactivity makes it a powerful building block for generating a diverse library of compounds through straightforward synthetic transformations. The indane-1,3-dione core is a "privileged scaffold" found in molecules with a wide range of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antiviral properties[1]. This guide provides detailed protocols and mechanistic insights for leveraging this key intermediate in the synthesis of novel derivatives, particularly focusing on nucleophilic substitution and cyclocondensation strategies to build complex heterocyclic systems.
Core Synthetic Strategies & Mechanistic Rationale
The primary mode of reaction for this compound involves the substitution of the C2 bromine atom. The electrophilicity of the C2 carbon is significantly enhanced by the electron-withdrawing effect of the flanking carbonyl groups, making it highly susceptible to attack by a wide range of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr-type) & Addition-Elimination
While not a classic SNAr reaction on an aromatic ring, the reaction at the C2 position follows a similar principle of nucleophilic attack and displacement of a leaving group on an sp²-hybridized or similar center[2]. The reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion[3][4]. This reaction is highly efficient due to the stability of the resulting enolate intermediate.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like ethanol, DMF, or acetonitrile are often chosen to dissolve the reactants and facilitate the interaction between the nucleophile and the substrate. For certain reactions, "freshly dried" ethanol is specified to minimize side reactions, such as hydrolysis of the bromo intermediate[5][6].
-
Base: In cases where the nucleophile is a weak acid (e.g., thiols, some amines), a mild base may be added to deprotonate it, thereby increasing its nucleophilicity. However, many potent nucleophiles like aminothiophenols can react directly without an added base.
Cyclocondensation with Bifunctional Nucleophiles
A particularly powerful application of this chemistry is in the synthesis of fused heterocyclic systems. When a bifunctional nucleophile (containing two nucleophilic centers, such as 2-aminobenzenethiol) is used, an initial nucleophilic substitution is followed by an intramolecular cyclization, often in a one-pot reaction. This provides rapid access to complex molecular architectures.
For instance, the reaction with 2-aminobenzenethiols leads to the formation of benzo[b]indeno[1,2-e][5][7]thiazin-11(10aH)-ones. This transformation likely proceeds through an initial S-alkylation (attack by the more nucleophilic thiol group) followed by an intramolecular condensation involving the amine and one of the carbonyl groups of the indanedione ring[6].
Caption: Key synthetic routes from the bromo-indandione starting material.
Data Summary: Synthesis of Representative Derivatives
The following table summarizes conditions for the synthesis of various derivatives, demonstrating the versatility of the starting material.
| Nucleophile/Reagent | Solvent | Conditions | Product Type | Yield (%) | Reference |
| 2-Aminobenzenethiol | Dried Ethanol | Reflux | Benzo[b]indeno[1,2-e][5][7]thiazin-11(10aH)-one | 70-85% | [5][6] |
| 5-Chloro-2-aminobenzenethiol | Dried Ethanol | Reflux | Chloro-substituted Benzoindeno-thiazine | 78% | [5] |
| 5-Methyl-2-aminobenzenethiol | Dried Ethanol | Reflux | Methyl-substituted Benzoindeno-thiazine | 82% | [5] |
| Various Nucleophiles | Various | PTC conditions | 2-Substituted-1,3-indandiones / Fused rings | N/A | [8] |
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: Synthesis of Benzo[b]indeno[1,2-e][5][7]thiazin-11(10aH)-ones via Cyclocondensation[5][6]
This protocol describes a one-pot synthesis of a fused heterocyclic system, a class of compounds with potential biological activity.
Materials and Reagents:
-
This compound
-
Substituted 2-aminobenzenethiol (e.g., 2-aminobenzenethiol, 5-chloro-2-aminobenzenethiol)
-
Absolute Ethanol (freshly dried)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard glassware for filtration and workup
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Caption: Step-by-step workflow for the synthesis of Benzoindeno-thiazines.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 equivalent) and the desired substituted 2-aminobenzenethiol (1.0 equivalent).
-
Solvent Addition: Add 20-25 mL of freshly dried absolute ethanol to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid product will usually precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterization: The structure of the synthesized derivatives should be confirmed using standard analytical techniques, such as FTIR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure purity and structural integrity.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
This protocol provides a general framework for the synthesis of 2-amino-2-phenyl-1H-indene-1,3(2H)-dione derivatives.
Materials and Reagents:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base (1.2 equivalents)
-
Acetonitrile or Dichloromethane (DCM) as solvent
-
Standard laboratory glassware for reaction and workup
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like acetonitrile in a round-bottom flask.
-
Addition of Reagents: Add the amine (1.1 equivalents) to the solution, followed by the addition of a base such as triethylamine (1.2 equivalents) to act as an acid scavenger for the HBr generated during the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is typically faster than cyclocondensations and can often be completed within 1-3 hours. Monitor progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove any precipitated salts (e.g., triethylammonium bromide). Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is then purified, typically by silica gel column chromatography, using a gradient of ethyl acetate in hexane to isolate the pure 2-amino substituted product.
-
Characterization: Confirm the structure of the final product using appropriate spectroscopic methods (NMR, IR, MS).
Applications in Drug Discovery
The derivatives synthesized from this compound are of significant interest to the drug discovery community. The indane-1,3-dione scaffold and its heterocyclic derivatives have been investigated for a range of therapeutic applications.
-
Anticancer Activity: Numerous indane-1,3-dione derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines[7][9]. Some compounds act as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis[9]. The design of novel derivatives allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity[10][11].
-
Antiviral Properties: Heterocyclic systems, including those containing thiazole and thiazolidinone rings, are known to possess antiviral activity[12][13][14]. The synthetic accessibility from the bromo-indandione precursor makes it a valuable starting point for developing novel agents against a range of viruses[15].
References
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Punia, R., & Mor, S. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. Available at: [Link]
-
Punia, R., & Mor, S. (Year N/A). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. Available at: [Link]
-
(Year N/A). Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. ResearchGate. Available at: [Link]
-
(Year N/A). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC - NIH. Available at: [Link]
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(Year N/A). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. NIH. Available at: [Link]
-
Lakavath, R., et al. (Year N/A). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. ResearchGate. Available at: [Link]
- (Year N/A).
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Zargar, N.D., & Khan, K.Z. (Year N/A). Synthesis and Characterization Of 2-Substituted Derivatives Of 1, 3-Indandione. Global Journal of Science Frontier Research. Available at: [Link]
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(Year N/A). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Available at: [Link]
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(Year N/A). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
(2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. PubMed Central. Available at: [Link]
-
(Year N/A). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
(2015). Synthesis and antiviral activity of some new bis-1,3-thiazole derivatives. PubMed. Available at: [Link]
-
(2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC - NIH. Available at: [Link]
-
(2025). Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. ResearchGate. Available at: [Link]
-
(2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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(Year N/A). The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry Class Notes. Available at: [Link]
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(2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
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The Strategic Deployment of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
In the landscape of modern organic synthesis, the quest for efficient and modular routes to complex molecular architectures is paramount. Among the myriad of synthetic intermediates, 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione stands out as a particularly valuable scaffold. Its unique structural features—a sterically accessible bromine atom activated by two adjacent carbonyl groups and a phenyl substituent at a quaternary center—render it an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions. The resulting 2,2-disubstituted-1,3-indandione core is a privileged motif found in numerous compounds of pharmacological interest, exhibiting a wide spectrum of biological activities including anticoagulant, anti-inflammatory, and anticancer properties.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of this compound in several cornerstone cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer field-proven protocols, and discuss the critical parameters that govern reaction success. Our focus is not merely on the "how," but more importantly, the "why," empowering you to rationally design and execute your synthetic strategies with confidence.
I. The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] Its hallmark lies in the use of generally stable and readily available organoboron reagents, coupled with a palladium catalyst, to unite sp²-hybridized carbon centers. For a substrate like this compound, this reaction opens a direct pathway to a diverse array of 2-aryl- and 2-vinyl-2-phenyl-1,3-indandione derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.[3] The indandione moiety in our substrate plays a crucial role; the electron-withdrawing nature of the two carbonyl groups enhances the electrophilicity of the C-Br bond, facilitating the initial oxidative addition of the palladium(0) catalyst.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a robust starting point and may require optimization for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2-diphenyl-1H-indene-1,3(2H)-dione.
Expert Insights:
-
Choice of Ligand: The use of a biarylphosphine ligand like SPhos is often crucial for high yields, as it promotes the reductive elimination step and stabilizes the palladium catalyst.
-
Base Selection: A moderately strong base like K₃PO₄ is typically effective. Stronger bases can lead to decomposition of the dicarbonyl moiety.
-
Solvent System: A mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base and boronic acid. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
II. The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for the formation of C-N bonds.[4][5][6] Applying this reaction to this compound allows for the direct introduction of a wide range of primary and secondary amines, leading to novel 2-amino-2-phenyl-1,3-indandione derivatives.
Mechanistic Causality
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][7] The key steps involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Reagent Addition: Add this compound, followed by toluene and then morpholine via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired 2-morpholino-2-phenyl-1H-indene-1,3(2H)-dione.
Expert Insights:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides.
-
Base Sensitivity: The indandione scaffold is sensitive to strong nucleophilic bases. Sodium tert-butoxide is a strong, non-nucleophilic base that is well-suited for this transformation.
-
Inert Conditions: Strict adherence to inert atmosphere techniques is crucial for the Buchwald-Hartwig amination, as both the Pd(0) catalyst and the phosphine ligands are susceptible to oxidation.
III. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, involving the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[8][9][10][11][12] For this compound, this reaction provides a direct route to 2-alkynyl-2-phenyl-1,3-indandiones, which are valuable precursors for further synthetic transformations.
Mechanistic Overview
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[8][11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 2-phenyl-2-(phenylethynyl)-1H-indene-1,3(2H)-dione.
Expert Insights:
-
Copper Co-catalyst: While copper-free Sonogashira protocols exist, the use of a copper(I) co-catalyst often allows for milder reaction conditions and lower palladium loadings.
-
Base and Solvent: An amine base like triethylamine serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent. The choice of an appropriate solvent is crucial to ensure the solubility of all reaction components.
-
Homocoupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can often be minimized by carefully controlling the reaction conditions and using a slight excess of the alkyne.
IV. The Heck Reaction: Olefin Functionalization
The Heck reaction, a palladium-catalyzed vinylation of aryl halides, is a powerful method for the formation of carbon-carbon bonds and the synthesis of substituted alkenes.[13][14][15] When applied to this compound, it enables the introduction of a variety of vinyl groups at the 2-position.
Mechanistic Considerations
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[16] A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
-
Reagent Addition: Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Reaction: Seal the tube and heat to 100-120 °C with stirring. Monitor the reaction's progress by TLC.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the desired 2-phenyl-2-styryl-1H-indene-1,3(2H)-dione.
Expert Insights:
-
Ligand Choice: The choice of phosphine ligand is critical in the Heck reaction. Tri(o-tolyl)phosphine is a common choice that often provides good results.
-
Base: A hindered amine base like triethylamine is typically used to neutralize the HBr generated during the reaction without competing as a nucleophile.
-
Regioselectivity: The regioselectivity of the alkene insertion can be an issue. With styrenes, the coupling generally occurs at the less substituted carbon of the double bond.
V. Data Summary and Comparison
The following table provides a comparative overview of the typical reaction conditions for the cross-coupling reactions discussed.
| Reaction | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 25-50 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 |
Conclusion and Future Outlook
This compound has proven to be an exceptionally versatile and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to synthesize a diverse library of novel 2,2-disubstituted-1,3-indandione derivatives. The continued exploration of new ligands and reaction conditions will undoubtedly further expand the synthetic utility of this valuable building block, paving the way for the discovery of new therapeutic agents and functional materials.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
-
ChemLibre Texts. (2023). Buchwald-Hartwig Amination. [Link]
-
ChemLibre Texts. (2023). Suzuki Coupling. [Link]
-
ChemLibre Texts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Heck reaction. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. jchemlett.com [jchemlett.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Introduction: The Versatile Electrophile
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a prominent member of the α-halo-β-dicarbonyl family, a class of compounds renowned for its synthetic utility. The core structure features a bromine atom and a phenyl group attached to the C2 position of an indane-1,3-dione scaffold. This arrangement renders the C2 carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. The two flanking carbonyl groups significantly activate the C-Br bond towards cleavage, while the tertiary nature of the carbon atom introduces unique mechanistic considerations.
The derivatives synthesized from this substrate are of significant interest to researchers in medicinal chemistry and drug development. The indane-1,3-dione core is considered a "privileged structure," as its derivatives have demonstrated a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] This guide provides a detailed exploration of the nucleophilic substitution reactions of this compound, offering mechanistic insights and practical laboratory protocols.
Mechanistic Considerations: An SN1-like Pathway
The reaction of this compound with nucleophiles presents an interesting mechanistic case. A classic bimolecular nucleophilic substitution (SN2) reaction is sterically hindered due to the tertiary nature of the electrophilic carbon, which is shielded by the bulky phenyl group and the indandione ring system.[3][4]
Therefore, the reaction is more likely to proceed through a unimolecular (SN1) or an SN1-like pathway. This involves the initial, rate-determining departure of the bromide leaving group to form a tertiary carbocation intermediate. This carbocation is significantly stabilized by resonance delocalization of the positive charge onto the adjacent phenyl ring and the two carbonyl groups of the indandione moiety. The planar nature of this intermediate allows the incoming nucleophile to attack from either face, although the steric bulk of the phenyl group may influence the trajectory of the attack.[3]
In certain cases, particularly with bifunctional nucleophiles or under specific conditions like phase transfer catalysis, the reaction can be a concerted process leading to complex heterocyclic structures.[5]
Caption: Proposed SN1-like mechanism for nucleophilic substitution.
Synthetic Applications with Various Nucleophiles
The high reactivity of this compound allows for the synthesis of a diverse library of derivatives by employing different classes of nucleophiles.
Reactions with S- and N-Nucleophiles: Synthesis of Fused Heterocycles
One of the most powerful applications of this substrate is in the synthesis of complex heterocyclic systems, which are often the core scaffolds of pharmacologically active molecules. Bifunctional nucleophiles, such as 2-aminobenzenethiols, react in a one-step cyclocondensation reaction to yield novel benzo[b]indeno[1,2-e][3][5]thiazin-11(10aH)-ones.[6] This transformation likely proceeds via an initial nucleophilic attack by the highly nucleophilic thiol group, followed by an intramolecular cyclization involving the amino group.[7]
The reaction is regioselective and provides a convenient route to polycyclic compounds with potential therapeutic applications.[6]
Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical procedures.
Protocol 1: Synthesis of Benzo[b]indeno[1,2-e][3][5]thiazin-11(10aH)-ones
Objective: To synthesize a fused heterocyclic system via cyclocondensation of a this compound derivative with a substituted 2-aminobenzenethiol.
Causality: This protocol leverages the high electrophilicity of the C2 carbon and the dual nucleophilicity of 2-aminobenzenethiol. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the substitution and subsequent intramolecular cyclization. The use of freshly dried ethanol is crucial to prevent side reactions, such as hydrolysis of the bromo-substrate.
Materials and Reagents:
-
2-Bromo-2-(substituted-phenyl)-1H-indene-1,3(2H)-dione (1.0 mmol)
-
Substituted 2-aminobenzenethiol (1.0 mmol)
-
Freshly dried absolute ethanol (20-30 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-Layer Chromatography (TLC) apparatus (Silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Sources
Application Notes & Protocols: Leveraging 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione in Synthetic Chemistry
Introduction: The Synthetic Potential of a Versatile Building Block
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a highly functionalized organic molecule that serves as a potent electrophile in a variety of chemical transformations. Its structure is distinguished by a reactive tertiary benzylic bromide positioned at the C2 position of an indane-1,3-dione framework. This unique arrangement makes the compound an excellent precursor for creating complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.
The indane-1,3-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, and antitumor properties[1][2]. The ability to readily introduce diverse functionalities at the C2 position via nucleophilic substitution on this compound opens a direct and efficient route to novel compounds of significant interest to researchers in synthetic chemistry and drug development. This guide provides a detailed exploration of the experimental setup for reactions involving this versatile reagent, with a focus on practical, field-proven protocols and the underlying chemical principles.
Compound Profile and Safe Handling
A thorough understanding of the physicochemical properties and hazards associated with a reagent is a prerequisite for safe and effective experimentation.
Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₉BrO₂ |
| Molecular Weight | 301.14 g/mol |
| CAS Number | 1801-20-3[3] |
| Appearance | Typically a solid, color may vary |
Safety, Handling, and Hazard Mitigation
While specific GHS data for this compound is not extensively published, its structure, containing a reactive bromo-dione moiety, suggests that precautions similar to those for related compounds like 2-Bromo-1,3-indandione and other α-halo ketones are warranted. These compounds are generally classified as irritants.[4][5][6]
GHS Hazard Classification (Anticipated):
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6][7]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][7]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[5]
-
Skin and Body Protection: A lab coat is required. For larger scale operations, a chemical-resistant apron is recommended.[7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][8]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[5][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]
Core Application: Nucleophilic Substitution Reactions
The primary utility of this compound lies in its reactivity towards nucleophiles. The carbon atom bonded to the bromine is highly electrophilic, and the bromine atom itself is an excellent leaving group. The reaction proceeds readily with a wide range of nucleophiles, including those based on sulfur, nitrogen, and oxygen.
Mechanistic Considerations
The reaction likely proceeds through a nucleophilic substitution pathway. The tertiary, benzylic nature of the C-Br bond, coupled with the electron-withdrawing effect of the adjacent carbonyl groups, suggests that the reaction may have significant SN1 character. The departure of the bromide ion would form a resonance-stabilized carbocation, which is then rapidly attacked by the nucleophile. The choice of solvent and nucleophile strength can influence the precise mechanism.
Caption: General workflow for nucleophilic substitution reactions.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for exploration. Researchers should monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and optimize conditions as needed.
Protocol 1: Synthesis of Thioether Derivatives via Reaction with Thiols
This protocol is adapted from procedures involving the reaction of 2-bromo-indandiones with aminobenzenethiols and is effective for forming C-S bonds.[9][10]
-
Objective: To synthesize a 2-arylthio-2-phenyl-1H-indene-1,3(2H)-dione derivative.
-
Causality: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and can stabilize ionic intermediates. Refluxing provides the necessary activation energy for the substitution reaction.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 301.1 mg).
-
Add freshly dried ethanol (15 mL).
-
Add the desired thiol nucleophile (e.g., 2-aminobenzenethiol, 1.1 mmol, 137.7 mg).
-
If the thiol is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 mmol, 0.17 mL) to liberate the free thiol.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate (30 mL) and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of Amine Derivatives (C-N Bond Formation)
This protocol outlines a general method for the reaction with primary or secondary amines. The choice of base is critical to neutralize the HBr generated in situ without competing as a nucleophile.
-
Objective: To synthesize a 2-amino-2-phenyl-1H-indene-1,3(2H)-dione derivative.
-
Causality: Acetonitrile is a polar aprotic solvent that is generally inert under these conditions. An inorganic base like potassium carbonate is used as a proton scavenger; its heterogeneous nature prevents it from interfering with the primary reaction.
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol, 301.1 mg) in anhydrous acetonitrile (15 mL).
-
Add the amine nucleophile (1.2 mmol).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg) as a base.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C to increase the reaction rate. Monitor by TLC until completion (typically 4-12 hours).
-
After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup as described in Protocol 1 (Step 8-9).
-
Purify the crude product by the appropriate method (column chromatography or recrystallization).
Product Characterization
Confirmation of the product structure and purity is essential. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations for a Generic 2-Nu-2-phenyl-1H-indene-1,3(2H)-dione |
| ¹H NMR | Disappearance of the proton signal if present at the C2 position in the starting material (if not phenyl-substituted). Appearance of new signals corresponding to the introduced nucleophile (Nu). Aromatic protons of the indandione and phenyl rings will be visible, typically in the 7.2-8.0 ppm range. |
| ¹³C NMR | A signal for the quaternary C2 carbon, typically in the 60-80 ppm range. Signals for the two carbonyl carbons (~190-200 ppm). Signals corresponding to the carbons of the nucleophile will appear. |
| IR Spectroscopy | Strong, characteristic C=O stretching frequencies for the dione moiety, typically around 1710-1740 cm⁻¹. |
| Mass Spec. (MS) | The molecular ion peak (M⁺) should correspond to the calculated mass of the final product. The characteristic isotopic pattern for bromine will be absent. |
For detailed guidance on acquiring and interpreting spectra for related indane structures, refer to specialized technical guides.[11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Poor quality or deactivated nucleophile. | Increase reaction time and/or temperature. Use a freshly opened or purified nucleophile. |
| Low Yield | Product loss during workup or purification. Competing elimination reaction. | Optimize extraction and purification steps. Try a less hindered base or lower reaction temperature. |
| Multiple Products | Side reactions (e.g., over-alkylation of amine). Instability of the product. | Use a slight excess of the nucleophile. Ensure workup conditions are not too harsh (avoid strong acid/base). |
| Starting Material Unchanged | Nucleophile is too weak. Steric hindrance. | Switch to a stronger nucleophile. Use a less sterically hindered nucleophile or increase reaction temperature. Consider a catalytic approach (e.g., phase transfer catalysis). |
Mechanistic Pathway Visualization
The reaction is proposed to proceed via a stabilized carbocation intermediate, highlighting the SN1-like character of the substitution.
Caption: Proposed SN1-like reaction mechanism.
References
-
Punia, R., & Mor, S. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-indandione. National Center for Biotechnology Information. Available at: [Link]
-
Alfa Aesar. (2025). SAFETY DATA SHEET: 2-Bromo-1-indanone. Available at: [Link]
-
El-Gohary, N. S. (2015). Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. ResearchGate. Available at: [Link]
- Singh, A., & Kumar, S. (2015). Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones. Journal of Chemical and Pharmaceutical Research.
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- Bag, S., et al. (2020). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. European Journal of Medicinal Chemistry.
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Chemsrc. (2025). 2-Bromo-1H-isoindole-1,3(2H)-dione. Available at: [Link]
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Universal Biologicals. (n.d.). This compound. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]
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Organic Letters. (2013). Reaction of α-bromo enones with 1,2-diamines. Cascade assembly of 3-(trifluoromethyl)piperazin-2-ones via rearrangement. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Allene synthesis by nucleophilic 1,3-substitution. Available at: [Link]
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The Versatile Intermediate: Application Notes on 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indandione Scaffold
The 1,3-indandione nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. These activities include anticoagulant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[1][2] The reactivity of the C2 position of the indandione ring allows for a variety of chemical modifications, making it a versatile starting point for the synthesis of diverse heterocyclic systems and other complex molecules. The introduction of a bromine atom at this position, as in 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, further enhances its utility as a synthetic precursor, providing a reactive handle for the construction of novel molecular architectures with potential therapeutic applications.[3][4]
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is typically achieved through a two-step process, commencing with the formation of the 2-phenyl-1H-indene-1,3(2H)-dione precursor, followed by its bromination.
Part 1: Synthesis of 2-phenyl-1H-indene-1,3(2H)-dione
The precursor, 2-phenyl-1H-indene-1,3(2H)-dione, can be synthesized via the reaction of 2-diazo-1H-indene-1,3(2H)-dione with benzene in the presence of a rhodium(II) acetate catalyst.[5]
Experimental Protocol:
Materials:
-
2-diazo-1H-indene-1,3(2H)-dione
-
Benzene (anhydrous)
-
Rhodium(II) acetate
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-diazo-1H-indene-1,3(2H)-dione (1 equivalent) in anhydrous benzene.
-
Add a catalytic amount of rhodium(II) acetate to the solution.
-
Reflux the reaction mixture and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 2-phenyl-1H-indene-1,3(2H)-dione.
Characterization Data for 2-phenyl-1H-indene-1,3(2H)-dione:
-
Appearance: White to light yellow solid.
-
Melting Point: 144-148 °C.[6]
-
Solubility: Very slightly soluble in water; slightly soluble in ethanol and ether.[6]
Part 2: Bromination of 2-phenyl-1H-indene-1,3(2H)-dione
The synthesized 2-phenyl-1H-indene-1,3(2H)-dione is then subjected to bromination to yield the target compound.
Experimental Protocol:
Materials:
-
2-phenyl-1H-indene-1,3(2H)-dione
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve 2-phenyl-1H-indene-1,3(2H)-dione (1 equivalent) in chloroform in a round-bottom flask.
-
Slowly add a solution of bromine (1 equivalent) in chloroform to the reaction mixture at room temperature with constant stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization if necessary.
Characterization Data for this compound:
-
Molecular Formula: C₁₅H₉BrO₂
-
Molecular Weight: 301.14 g/mol
-
Appearance: Solid (color may vary)
-
Storage: 2-8°C[7]
Applications in Medicinal Chemistry: A Gateway to Fused Heterocycles
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of complex, fused heterocyclic compounds. The bromine atom at the C2 position serves as an excellent leaving group, facilitating nucleophilic substitution and cyclocondensation reactions.
A significant application is the synthesis of benzo[b]indeno[1,2-e][3][5]thiazin-11(10aH)-ones through cyclocondensation with 2-aminobenzenethiols.[3][4] These fused heterocyclic systems are of great interest due to their structural similarity to phenothiazines, a class of compounds known for a wide range of pharmacological activities.
Experimental Protocol: Synthesis of Benzo[b]indeno[1,2-e][3][5]thiazin-11(10aH)-ones
Materials:
-
This compound
-
Substituted 2-aminobenzenethiols
-
Freshly dried ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted 2-aminobenzenethiol (1 equivalent) in freshly dried ethanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Rationale for Experimental Choices:
-
The use of freshly dried ethanol as a solvent is crucial to prevent hydrolysis of the bromo-intermediate and to facilitate the cyclocondensation reaction.
-
The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Caption: Synthetic workflow for this compound and its application.
Biological Significance of Indandione Derivatives
While specific biological data for this compound is not extensively reported, the broader class of 2-aryl-1,3-indandione derivatives has been the subject of numerous pharmacological studies. These studies have revealed a range of activities, providing a strong rationale for the synthesis of new analogs.
| Biological Activity | Description | Key Findings |
| Anticoagulant | Inhibition of blood coagulation, often through antagonism of Vitamin K. | Many 2-aryl-1,3-indandiones exhibit potent anticoagulant effects.[1] |
| Anti-inflammatory | Reduction of inflammation. | Certain derivatives have shown significant anti-inflammatory activity.[8] |
| Anticancer | Inhibition of cancer cell growth. | Some indandione derivatives have demonstrated antiproliferative activity against various cancer cell lines.[9] |
| Neuroprotective | Protection of nerve cells from damage or degeneration. | Indandione-based compounds have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's.[1][2] |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and high reactivity make it an attractive starting material for the construction of diverse molecular libraries. Future research efforts should focus on the systematic exploration of the biological activities of the fused heterocyclic systems derived from this intermediate. The development of new synthetic methodologies utilizing this bromo-indandione will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
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Punia, R., Mor, S., et al. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. [Link]
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Punia, R., Mor, S., et al. (2022). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. [Link]
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A review on 2-arylidene-1,3-indanediones: preparation and applications to the synthesis of diverse spirocyclic compounds. ResearchGate. (n.d.). [Link]
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Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. (2019). [Link]
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Pluskota, R., Jaroch, K., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules. [Link]
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Pluskota, R., & Koba, M. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini reviews in medicinal chemistry. [Link]
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Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Bentham Science. (n.d.). [Link]
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Synthesis of Novel 1,3-Indandione Derivatives and Investigation Their Anti-Microbial and Anti-Fungal Activity. ResearchGate. (2018). [Link]
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2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione. PubChem. (n.d.). [Link]
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design, synthesis and pharmacological evaluation of novel 1,3-indanedione derivatives. Indo American Journal of Pharmaceutical Sciences. (2018). [Link]
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Lombardino, J. G., & Wiseman, E. H. (1968). Antinflammatory 2-aryl-1,3-indandiones. Journal of medicinal chemistry. [Link]
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Amidi, S., Kobarfard, F., et al. (2010). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research. [Link]
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Recent developments in biological activities of indanones. ResearchGate. (2020). [Link]
-
Laha, J. K., & Day, A. I. (2012). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. [Link]
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Synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione derivatives... ResearchGate. (2023). [Link]
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Jaber, A. M., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. ResearchGate. [Link]
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The Indandione Core in Modern Materials: Application Notes for 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Introduction: Beyond the Pharmacopeia
The indane-1,3-dione scaffold is a privileged structure in chemistry, long recognized for its utility in medicinal chemistry, particularly in the development of anticoagulants and anti-inflammatory agents.[1][2][3] However, the very electronic and structural features that impart biological activity also make this class of molecules exceptionally versatile building blocks for advanced materials.[4][5] The rigid, planar architecture combined with strong electron-accepting characteristics has positioned indane-1,3-dione derivatives at the forefront of research in organic electronics, photopolymerization, and nonlinear optics.[4][5]
This guide focuses on a specific, functionalized derivative: 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione . We will explore its synthesis and, more critically, its potential as a precursor for next-generation materials. The introduction of a bromine atom at the 2-position provides a reactive handle for synthetic chemists, opening pathways to complex molecular architectures that are otherwise difficult to access. This document serves as a technical guide for researchers in materials science and drug development, providing both the conceptual framework and practical protocols for leveraging this compound's unique properties.
Core Scientific Principles: The Indandione Advantage in Materials Science
The utility of the 2-phenyl-1H-indene-1,3(2H)-dione core in materials science is rooted in several key physicochemical properties:
-
Strong Electron Acceptor: The two ketone groups flanking the central carbon create a potent electron-withdrawing moiety. This makes the indandione core an excellent electron acceptor, a critical component in materials designed for organic electronics such as solar cells and transistors.[4]
-
Planar and Rigid Structure: The fused ring system enforces a high degree of planarity. This rigidity helps to promote intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport in organic semiconductors.
-
Tunable Optoelectronic Properties: The electronic properties of the indandione core can be readily modified. The active methylene group (at the 2-position in the parent compound) is a prime site for Knoevenagel condensation reactions, allowing for the attachment of various electron-donating groups to create "push-pull" chromophores with tailored absorption and emission spectra.[4][5]
-
Photo-reactivity: Derivatives of indane-1,3-dione have been successfully employed as photoinitiators for both one- and two-photon polymerization.[6] This application is foundational to high-resolution 3D printing and microfabrication.
The subject of this guide, this compound, introduces a strategically placed bromine atom. This halogen serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the integration of the indandione acceptor unit into larger, conjugated systems, a key strategy in the design of high-performance organic electronic materials.[7]
Physicochemical and Spectroscopic Data
A summary of the key properties of the parent compound and the title compound is presented below for easy reference.
| Property | 2-Phenyl-1H-indene-1,3(2H)-dione | This compound |
| CAS Number | 83-12-5 | 1801-20-3[8] |
| Molecular Formula | C₁₅H₁₀O₂[1] | C₁₅H₉BrO₂ |
| Molecular Weight | 222.24 g/mol [1] | 301.14 g/mol |
| Appearance | Crystals | Not specified (typically a solid) |
| Melting Point | 144-148 °C | Not specified |
| Key Structural Feature | Active methylene group at C2 | Bromine atom at C2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the α-halogenation of β-dicarbonyl compounds. The synthesis proceeds in two main stages: the formation of the 2-phenyl-1,3-indandione precursor, followed by bromination.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
Diethyl phthalate
-
Ethyl phenylacetate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Standard reflux and stirring apparatus
-
Rotary evaporator
Step-by-Step Methodology:
Part A: Synthesis of 2-Phenyl-1,3-indandione
-
Prepare Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve freshly cut sodium metal in absolute ethanol under an inert atmosphere. The amount of sodium should be equimolar to the ethyl phenylacetate. Causality: This in-situ preparation ensures a fresh, anhydrous, and highly reactive base, which is critical for the subsequent Claisen condensation.
-
Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl phthalate and ethyl phenylacetate dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 2-4 hours. Causality: The Claisen condensation between the two esters forms the carbon-carbon bond necessary to construct the indandione ring system.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is poured into water and acidified with concentrated hydrochloric acid. The resulting mixture is then heated to reflux for an additional 1-2 hours until the evolution of CO₂ ceases. Causality: The acidic workup hydrolyzes the intermediate ester and promotes decarboxylation to yield the final 2-phenyl-1,3-indandione.
-
Isolation: Cool the mixture in an ice bath. The solid product will precipitate. Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 2-phenyl-1,3-indandione.
-
Dissolution: Dissolve the purified 2-phenyl-1,3-indandione in chloroform in a round-bottom flask.
-
Bromine Addition: To this solution, add an equimolar amount of bromine, dissolved in chloroform, dropwise with constant stirring at room temperature. The characteristic red-brown color of bromine should disappear upon reaction. Causality: The enol form of the dione undergoes electrophilic substitution by bromine at the α-position, replacing the acidic proton with a bromine atom.
-
Reaction Completion: Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Workup and Isolation: Once the reaction is complete, wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by column chromatography or recrystallization to yield pure this compound.
Protocol 2: Application in Materials Synthesis - Suzuki Cross-Coupling
This protocol demonstrates how this compound can be used as a building block to synthesize a more complex, conjugated molecule suitable for investigation in organic electronics. We will couple it with 4-vinylphenylboronic acid.
Workflow Diagram:
Caption: Suzuki coupling workflow using the title compound as a building block.
Materials:
-
This compound (from Protocol 1)
-
4-Vinylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Degassed deionized water
-
Standard Schlenk line or glovebox equipment
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask, combine this compound (1 equivalent), 4-vinylphenylboronic acid (1.2 equivalents), and sodium carbonate (2.5 equivalents).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%). Causality: This palladium(0) complex is the active catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the Suzuki coupling cycle.
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol, followed by the aqueous sodium carbonate solution. The mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling with nitrogen for 30 minutes. Causality: Oxygen must be rigorously excluded as it can oxidize and deactivate the palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C under a positive pressure of nitrogen and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent in vacuo. The crude product should be purified by column chromatography on silica gel to yield the desired 2-phenyl-2-(4-vinylphenyl)-1H-indene-1,3(2H)-dione.
The resulting molecule now contains a polymerizable vinyl group, allowing it to be incorporated as a pendant electron-accepting unit in a polymer chain, creating a material with potentially interesting charge transport or optical properties.
Conclusion and Future Outlook
This compound is more than a synthetic curiosity; it is a potent building block for the rational design of functional organic materials. While its direct applications are still emerging, the principles outlined in this guide demonstrate its clear potential. The combination of a strong electron-accepting core with a versatile reactive handle for cross-coupling reactions provides a clear and compelling pathway for its use in creating novel chromophores, polymers, and semiconductors for a range of applications in materials science. Future research should focus on synthesizing a library of derivatives via cross-coupling and evaluating their photophysical properties, charge mobility, and performance in electronic devices.
References
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Punia, R., et al. (2023). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. Retrieved January 14, 2026, from [Link]
-
Singh, B., et al. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-1H-indene-1,3(2H)-dione. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-bromo-2,3-dihydro-1H-indene. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved January 14, 2026, from [Link]
-
Lakhdar, S., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
PubMed. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Retrieved January 14, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Photochromic derivatives of indigo: historical overview of development, challenges and applications. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2022). Novel indane-1,3-dione derivatives as photoinitiators for one- and two-photon photopolymerization. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2024). Photochromic derivatives of indigo: historical overview of development, challenges and applications. Retrieved January 14, 2026, from [Link]
-
Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2016). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Retrieved January 14, 2026, from [Link]
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reaction mechanism of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione with amines
An In-depth Technical Guide: Reaction Mechanism and Synthetic Protocols for the Amination of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Abstract
This technical guide provides a comprehensive examination of the reaction between this compound and various primary and secondary amines. This reaction is a robust method for synthesizing 2-amino-2-phenyl-1H-indene-1,3(2H)-dione derivatives, a scaffold of significant interest due to the diverse biological activities exhibited by 1,3-indandione compounds, including antimicrobial, anticoagulant, and enzyme inhibitory properties.[1][2][3][4][5] We will dissect the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and offer insights into the factors governing reaction outcomes. This document is intended to serve as a practical and authoritative resource for chemists leveraging this transformation in synthetic and medicinal chemistry programs.
Part 1: The Reaction Mechanism: A Mechanistic Dissection
The reaction proceeds via a nucleophilic substitution pathway. The unique electronic environment of the this compound substrate dictates its reactivity, making the C2 position highly susceptible to nucleophilic attack.
The Electrophilic Nature of the Substrate
This compound is a specialized α-haloketone. The reactivity at the C2 position is significantly enhanced by several structural features:
-
Inductive Effects: The two adjacent carbonyl groups are powerful electron-withdrawing groups. Their inductive effect polarizes the C-Br bond, creating a substantial partial positive charge (δ+) on the C2 carbon and making it a potent electrophilic center.[6]
-
Carbonyl Conjugation: The lone pair of the attacking amine nucleophile can be stabilized in the transition state through conjugation with the π-systems of the carbonyl groups. This lowers the activation energy of the substitution reaction, making it significantly more facile than similar reactions with simple alkyl halides.[7]
-
Steric Considerations: The C2 carbon is tertiary and sterically hindered by the phenyl group and the indandione framework. While this would typically disfavor a classic SN2 reaction, the powerful electronic activation overcomes this steric barrier, allowing the substitution to proceed efficiently.
Nucleophilic Attack and Transition State
The reaction is initiated by the attack of the amine's lone pair of electrons on the electrophilic C2 carbon. This occurs in a single, concerted step where the nitrogen-carbon bond forms as the carbon-bromine bond breaks. This process proceeds through a trigonal bipyramidal-like transition state.
An SN1-type mechanism involving a carbocation intermediate is highly unlikely. The formation of a carbocation adjacent to the electron-withdrawing carbonyl groups would be extremely energetically unfavorable.[7] Therefore, the reaction is best described as a direct nucleophilic substitution.
Factors Influencing Reaction Success
Several parameters can be modulated to optimize the reaction outcome.
-
The Amine Nucleophile:
-
Steric Hindrance: Less sterically hindered amines (e.g., methylamine, ethylamine) will generally react faster than bulky amines (e.g., tert-butylamine, diisopropylamine).
-
Basicity: The amine must be sufficiently nucleophilic to attack the C2 carbon. While stronger bases are often better nucleophiles, extremely strong bases could potentially lead to side reactions, although the lack of α-hydrogens on the C2 position prevents base-induced enolization and subsequent Favorskii rearrangement.[8]
-
-
Stoichiometry and the Role of a Base: The reaction generates one equivalent of hydrobromic acid (HBr). This acid will protonate the amine starting material, rendering it non-nucleophilic. To counter this, at least two equivalents of the amine are typically used: one to act as the nucleophile and the other to act as a base to neutralize the HBr produced.[9][10] Alternatively, a non-nucleophilic auxiliary base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or ethanol are ideal. They can solvate the transition state and are generally non-reactive towards the electrophile.
Caption: Proposed mechanism for the nucleophilic substitution.
Part 2: Experimental Application Protocols
Safety Warning: this compound is an α-haloketone and should be handled with care in a well-ventilated fume hood. These compounds are potent alkylating agents and are considered lachrymatory and irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials and Equipment
-
Reagents: this compound, desired primary or secondary amine, anhydrous solvent (e.g., ethanol, acetonitrile), non-nucleophilic base (optional, e.g., triethylamine), magnesium sulfate or sodium sulfate (for drying), silica gel for chromatography.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, thin-layer chromatography (TLC) plates and chamber, rotary evaporator, standard glassware for work-up, column chromatography setup.
General Protocol for Synthesis of 2-Amino-2-phenyl-1H-indene-1,3(2H)-dione Derivatives
This protocol is a general guideline and may require optimization for specific amines. A similar procedure has been successfully employed for the reaction of this substrate with aminothiophenols.[11]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., freshly dried ethanol or acetonitrile) to dissolve the starting material completely. A typical concentration is 0.1-0.5 M.
-
Amine Addition: Add the desired amine (2.2 eq.) to the stirred solution at room temperature. If the amine is a valuable reagent, use 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base like triethylamine.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C or reflux) and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the amine hydrobromide salt, followed by a wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-2-phenyl-1H-indene-1,3(2H)-dione derivative.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Caption: A flowchart of the key experimental steps.
Part 3: Data Presentation
The following table summarizes representative, expected outcomes for the reaction with a variety of amines under optimized conditions. Yields are hypothetical and serve as a guideline for what can be anticipated based on the mechanistic principles discussed.
| Entry | Amine | Amine Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzylamine | 2.2 | Ethanol | 78 | 6 | 85-95 |
| 2 | Aniline | 2.2 | Acetonitrile | 80 | 10 | 70-80 |
| 3 | Morpholine | 2.2 | Acetonitrile | 80 | 8 | 80-90 |
| 4 | Isopropylamine | 2.2 | Ethanol | 78 | 12 | 65-75 |
| 5 | Diethylamine | 2.2 | Acetonitrile | 80 | 12 | 70-80 |
Conclusion
The reaction of this compound with amines is a highly effective and predictable method for accessing a range of 2-amino substituted derivatives. The reaction is governed by the principles of nucleophilic substitution on a sterically hindered but electronically activated α-haloketone. By carefully controlling the stoichiometry, solvent, and temperature, researchers can reliably synthesize these valuable compounds for further investigation in drug discovery and materials science. This guide provides the foundational mechanistic understanding and practical protocols necessary to successfully implement this transformation.
References
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El-Sawy, A. A., Shaker, R. M., & Ebaid, M. S. (2013). Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Wikipedia. Retrieved from: [Link]
-
van der Westhuizen, C. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]
-
Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6377–6479. Available at: [Link]
-
Contestabile, R., et al. (2012). Synthesis and biological evaluation of 1,3-Indandione derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 536-540. Available at: [Link]
-
Reddy, C. S., et al. (2015). Synthesis of Novel 1,3-Indandione Derivatives and Investigation Their Anti-Microbial and Anti-Fungal Activity. International Journal of ChemTech Research, 8(11), 356-363. Available at: [Link]
-
Al-Omair, M. A. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-179. Available at: [Link]
-
Contestabile, R., et al. (2012). Synthesis and biological evaluation of 1,3-indandione derivatives as acetylcholinesterase inhibitors. ResearchGate. Request PDF available at: [Link]
-
Kumar, G. P., et al. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. International Journal of Pharmaceutical Sciences and Research, 10(6), 2825-2832. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Scientific Reports, 14(1), 1-16. Available at: [Link]
-
Sguerra, F., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(23), 7249. Available at: [Link]
-
Okoro, C. O., et al. (2021). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
-
Punia, R., et al. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. Available at: [Link]
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Application Note: A Comprehensive Guide to the Analytical Techniques for the Characterization and Quantification of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Abstract
This document provides a detailed guide to the essential analytical techniques for the comprehensive analysis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities.[1][2][3] The protocols herein are designed to ensure the identity, purity, and stability of the compound, which are critical parameters in drug discovery and development. We will delve into the principles and practical applications of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section offers not just a step-by-step protocol but also the scientific rationale behind the methodological choices, empowering the user to adapt and troubleshoot as needed.
Introduction: The Significance of this compound Analysis
This compound is a derivative of 2-phenyl-1,3-indandione, a compound known for its anticoagulant properties.[4][5][6] The introduction of a bromine atom at the 2-position creates a valuable synthetic intermediate for the generation of novel heterocyclic structures, which are being investigated for a range of therapeutic applications, including antimicrobial and anti-diabetic activities.[1][2]
Given its role as a precursor, the purity and structural integrity of this compound are paramount. Impurities or degradation products can lead to unwanted side reactions, affect product yield, and introduce potentially toxic components into the final drug substance. Therefore, robust and reliable analytical methods are essential for its quality control throughout the research and development process. This guide provides a multi-faceted analytical approach to ensure a comprehensive characterization of this important molecule.
Chromatographic Techniques for Purity and Stability Assessment
Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and degradation products. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the cornerstone for purity determination and stability-indicating assays due to its high resolution, sensitivity, and non-destructive nature. A reverse-phase method is generally suitable for a compound of this polarity.
Principle: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. The analyte, this compound, will partition between the two phases based on its hydrophobicity. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. A Diode Array Detector (DAD) allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.[7][8]
Diagram 1: HPLC-UV Analytical Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water) to a working concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm (DAD) |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 1: Optimized HPLC-UV Conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative and quantitative information, with the mass spectrometer offering definitive structural identification.
Principle: The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern is a unique fingerprint of the molecule.[11][12][13]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Injection Mode: Split (20:1).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 m/z.
-
-
Sample Preparation:
-
Prepare a solution of this compound at approximately 100 µg/mL in a volatile solvent such as ethyl acetate or dichloromethane.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak. Look for the molecular ion peak and characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[14] The fragmentation pattern should be consistent with the structure of the molecule.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Principle: Atomic nuclei with non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the local chemical environment, allowing for the differentiation of atoms within a molecule.
Diagram 2: NMR Structural Analysis Logic
Caption: Logical flow for structural elucidation using various NMR experiments.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Expected signals will be in the aromatic region (7-8 ppm) for the phenyl and indene protons.
-
Acquire a ¹³C NMR spectrum. Expect signals for the carbonyl carbons around 190-200 ppm, and aromatic carbons between 120-140 ppm. The carbon bearing the bromine atom will also have a characteristic shift.[15]
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete assignment of all proton and carbon signals.[16]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.
-
| Technique | Information Provided |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. |
| ¹³C NMR | Number of unique carbons and their chemical environment. |
| DEPT-135 | Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals. |
| COSY | Shows coupling between protons (typically over 2-3 bonds). |
| HSQC | Correlates protons directly to the carbons they are attached to. |
| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). |
Table 2: Information from Different NMR Experiments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Principle: Infrared radiation is passed through a sample. Molecules absorb radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FTIR spectrum is a plot of absorbance versus wavenumber.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound.
-
C=O stretch (ketone): Strong absorption around 1700-1740 cm⁻¹.[6]
-
C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H stretch (aromatic): Above 3000 cm⁻¹.
-
C-Br stretch: Typically in the fingerprint region below 700 cm⁻¹.
-
-
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and stability. HPLC-UV is the preferred method for routine purity testing and stability studies, while GC-MS offers complementary separation and definitive identification. NMR and FTIR are essential for the initial structural confirmation and characterization of the bulk material. By employing these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical factor in the successful development of new therapeutic agents.
References
-
Singh, B., et al. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. [Link]
-
Singh, B., et al. (n.d.). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. [Link]
-
PubChem. (n.d.). 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)-. PubChem. [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-indandione. PubChem. [Link]
- Bruynes, C. A. (1968). Derivatives of 2-phenyl-1,3-indandione: Synthesis and Properties. G. Van Soest.
-
Sinha, L., et al. (n.d.). Theoretical Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H). Global Science Journals. [Link]
-
Chemsrc. (n.d.). 2-Bromo-1H-isoindole-1,3(2H)-dione | CAS#:2439-85-2. Chemsrc. [Link]
-
Universal Biologicals. (n.d.). This compound (CS-0116873-1g). Universal Biologicals. [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST WebBook. [Link]
-
SpectraBase. (n.d.). 2-bromo-1,3-indandione - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- Agyin, J. K., et al. (2021). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. ACS Chemical Neuroscience, 12(15), 2822-2838.
-
PubChem. (n.d.). 2-Bromo-1-phenylpentane-1,3-dione. PubChem. [Link]
- Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-179.
- Tsujikawa, K., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology, 35(1), 94-103.
-
Trends in Pharmaceutical Sciences. (n.d.). 1H-indene-1,3(2H)-dione targeting ty. TIPS. [Link]
- Debrabandere, L. A., et al. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Applied Spectroscopy, 72(12), 1789-1800.
- Al-Shehri, M. M., & Al-Bishi, M. H. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0248237.
-
European School of Antennas. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Pozo, O. J., et al. (2025). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 39(22), e9623.
-
IRIS-AperTO. (n.d.). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. IRIS-AperTO. [Link]
- Yadav, R., et al. (2023). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF FEXOFENADINE & ACEBROPHYLL. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 8(1), 8-35.
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
- Mestareehi, A. H., et al. (2026). A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. Scientific Reports.
-
Arctom. (n.d.). CAS NO. 1801-20-3 | this compound. Arctom. [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
-
Semantic Scholar. (n.d.). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. Semantic Scholar. [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Introduction
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a valuable synthetic intermediate in the development of various heterocyclic compounds and pharmaceutical agents. Its unique structure, featuring a reactive bromine atom at a quaternary center, makes it a versatile precursor for introducing the 2-phenyl-1,3-dione moiety into more complex molecules. This application note provides a comprehensive, two-step guide for the scale-up synthesis of this compound, designed for researchers in drug development and organic synthesis. The protocol emphasizes safety, scalability, and reproducibility, moving from the initial synthesis of the 2-phenyl-1,3-indandione precursor to its subsequent selective bromination.
Part 1: Synthesis of 2-Phenyl-1,3-indandione (Precursor)
The synthesis of the indandione scaffold is a critical first step. The chosen method involves a base-catalyzed condensation reaction, which is a reliable and well-documented route for forming this class of compounds.[1][2]
Reaction Principle
The synthesis is achieved via a Claisen-type condensation followed by intramolecular cyclization and rearrangement. In this protocol, phthalide and benzaldehyde react in the presence of a strong base, sodium ethoxide, to form 2-phenyl-1,3-indandione. The base facilitates the deprotonation of phthalide, initiating the condensation cascade.
Reaction Scheme: Synthesis of 2-Phenyl-1,3-indandione
Caption: Base-catalyzed condensation to form the precursor.
Scaled Synthesis Protocol
This protocol is designed for a ~100 g scale production of the precursor.
Reagent Table
| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Amount |
| Phthalide | 134.13 | 0.745 | 1.0 | 100.0 g |
| Benzaldehyde | 106.12 | 0.820 | 1.1 | 87.0 g (83 mL) |
| Sodium Ethoxide | 68.05 | 0.820 | 1.1 | 55.8 g |
| Ethanol (200 proof) | 46.07 | - | - | 1.0 L |
| Hydrochloric Acid (conc.) | 36.46 | - | - | As needed |
| Water | 18.02 | - | - | ~2.0 L |
Step-by-Step Procedure:
-
Reaction Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Under an inert atmosphere (nitrogen or argon), charge the flask with 1.0 L of absolute ethanol. Carefully add the sodium ethoxide (55.8 g) in portions to the stirring ethanol. The dissolution is exothermic.
-
Initiation: Once the sodium ethoxide has fully dissolved and the solution has returned to near room temperature, add the phthalide (100.0 g) and benzaldehyde (87.0 g).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Precipitation: After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath. Slowly pour the reaction mixture into 2.0 L of ice-cold water with stirring.
-
Acidification: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A yellow solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from an ethanol/water mixture to yield light yellow crystals of 2-phenyl-1,3-indandione.[1]
Expert Insights & Rationale
-
Choice of Base: Sodium ethoxide is a sufficiently strong base to deprotonate phthalide, initiating the reaction. Its use in ethanol as a solvent is convenient and standard for this type of condensation.
-
Stoichiometry: A slight excess of benzaldehyde and sodium ethoxide is used to ensure the complete consumption of the limiting reagent, phthalide.
-
Temperature Control: Maintaining a steady reflux is crucial for driving the reaction to completion. Overheating should be avoided to minimize side product formation.
-
Purification: The acidification step is critical for protonating the enolate intermediate to form the final neutral product, causing it to precipitate from the aqueous solution. Recrystallization is essential for achieving high purity required for the subsequent bromination step.
Part 2: Bromination of 2-Phenyl-1,3-indandione
The second stage involves the selective bromination of the precursor at the C2 position. The choice of brominating agent is critical for safety, selectivity, and yield on a larger scale.
Reaction Principle
This reaction proceeds via an electrophilic substitution on the enol or enolate form of the 2-phenyl-1,3-indandione. The acidic proton at the C2 position is readily removed, and the resulting nucleophilic carbon attacks the electrophilic bromine source. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred in scale-up operations due to its solid nature, ease of handling, and ability to provide a low, steady concentration of bromine, which can enhance selectivity.[3][4][5]
Reaction Scheme: Synthesis of this compound
Caption: Selective bromination of the precursor at the C2 position.
Scaled Synthesis Protocol
This protocol is based on the quantity of precursor synthesized in Part 1.
Reagent Table
| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Amount |
| 2-Phenyl-1,3-indandione | 222.24 | 0.450 | 1.0 | 100.0 g |
| N-Bromosuccinimide (NBS) | 177.98 | 0.473 | 1.05 | 84.2 g |
| Chloroform | 119.38 | - | - | 1.5 L |
Step-by-Step Procedure:
-
Reaction Setup: In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-phenyl-1,3-indandione (100.0 g) in 1.5 L of chloroform.
-
Reagent Addition: Add N-Bromosuccinimide (84.2 g) to the solution in small portions over 30-45 minutes at room temperature. Stirring should be vigorous to ensure proper mixing.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. The reaction is typically accompanied by the formation of succinimide, which is insoluble in chloroform and will appear as a white precipitate.
-
Work-up - Filtration: Once the reaction is complete, filter the mixture to remove the succinimide by-product.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 250 mL) to remove any unreacted bromine, followed by water (2 x 250 mL), and finally with brine (1 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure this compound as a solid.
Expert Insights & Rationale
-
Choice of Brominating Agent: NBS is the reagent of choice for this transformation on a larger scale. It is a crystalline solid that is safer to handle than liquid bromine.[6] Using a slight excess (1.05 eq.) ensures complete conversion of the starting material.
-
Solvent: Chloroform is an effective solvent for this reaction. However, due to its toxicity, alternative chlorinated solvents or other inert solvents should be considered and validated if possible.
-
By-product Removal: The succinimide by-product conveniently precipitates from the chloroform, allowing for easy removal by filtration. This is a significant advantage in a scale-up scenario.
-
Aqueous Work-up: The sodium thiosulfate wash is essential for quenching any residual electrophilic bromine species, preventing potential side reactions during concentration.
Overall Workflow and Logic
Caption: High-level workflow for the two-step synthesis.
Environmental, Health, and Safety (EHS) Considerations
Hazard Identification
| Substance | CAS Number | Key Hazards |
| N-Bromosuccinimide (NBS) | 128-08-5 | Oxidizer, Harmful if swallowed, Causes severe skin burns and eye damage.[7][8][9] |
| Chloroform | 67-66-3 | Harmful if swallowed, Causes skin and eye irritation, Suspected of causing cancer, May damage organs. |
| Sodium Ethoxide | 141-52-6 | Flammable solid, Causes severe skin burns and eye damage. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Causes severe skin burns and eye damage, May cause respiratory irritation. |
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, nitrile gloves, and chemical splash goggles. A face shield is required when handling corrosive materials like sodium ethoxide and concentrated HCl.[6][10]
-
Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of harmful vapors and dust.[9][10]
-
Handling NBS: NBS is an oxidizer and should be stored away from combustible materials.[8] Avoid creating dust when handling.[10] In case of a spill, do not use combustible materials (like paper towels) for cleanup; use inert absorbents like sand or clay.[7]
-
Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Melting Point: To assess purity. 2-Phenyl-1,3-indandione has a melting point of approximately 144-148 °C.[1]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
FTIR Spectroscopy: To identify key functional groups (e.g., carbonyl stretches).
-
Mass Spectrometry: To confirm the molecular weight of the final product.
References
- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY D
- N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. Loba Chemie.
- N-Bromosuccinimide. Apollo Scientific.
- Safety Data Sheet: N-Bromosuccinimide. ChemScience.
- N bromosuccinimide safety data sheet Manufacturer & Supplier in China. SURU Chemical.
- 2-PHENYL-1,3-INDANDIONE | 83-12-5. ChemicalBook.
- Du, T., Gao, R., Deng, Y., & Geng, Y. (2021). Synthesis of 2‐phenyl‐1,3‐indandione and 5 a. Chemistry–A European Journal.
- Klosa, J. (1954). [The synthesis of nitroderivatives of 2-phenyl-indandione-(1,3)]. Pharmazie, 9(8), 682-4.
- Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions.
- Gein, V. L., & Voronova, E. V. (2019).
- Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones...
- Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e.
- 2-Bromo-1H-indene-1,3(2H)-dione, 96%, 7319-63-3. CookeChem.
- Dabbagh, A. M. M., et al. (2019). Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione.
- 2-PHENYL-1,3-INDANDIONE 83-12-5 wiki. Guidechem.
Sources
- 1. 2-PHENYL-1,3-INDANDIONE | 83-12-5 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. suru-chem.com [suru-chem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemscience.com [chemscience.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Welcome to the technical support resource for the synthesis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione. This guide is designed for chemistry professionals engaged in drug discovery and development. Here, we address common challenges and provide field-proven insights to help you optimize your reaction yield and product purity. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate to improve the outcome?
Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.
-
Reagent Quality: The purity of your starting material, 2-phenyl-1H-indene-1,3(2H)-dione, is paramount. Impurities can interfere with the reaction. Ensure it is fully characterized and dry before use. Similarly, the brominating agent (e.g., Br₂, NBS) must be of high purity.
-
Solvent and Reaction Conditions: The choice of solvent is critical. Halogenated solvents like chloroform or dichloromethane are commonly used.[1] The reaction is often performed at room temperature.[1] However, gentle heating or cooling might be necessary depending on the specific brominating agent and scale. It is crucial to maintain anhydrous (dry) conditions, as water can react with some brominating agents and interfere with the enolate formation.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.
-
Side Reactions: The formation of side products, such as dibrominated species, can significantly reduce the yield of the desired product. This is often caused by using an excess of the brominating agent or localized high concentrations.
Q2: I'm observing multiple spots on my post-reaction TLC. What are the likely side products and how can I minimize them?
Multiple spots on a TLC plate indicate a mixture of compounds. Besides unreacted starting material, the most common impurity is the dibrominated product.
-
Mechanism of Side Product Formation: The starting material, 2-phenyl-1,3-indandione, is a β-dicarbonyl compound. The hydrogen at the C2 position is acidic and is removed to form a nucleophilic enolate, which then attacks the electrophilic bromine.[2] If more than one equivalent of the brominating agent is used, or if the reaction is not homogenous, a second bromination can occur at the aromatic rings, although this is less common under standard conditions. Over-bromination at the alpha position is not possible as there is only one acidic proton.
-
Minimization Strategies:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of 2-phenyl-1,3-indandione to the brominating agent.
-
Controlled Addition: Add the brominating agent (especially liquid bromine) slowly and dropwise to the reaction mixture with vigorous stirring. This prevents localized high concentrations that can lead to side reactions.
-
Temperature Management: Running the reaction at or below room temperature can help control the reaction rate and improve selectivity.
-
Q3: What is the underlying mechanism of this bromination, and how does it inform my experimental choices?
Understanding the reaction mechanism is key to effective troubleshooting. The α-bromination of a β-dicarbonyl compound like 2-phenyl-1,3-indandione proceeds via an enol or enolate intermediate.[2]
Caption: A systematic workflow for troubleshooting the synthesis.
Quantitative Data & Protocols
Table 1: Comparison of Reaction Conditions
This table summarizes typical conditions reported in the literature, providing a baseline for optimization.
| Parameter | Condition 1 | Condition 2 | Notes |
| Starting Material | 2-phenyl-1,3-indandione | 2-phenyl-1,3-indandione | Purity should be >97%. |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | Br₂ is highly corrosive and toxic. NBS is a solid and easier to handle. |
| Solvent | Chloroform (CHCl₃) | Acetic Acid (AcOH) | Chloroform is a common choice. A[1]cetic acid can serve as both solvent and acid catalyst. |
| Temperature | Room Temperature | Room Temperature | Exothermic reactions may require initial cooling. |
| Reaction Time | 2-4 hours | 3-6 hours | Monitor by TLC to determine endpoint. |
| Typical Yield | 70-85% | 75-90% | Yields are highly dependent on reaction scale and purification efficiency. |
Detailed Experimental Protocol (Optimized)
This protocol is a self-validating system, incorporating checks to ensure a high-quality outcome.
Materials:
-
2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenyl-1H-indene-1,3(2H)-dione in a minimal amount of glacial acetic acid (~5-10 mL per gram of starting material).
-
Reagent Addition: To this stirring solution, add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes. Maintain the temperature at 20-25°C. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring (Validation Step 1): Stir the reaction mixture at room temperature. After 1 hour, take an aliquot and spot it on a TLC plate against a spot of the starting material. Develop the plate (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is complete when the starting material spot has completely disappeared. Continue stirring and checking every 30-60 minutes until completion.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing cold deionized water (approximately 10 times the volume of the reaction mixture).
-
Isolation: A solid precipitate of the crude product will form. Stir for 15 minutes to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and succinimide byproducts.
-
Purification (Validation Step 2): Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a pale yellow or off-white solid. Confirm purity by melting point determination and compare with literature values.
References
-
Punia, R., et al. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate.
-
ResearchGate. (n.d.). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones (2a–d).
-
El-Shehry, M. F. (2010). Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. ResearchGate.
-
Dabbagh, A. M. M., et al. (2019). Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. ResearchGate.
-
Universal Biologicals. (n.d.). This compound.
-
Scattolin, T., & Nolan, S. P. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI.
-
Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione.
-
Sigma-Aldrich. (n.d.). 2-Phenyl-1,3-indandione 97%.
-
Vollhardt, K. P. C., & Schore, N. E. (n.d.). Carbonyl Alpha-Substitution Reactions Solutions to Problems.
-
ResearchGate. (n.d.). Three-component synthesis of fused indenopyridines.
-
ChemicalBook. (n.d.). 2-PHENYL-1,3-INDANDIONE.
-
Dzenitis, Ia R., et al. (1962). [Production of 2-phenyl-1,3-indandione]. PubMed.
-
Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.
-
Iraji, A., et al. (2020). Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting tyrosinase. Trends in Pharmaceutical Sciences.
-
Bioorganic & Medicinal Chemistry. (2018). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates.
-
Zarei, M., et al. (2020). Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega.
-
Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway Practice Problems.
-
Jagatheesan, R., et al. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Semantic Scholar.
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry.
-
BLDpharm. (n.d.). 2-Bromo-1H-indene-1,3(2H)-dione.
-
LibreTexts Chemistry. (2015). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates.
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE.
Sources
common side reactions with 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Welcome to the technical support guide for 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and application of this versatile intermediate. This guide provides in-depth troubleshooting, mechanistic insights, and practical solutions to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses the most frequently encountered side reactions. Each entry details the symptoms, underlying mechanism, and preventative measures.
Issue 1: Formation of an Unsaturated Byproduct (Dehydrobromination)
-
Symptoms: You observe a new, often colored, TLC spot that is less polar than your starting material. You may also notice a decrease in the yield of the desired product after purification. The final product might have a slight yellowish or reddish tint.
-
Underlying Cause: The most common side reaction is the elimination of hydrogen bromide (HBr) to form 2-phenyl-1H-indene-1,3(2H)-dione's unsaturated analogue, 2-phenyl-1H-inden-1-one. This is an E2 elimination reaction, which is promoted by the presence of a base.[1][2] Even weak bases can facilitate this reaction, especially at elevated temperatures. The active methylene proton at the C2 position in the starting material is acidic, making it susceptible to abstraction.[3]
-
Caption: E2 Elimination Pathway.
-
Preventative Measures & Solutions:
-
Control Basicity: Avoid strong bases in subsequent reactions unless dehydrobromination is the desired outcome. If a base is necessary, consider using a sterically hindered, non-nucleophilic base like pyridine at low temperatures.[2]
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of elimination.
-
Aqueous Workup: During workup, use a mildly acidic wash (e.g., dilute HCl) to neutralize any residual base before concentration.
-
Issue 2: Hydrolysis to the Parent Dione
-
Symptoms: Appearance of a more polar spot on TLC corresponding to 2-phenyl-1H-indene-1,3(2H)-dione. This leads to a reduced yield of the brominated product.
-
Underlying Cause: The C-Br bond is susceptible to nucleophilic substitution by water, especially under neutral or slightly basic conditions. This results in the formation of a hemiacetal-like intermediate which quickly tautomerizes to the more stable dione. While the hydrolysis of tertiary halides can proceed via an SN1 mechanism, the presence of a nucleophile like water will facilitate the reaction.[4]
-
Caption: Hydrolysis via Nucleophilic Substitution.
-
Preventative Measures & Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or chloroform are preferable to protic solvents.
-
Prompt Workup: Minimize the time the reaction mixture is in contact with aqueous phases during workup.
-
Issue 3: Aromatic Ring Bromination
-
Symptoms: Formation of multiple, less polar byproducts observed on TLC and in the crude NMR spectrum. Mass spectrometry may show evidence of di- or poly-brominated species.
-
Underlying Cause: This side reaction typically occurs during the synthesis of this compound if an excess of the brominating agent (e.g., Br₂) is used, especially in the presence of a Lewis acid catalyst or under harsh conditions. The phenyl ring is susceptible to electrophilic aromatic substitution.[5]
-
Caption: Electrophilic Aromatic Substitution on the Phenyl Ring.
-
Preventative Measures & Solutions:
-
Stoichiometry: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents).
-
Controlled Addition: Add the brominating agent slowly and at a low temperature to control the reaction rate and prevent localized excesses.
-
Avoid Lewis Acids: Unless absolutely necessary, avoid Lewis acid catalysts which can activate the brominating agent and promote ring substitution.
-
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned a persistent dark red/brown during bromination. What does this indicate?
A1: A persistent red-orange or brown color often indicates an excess of bromine (Br₂).[6] While a transient color change is expected, a lasting color suggests that the starting material has been consumed and side reactions like ring bromination may be occurring. It is crucial to monitor the reaction closely by TLC and stop the addition of bromine once the starting material is no longer visible.
Q2: How can I best purify the crude this compound?
A2: Recrystallization is often the most effective method for purifying the product. A common solvent system is a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes or heptane). Column chromatography can also be used, but be aware that prolonged exposure to silica gel (which can be slightly acidic) may promote some degradation or dehydrobromination. Using a neutral stationary phase like alumina may be a better alternative if chromatography is necessary.
Q3: What are the ideal storage conditions for the purified product?
A3: this compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator or storage under an inert atmosphere is recommended to prevent hydrolysis. Refrigeration can also help to slow down potential degradation pathways.
Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for the synthesis?
A4: Yes, NBS is a common and often safer alternative to liquid bromine for alpha-bromination of ketones.[7] The reaction is typically initiated with a radical initiator (like AIBN or benzoyl peroxide) or light. Using NBS can sometimes offer better control and selectivity, potentially reducing the risk of over-bromination.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve 2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq.) in an anhydrous solvent such as chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq.) in the same solvent dropwise via the addition funnel over 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Summary
| Parameter | Recommended Condition | Potential Side Reaction if Deviated |
| Temperature | 0 °C to room temperature | Higher temperatures favor dehydrobromination. |
| Bromine (eq.) | 1.0 - 1.1 | Excess can lead to ring bromination. |
| Solvent | Anhydrous, aprotic (e.g., DCM) | Protic or wet solvents can cause hydrolysis. |
| Base | Avoid, or use weak, hindered base | Strong bases promote dehydrobromination. |
References
- Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes.
- McMurry, J. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
- LibreTexts Chemistry. 22.
- LibreTexts Chemistry. 22.
- Journal of the American Chemical Society. Elimination Reactions of α-Halogenated Ketones. I. Dehydrobromination of 2-Benzyl-2-bromo-4,4-dimethyl-1-tetralone.
- National Institutes of Health.
- ResearchGate.
- ACS GCI Pharmaceutical Roundtable.
- ResearchGate. Studies on Bromination of Active Methylene by a Mixture of Hydrobromic Acid and Hydrogen Peroxide (or TBHP) | Request PDF.
- Organic Syntheses. 2H-Pyran-2-one, 3-bromo-.
- Indian Journal of Heterocyclic Chemistry.
- Pharmacy 180.
- LookChem. Cas 83-12-5,2-PHENYL-1,3-INDANDIONE.
- YouTube. Organic Chemistry : Reactions of Active Methylene Group - Tutorial.
- PubMed Central.
- ResearchGate. Synthesis of 2-Arylidenindan-1,3-dione by the Reaction of...
- ResearchGate. Solvent dependent photobehaviour of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones | Request PDF.
- iajps.
- Common Organic Chemistry.
- ResearchGate. Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e.
- 9.
- 9: Formation of Alkenes and Alkynes.
- ACS Omega. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid.
- 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggreg
- ResearchGate. Synthesis of phenindione (PID). | Download Scientific Diagram.
- Master Organic Chemistry.
- Chemdiv. Compound 2-(bromomethyl)-2-phenyl-1H-indene-1,3(2H)-dione.
- PubChem. 2-Bromo-1,3-indandione | C9H5BrO2 | CID 253820.
- PubChem. 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione.
- PubMed Central. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
- ResearchGate. Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones...
- RSC Education.
- BLDpharm. 7319-63-3|2-Bromo-1H-indene-1,3(2H)-dione.
- NCERT. Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids.
- PubMed Central. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking.
- The detection and analysis of α-dicarbonyl compounds (α-DCs)
Sources
- 1. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione Synthesis
An In-Depth Technical Guide for Researchers
Introduction: The synthesis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a critical step in the development of various heterocyclic compounds and pharmaceutical intermediates. This α-halogenation of a dicarbonyl compound, while straightforward in principle, is frequently plagued by issues ranging from incomplete conversion to the formation of undesirable byproducts. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help researchers diagnose and resolve common failures in this synthesis.
Reaction Overview and Mechanism
The target molecule is synthesized via the electrophilic α-bromination of 2-phenyl-1H-indene-1,3(2H)-dione. The reaction proceeds through an acid-catalyzed enol intermediate, which is the active nucleophile that attacks the electrophilic bromine source.[1][2] Understanding this mechanism is fundamental to effective troubleshooting.
General Reaction Scheme: 2-phenyl-1H-indene-1,3(2H)-dione + Brominating Agent (Br₂ or NBS) --(Acid Catalyst)--> this compound
Acid-Catalyzed Bromination Mechanism
The reaction is initiated by the protonation of a carbonyl oxygen, which facilitates the tautomerization to the more reactive enol form. This enol then attacks the bromine source.
Caption: A logical workflow for troubleshooting failed reactions.
Data Summary Tables
Table 1: Typical Reagent Properties and Reaction Conditions
| Parameter | Value / Compound | Rationale & Key Considerations |
| Starting Material | 2-phenyl-1H-indene-1,3(2H)-dione | Purity is crucial. Should be a crystalline solid. |
| Brominating Agent | Br₂ or N-Bromosuccinimide (NBS) | Use 1.0 equivalent. NBS is easier to handle than liquid Br₂. [3] |
| Solvent | Chloroform, Acetic Acid, CCl₄ | Acetic acid can serve as both solvent and catalyst. [2][4] |
| Catalyst | Glacial Acetic Acid or catalytic HBr | Essential for the enolization step. [1] |
| Temperature | Room Temperature to 50 °C | Higher temperatures may lead to side products. Monitor by TLC. |
| Reaction Time | 2 - 8 hours | Highly dependent on substrate, concentration, and temperature. |
Table 2: Guide to Thin-Layer Chromatography (TLC) Analysis
| Compound | Typical Rf Value* | Appearance under UV Light (254 nm) | Notes |
| 2-phenyl-1,3-indandione (SM) | ~0.4 | UV active | The starting material (SM) spot should diminish over time. |
| Product | ~0.6 | UV active | The product is typically less polar than the starting material. |
| Di-bromo byproduct | ~0.75 | UV active | Appears if excess brominating agent is used or at high temps. |
*Note: Rf values are highly dependent on the eluent system. The values above are illustrative for a moderately polar system like 30% Ethyl Acetate in Hexanes. You must optimize the solvent system for your specific reaction.[5]
Key Experimental Protocols
Protocol 1: General Synthesis of this compound
Caption: Standard experimental workflow for synthesis and purification.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Slowly add liquid bromine (1.0 eq.) dropwise to the stirring solution. Alternatively, add N-bromosuccinimide (1.0 eq.) portion-wise.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC every 30-60 minutes. [5]The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ice-water. Add a 10% aqueous solution of sodium thiosulfate and shake until the bromine color disappears. [6]5. Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography.
Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)
CAUTION: Work in a well-ventilated fume hood.
-
Place 10 g of potentially impure NBS into a 250 mL Erlenmeyer flask.
-
Add 100 mL of distilled water.
-
Heat the mixture on a hot plate with stirring until the NBS dissolves completely (around 80-90 °C).
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cool the flask further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the white, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified NBS under high vacuum for several hours. Store in a desiccator, protected from light. [7]
References
-
Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. (n.d.). ResearchGate. Retrieved from [Link]
-
Trouble with NBS bromination. (2019, September 12). Reddit. Retrieved from [Link]
-
Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. (2016, April 21). WMU's ScholarWorks. Retrieved from [Link]
-
Workup: Bromine or Iodine. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. (2019, February 24). ResearchGate. Retrieved from [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ketone halogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
N-Bromosuccinimide. (2019, July 6). Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
Bromination Help. (2024, February 13). Reddit. Retrieved from [Link]
-
A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds... (2022, April 27). Chemia. Retrieved from [Link]
-
Synthetic Applications of 2-diazo-1,3-indanedione. (n.d.). Retrieved from [Link]
-
Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
CH 220C. (n.d.). The University of Texas at Austin. Retrieved from [Link]
-
1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. (n.d.). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Workup [chem.rochester.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimizing the Synthesis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable synthetic intermediate. The following sections are structured in a question-and-answer format to directly address potential issues you may encounter during your experimental work.
I. Reaction Overview & Mechanism
The synthesis of this compound is typically achieved through the direct electrophilic bromination of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione. The core of this reaction lies in the alpha-bromination of a β-dicarbonyl compound. The acidic proton at the C2 position is readily abstracted, forming a stable enolate intermediate which then acts as a nucleophile, attacking molecular bromine.
The general reaction scheme is as follows:
Caption: Reaction mechanism for the synthesis of the target compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for synthesizing this compound?
A standard and effective method involves dissolving the starting material, 2-phenyl-1H-indene-1,3(2H)-dione, in a suitable inert solvent like chloroform or glacial acetic acid. A stoichiometric amount of molecular bromine (Br₂), often dissolved in the same solvent, is then added dropwise to the solution at room temperature with stirring.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC), and upon completion, the product is isolated through solvent evaporation and purified, typically by recrystallization.
Q2: What is the role of the solvent in this reaction?
The solvent plays a crucial role.
-
Inert Aprotic Solvents (e.g., Chloroform, Dichloromethane): These are commonly used to dissolve the reactants and facilitate the reaction in a homogeneous phase without participating in the reaction. They are a good choice for minimizing side reactions.
-
Protic Solvents (e.g., Glacial Acetic Acid): Acetic acid can serve as both a solvent and a catalyst. Acidic conditions can promote the formation of the enol tautomer of the dione, which is the active nucleophile in the electrophilic bromination, potentially increasing the reaction rate.[2]
Q3: What are the most common side products and how can they be avoided?
The most common side product is the result of over-bromination, leading to dibrominated species or bromination on the aromatic rings. To avoid this:
-
Precise Stoichiometry: Use a 1:1 molar ratio of 2-phenyl-1H-indene-1,3(2H)-dione to bromine.
-
Slow Addition: Add the bromine solution dropwise to the reaction mixture. This maintains a low concentration of bromine at any given moment, favoring the desired mono-bromination.
-
Temperature Control: Running the reaction at room temperature or slightly below helps control the reaction rate and selectivity. Exothermic reactions can lead to unwanted side products.
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any potential byproducts. The starting material and product should have distinct Rf values. The reaction is considered complete when the spot corresponding to the starting material has been completely consumed.
Q5: What are the typical yields for this synthesis?
With an optimized protocol, yields are generally good, often ranging from 70% to 85% after purification.[3] Low yields are typically indicative of the issues addressed in the troubleshooting section below.
III. Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the synthesis.
Caption: A logical flow for troubleshooting common synthesis issues.
Problem Area 1: Low or No Product Formation
-
Question: My reaction shows very little conversion from the starting material, even after several hours. What could be the cause?
-
Plausible Cause 1: Poor Quality of Starting Material. The starting material, 2-phenyl-1H-indene-1,3(2H)-dione, may contain impurities that inhibit the reaction.
-
Solution: Confirm the purity of your starting material via melting point or NMR spectroscopy. If impure, recrystallize it from a suitable solvent like ethanol or acetic acid before use.
-
-
Plausible Cause 2: Inactive Brominating Agent. Molecular bromine can degrade over time, especially if exposed to moisture or light.
-
Solution: Use a freshly opened bottle of bromine. If you suspect degradation, you can purify bromine by distillation, though this should be done with extreme caution due to its hazardous nature.
-
-
Plausible Cause 3: Reaction Conditions are Not Optimal. The reaction may be too slow in a completely non-polar, non-catalytic environment.
-
Solution: Consider switching the solvent to glacial acetic acid to provide catalytic promotion of enolization.[2] Ensure vigorous stirring to maintain a homogeneous mixture.
-
-
Problem Area 2: Complex Reaction Mixture (Multiple Products on TLC)
-
Question: My TLC plate shows the product spot, but also several other spots, indicating a messy reaction. Why is this happening?
-
Plausible Cause 1: Over-bromination. Adding the bromine too quickly or in excess can lead to the formation of 2,2-dibromo-2-phenyl-1H-indene-1,3(2H)-dione.
-
Solution: Carefully measure and use no more than one equivalent of bromine. Prepare a dilute solution of bromine and add it dropwise to the reaction flask over a period of 30-60 minutes. This ensures the bromine is consumed as it is added.
-
-
Plausible Cause 2: Aromatic Ring Bromination. Under certain conditions, particularly with Lewis acid catalysts or prolonged reaction times, electrophilic aromatic substitution can occur on the phenyl ring.[4]
-
Solution: Avoid Lewis acid catalysts unless specifically required. Run the reaction in the dark to prevent radical-initiated side reactions which can be promoted by light.[5] Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed.
-
-
Problem Area 3: Difficult Product Isolation and Purification
-
Question: After the reaction, I'm struggling to get a clean, solid product. It's oily or difficult to crystallize. What should I do?
-
Plausible Cause 1: Presence of HBr. The hydrogen bromide generated as a byproduct can interfere with crystallization.
-
Solution: After the reaction is complete, you can bubble a gentle stream of nitrogen or air through the solution (in a fume hood) to drive off dissolved HBr before concentrating the solvent. Alternatively, a wash with a very dilute, cold sodium bicarbonate solution during work-up can neutralize the acid, but be cautious as this can also lead to hydrolysis if not done carefully.
-
-
Plausible Cause 2: Incorrect Recrystallization Solvent. The product may be too soluble or insoluble in the chosen solvent.
-
Solution: Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent pair. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points. The ideal solvent should dissolve the product when hot but allow it to crystallize upon cooling.
-
-
IV. Optimized Experimental Protocol & Data
This protocol is a self-validating system, incorporating checkpoints for ensuring a successful synthesis.
Experimental Workflow
Caption: Step-by-step workflow for the optimized synthesis.
Step-by-Step Methodology
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-phenyl-1H-indene-1,3(2H)-dione (e.g., 2.22 g, 10.0 mmol).
-
Dissolution: Add chloroform (40 mL) to the flask and stir at room temperature until the solid is completely dissolved.
-
Bromine Solution: In the dropping funnel, prepare a solution of bromine (e.g., 0.51 mL, 1.60 g, 10.0 mmol, 1.0 eq) in chloroform (10 mL). Caution: Bromine is highly toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Add the bromine solution dropwise to the stirred solution of the starting material over 30 minutes. The deep red color of the bromine should dissipate as it is added. After the addition is complete, allow the mixture to stir at room temperature.
-
Monitoring (Checkpoint): Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot (Rf ~0.4) is no longer visible, and a new, higher Rf spot for the product (Rf ~0.6) is dominant. This typically takes 1-2 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution (2 x 20 mL) to quench any unreacted bromine, followed by water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product as a solid.
-
Purification (Checkpoint): Recrystallize the crude solid from hot ethanol. Cool to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.
-
Validation: Characterize the final product by determining its melting point and acquiring ¹H and ¹³C NMR spectra to confirm its identity and purity.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Solvent | Volume (mL) |
| 2-Phenyl-1,3-indandione | 222.24 | 10.0 | 1.0 | Chloroform | 40 |
| Bromine (Br₂) | 159.81 | 10.0 | 1.0 | Chloroform | 10 |
| Expected Yield | 301.14 | ~7.5 - 8.5 | - | - | - |
V. References
-
Punia, R., et al. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. Link
-
ResearchGate. (n.d.). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones (2a–d). Link
-
El-Sayed, R., et al. (n.d.). Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. ResearchGate. Link
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Link
-
Khidre, R. E. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(02), 167-179. Link
-
Sigma-Aldrich. (n.d.). 2-Phenyl-1,3-indandione 97%. Link
-
Singh, R. P., & Singh, P. (n.d.). Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles. Rasayan J. Chem. Link
-
Agbay, A. M., et al. (2021). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. European Journal of Medicinal Chemistry, 223, 113645. Link
-
ResearchGate. (2021). Synthesis of 2‐phenyl‐1,3‐indandione and 5 a. Yields of isolated products are reported. Link
-
Zhang, R. (2014). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. Link
-
Murdock, K. C. (1959). Triacylhalomethanes: 2-Halo-2-Acyl-1,3-Indandiones. J. Org. Chem. 24(6), 845–849. Link
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Link
Sources
Technical Support Center: Purification of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
This guide provides in-depth troubleshooting and purification protocols for 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, a key intermediate in various synthetic pathways. Ensuring the high purity of this compound is critical for the success of subsequent reactions and the integrity of final products in pharmaceutical and materials science research. This document addresses common challenges encountered during purification and offers validated, step-by-step solutions.
Section 1: Critical Safety Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound and its precursors can pose significant health risks.
-
Hazard Identification : This compound is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur.[1]
-
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues observed during the purification of this compound.
Q1: My final product appears as an off-color solid (e.g., yellowish or brownish) instead of the expected cream or light-colored crystals. What does this indicate?
A1: Discoloration is a common indicator of residual impurities. The most likely culprits are unreacted starting materials, byproducts from the bromination reaction, or degradation products. Over-brominated species or residual bromine can often impart a yellowish or brownish hue. It is crucial to remove these impurities as they can interfere with subsequent synthetic steps.
Q2: After synthesis, my product shows a broad melting point range, significantly lower than the literature value. What are the probable impurities?
A2: A broad and depressed melting point is a classic sign of an impure sample. Impurities disrupt the crystalline lattice of the solid, requiring less energy to melt. Based on common synthetic routes, potential impurities can be categorized as shown in the table below.
| Impurity Category | Specific Example | Reason for Presence | Recommended Primary Removal Method |
| Starting Material | 2-Phenyl-1H-indene-1,3(2H)-dione | Incomplete bromination reaction. | Recrystallization or Column Chromatography |
| Reaction Byproducts | Poly-brominated species | Use of excess brominating agent or prolonged reaction time.[3] | Column Chromatography |
| Reagent-Related | N-Bromosuccinimide (NBS) / Succinimide | If NBS is used as the brominating agent. | Aqueous wash during workup; Recrystallization |
| Solvent-Related | Residual reaction or purification solvents (e.g., Chloroform, Ethanol) | Incomplete drying or evaporation. | Drying under high vacuum. |
Q3: I performed a simple recrystallization, but the purity did not improve significantly. What should I do next?
A3: If recrystallization is ineffective, it suggests that the main impurity has a solubility profile very similar to that of the desired product in the chosen solvent system. The next and more powerful purification technique to employ is silica gel column chromatography . This method separates compounds based on their differential polarity, which often succeeds where recrystallization fails.[4][5]
Q4: How do I choose the correct solvent system (eluent) for column chromatography?
A4: The ideal eluent system is determined by running preliminary tests using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your target compound and its impurities.
-
Principle : this compound is a relatively polar molecule due to its two carbonyl groups. However, the presence of the phenyl and indene rings provides significant non-polar character. Unreacted starting material (2-phenyl-1H-indene-1,3(2H)-dione) is slightly less polar than the brominated product. Over-brominated byproducts may have similar or slightly different polarities.
-
Procedure : Spot your crude product on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
-
Target Rf Value : Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35 . This Rf value typically ensures that the compound spends enough time interacting with the stationary phase for effective separation to occur without requiring an excessively large volume of solvent.
Q5: How can I confirm the purity and identity of my final product after purification?
A5: A combination of analytical techniques should be used:
-
Melting Point Analysis : A pure compound will exhibit a sharp melting point over a narrow range (e.g., < 2 °C).
-
Thin-Layer Chromatography (TLC) : The purified product should appear as a single, well-defined spot on the TLC plate when visualized under UV light and/or with a chemical stain. Running it alongside the crude material will clearly show the removal of impurities.
-
Spectroscopic Analysis :
-
¹H and ¹³C NMR : This is the most definitive method to confirm the structure and check for the absence of impurity signals.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the compound.[6]
-
Section 3: Experimental Protocols and Workflows
Purification Workflow Decision Tree
The following diagram outlines the logical steps for purifying your crude product.
Caption: Decision tree for purification of this compound.
Protocol 1: Recrystallization
This technique is effective for removing impurities that have significantly different solubility than the target compound in a specific solvent. A mixed solvent system, such as Ethanol/Water or Dichloromethane/Hexane, is often effective.
Objective: To dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Step-by-Step Methodology:
-
Solvent Selection : Place a small amount of crude product in a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble at room temperature, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a good primary solvent.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen primary solvent (e.g., ethanol) to just cover the solid. Heat the mixture gently (e.g., on a hot plate) with swirling until the solid dissolves completely.
-
Hot Filtration (if necessary) : If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization : Remove the flask from the heat source. If using a mixed-solvent system, this is when you would add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling : Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining dissolved impurities.
-
Drying : Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
This is the method of choice for separating complex mixtures or when recrystallization fails.
Objective: To separate compounds by passing a solution through a column packed with a solid adsorbent (stationary phase), driven by a liquid (mobile phase). Separation occurs based on the differing affinities of the compounds for the stationary and mobile phases.
Principle of Separation
Caption: Separation of a mixture based on polarity via column chromatography.
Step-by-Step Methodology:
-
Column Preparation :
-
Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom.[4]
-
Add a thin layer of sand.
-
In a fume hood, prepare a slurry of silica gel in your chosen eluent (determined by TLC).[7] The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Tap the side of the column gently to pack the silica evenly and dislodge any air bubbles.[7]
-
Continuously drain the eluent from the bottom, ensuring the solvent level never drops below the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.
-
-
Sample Loading :
-
Dissolve your crude product in the absolute minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).[4]
-
Carefully pipette this concentrated solution onto the top layer of sand.
-
Allow the sample to absorb completely into the silica bed.
-
-
Elution and Fraction Collection :
-
Carefully add the eluent to the top of the column, letting it run down the sides to avoid disturbing the packed bed.
-
Begin collecting the eluent that passes through the column (the eluate) in a series of labeled test tubes or flasks. These are your fractions.[5]
-
Maintain a constant flow rate. You can use gentle air pressure at the top of the column ("flash chromatography") to speed up the process and improve separation.[7]
-
Continuously monitor the separation by collecting small spots from the eluate and running TLC plates.
-
-
Isolation :
-
Once the TLC analysis shows which fractions contain your pure compound, combine them.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under a high vacuum to obtain the final, purified product.
-
References
-
PubChem. (n.d.). 2-Bromo-1,3-indandione. National Center for Biotechnology Information. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 2-Bromo-1,3-indandione | C9H5BrO2 | CID 253820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 7319-63-3|2-Bromo-1H-indene-1,3(2H)-dione|BLD Pharm [bldpharm.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in palladium-catalyzed cross-coupling reactions involving the sterically hindered substrate, 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Introduction: Understanding the Challenge
This compound is a valuable synthetic intermediate, particularly in the development of compounds with potential biological activities.[1] However, its structure presents a significant challenge for typical cross-coupling reactions. The bromine atom is located on a quaternary carbon, creating substantial steric hindrance. This bulkiness can impede the initial oxidative addition step, which is often rate-limiting in palladium-catalyzed cycles.[2] Consequently, careful selection of the catalyst system—the palladium precatalyst, ligand, and base—is critical for achieving successful and high-yielding transformations.
This guide is structured to address the most common cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Part 1: The Catalytic Engine - General Principles & FAQs
Before diving into specific reaction types, let's address some foundational questions.
FAQ 1: What makes reactions with this compound so difficult?
The primary difficulty arises from steric hindrance. The palladium catalyst must approach and insert into the carbon-bromine bond. The surrounding phenyl group and the indene-1,3-dione framework create a crowded environment around this reaction center. This slows down the oxidative addition of the aryl bromide to the Pd(0) catalyst, which is the crucial first step of the catalytic cycle.[2] To overcome this, catalyst systems with bulky, electron-rich ligands are often required to promote the formation of highly reactive, low-coordinate palladium species.[2][3]
The Palladium Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a similar series of steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination.[4][5] Understanding this cycle is key to troubleshooting.
Caption: General Palladium Catalytic Cycle.
Part 2: Reaction-Specific Troubleshooting Guides
This section provides targeted advice for the most common cross-coupling reactions.
A. Suzuki-Miyaura Coupling (Formation of C-C Bonds)
The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester. It is one of the most versatile C-C bond-forming reactions.[4]
Q1: What is a reliable starting point for a Suzuki coupling with this substrate?
For a sterically hindered substrate, a robust catalyst system is essential. Modern palladacycle precatalysts paired with bulky, electron-rich biarylphosphine ligands are highly recommended.
| Component | Recommended Starting Point | Rationale & Key Considerations |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | These precatalysts are air-stable and efficiently generate the active Pd(0) species in solution, which is crucial for initiating the catalytic cycle.[6] |
| Ligand | XPhos or SPhos | These bulky, electron-donating ligands accelerate both oxidative addition and reductive elimination, which is necessary for hindered substrates.[7][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | A strong, non-nucleophilic base is required for the transmetalation step. K₃PO₄ is often a good first choice.[7][8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | A polar aprotic solvent is generally effective. A small amount of water is often necessary to solubilize the base and facilitate the reaction.[9] |
| Temperature | 80–110 °C | Higher temperatures are often needed to overcome the activation barrier for hindered substrates.[10] |
Q2: My Suzuki reaction is not working (low to no yield). What should I check first?
-
Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. Using a pre-formed, air-stable palladacycle precatalyst can mitigate issues with generating the active catalyst in situ.[10]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[5][10] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[7]
-
Boronic Acid Stability: Boronic acids can decompose, especially at high temperatures, through a process called protodeboronation.[7] If this is suspected, consider using a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[7]
-
Base and Reagent Solubility: Ensure all reagents, particularly the base, are sufficiently soluble at the reaction temperature. Poor solubility can lead to an incomplete reaction.[7] If you observe a slurry, this might be the issue.
Q3: I see a lot of homocoupling of my boronic acid. How do I stop this?
Homocoupling is a classic side reaction often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) prematurely.[5] The most effective solution is rigorous deoxygenation of your solvent and reaction vessel. This is typically achieved by several "freeze-pump-thaw" cycles or by sparging the solvent with argon for 30-60 minutes before adding the catalyst.[7]
B. Heck Coupling (Formation of C-C Bonds with Alkenes)
The Heck reaction couples the aryl bromide with an alkene, offering a powerful method for vinylation.[11] Reactions with sterically hindered substrates can be challenging.[3][12]
Q1: What catalyst system should I start with for a Heck reaction?
Given the substrate's steric bulk, phosphine-free systems or systems with very bulky ligands are often preferred to avoid catalyst inhibition.
| Component | Recommended Starting Point | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Palladium(II) acetate is a common and effective precatalyst for Heck reactions.[13][14] |
| Ligand | P(t-Bu)₃ or P(o-tolyl)₃; or Phosphine-Free | Bulky monodentate phosphines can be effective.[15] Alternatively, phosphine-free conditions using a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can be successful. |
| Base | Et₃N, K₂CO₃, or a hindered base like a proton sponge | An inorganic base is often used to neutralize the HBr generated.[13] For sensitive substrates, a non-nucleophilic organic base is preferable. |
| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are typically required. |
| Temperature | 100–140 °C | High temperatures are almost always necessary for Heck couplings, especially with less reactive aryl bromides.[16] |
Q2: My Heck reaction is sluggish and gives low conversion. What can I do?
-
Increase Temperature: This is often the most effective variable to change. The steric hindrance significantly raises the activation energy.
-
Switch Ligand: If using a phosphine ligand, the steric and electronic properties are critical. A bulky, electron-rich monodentate phosphine like P(t-Bu)₃ can promote the necessary catalytic steps.[15]
-
Consider a Different Palladium Source: Sometimes, a Pd(0) source like Pd₂(dba)₃ can be more effective than a Pd(II) source if the in situ reduction is problematic.
-
Check for β-Hydride Elimination Issues: While not an issue with the aryl bromide, the resulting alkylpalladium intermediate must undergo β-hydride elimination. Ensure the alkene partner allows for this step to occur readily.
C. Sonogashira Coupling (Formation of C-C Bonds with Alkynes)
The Sonogashira reaction couples the aryl bromide with a terminal alkyne, typically using a dual palladium and copper catalyst system.[17][18]
Q1: What is the standard catalyst system for a Sonogashira coupling?
| Component | Recommended Starting Point | Rationale & Key Considerations |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A classic and reliable palladium source for Sonogashira reactions.[17][18] |
| Cu Co-catalyst | CuI (Copper(I) Iodide) (1-5 mol%) | The copper co-catalyst is crucial for the standard Sonogashira mechanism, as it forms the copper acetylide intermediate.[17] |
| Ligand | PPh₃ (Triphenylphosphine) | Often, the ligand is already part of the palladium complex. Additional ligand may be added to stabilize the catalyst. |
| Base | Et₃N or Piperidine (used as solvent or co-solvent) | An amine base is required to neutralize HBr and deprotonate the terminal alkyne.[19] |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are preferred. |
| Temperature | Room Temperature to 80 °C | Sonogashira reactions can often be run under milder conditions than Suzuki or Heck couplings.[17] |
Q2: My Sonogashira reaction is failing, and I'm getting a lot of alkyne homocoupling (Glaser coupling). How can I fix this?
-
Copper-Free Conditions: The primary cause of alkyne homocoupling is the copper co-catalyst. Consider switching to a "copper-free" Sonogashira protocol.[20] This often involves using a more robust palladium/ligand system (e.g., with bulky phosphines or N-heterocyclic carbene (NHC) ligands) that can facilitate the reaction without copper.[18]
-
Rigorous Deoxygenation: As with other couplings, oxygen can promote unwanted side reactions. Ensure the system is thoroughly purged with an inert gas.
-
Base Selection: The choice of amine base can be critical. If using a co-solvent, ensure the amine is fully soluble and present in sufficient excess.
D. Buchwald-Hartwig Amination (Formation of C-N Bonds)
This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, and it is exceptionally sensitive to the choice of ligand.[21][22]
Q1: Which catalyst system is best for the Buchwald-Hartwig amination of this substrate?
This reaction is highly dependent on specialized, bulky biarylphosphine ligands developed by the Buchwald group.
| Component | Recommended Starting Point | Rationale & Key Considerations |
| Pd Precatalyst | XPhos Pd G3 or RuPhos Pd G2 (1-3 mol%) | These advanced precatalysts are highly active and are specifically designed for challenging C-N couplings.[22][23] |
| Ligand | XPhos or RuPhos | These ligands are sterically demanding and electron-rich, which is essential for promoting the reductive elimination step to form the C-N bond—often the most difficult step for this reaction.[23][24] |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) | A strong, non-nucleophilic base is mandatory. Sodium tert-butoxide is the most common choice.[19][25] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar, or weakly polar aprotic solvents are required. |
| Temperature | 80–110 °C | Elevated temperatures are generally necessary. |
Q2: My amination reaction is not proceeding. What are the common pitfalls?
-
Base Incompatibility: The substrate or amine coupling partner may be sensitive to the strong base. If degradation is observed, a weaker base like K₃PO₄ or Cs₂CO₃ might be attempted, but this will likely require a more active catalyst system or higher temperatures.
-
Ligand Poisoning: Certain functional groups on the amine or substrate can coordinate to the palladium center and inhibit catalysis.
-
Water/Oxygen Sensitivity: Buchwald-Hartwig reactions are extremely sensitive to air and moisture. The strong base can be quenched by water, and the catalyst is susceptible to oxidation. Use of a glovebox and anhydrous solvents is highly recommended.
Part 3: Catalyst Selection Workflow & Experimental Protocol
Decision-Making Flowchart for Catalyst System Selection
This diagram provides a logical path for selecting and optimizing a catalyst system for your specific cross-coupling reaction.
Caption: Catalyst selection and troubleshooting workflow.
General Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for experimentation. Caution: Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the cooled vessel, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent. The typical solvent ratio is 5:1 to 10:1 dioxane:water.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by TLC or LC-MS.[7][10]
-
Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
References
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Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. [Link]
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Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. [Link]
-
Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
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Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. National Center for Biotechnology Information. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. National Center for Biotechnology Information. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
What kinds of Pd catalysts are used for suzuki reaction? ResearchGate. [Link]
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Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. National Center for Biotechnology Information. [Link]
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI. [Link]
-
Uses of 2-(Aryl-3-Indene-2,2′-Oxirane)-1,3-Dione In Synthesis of Spiro and Condensed Heterocyclic Compounds. Oriental Journal of Chemistry. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Center for Biotechnology Information. [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. ACS Publications. [Link]
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Technical Support Center: A Guide to the Stability and Handling of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione (CAS 1801-20-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive intermediate. As a potent α-haloketone, its reactivity is key to its synthetic utility, but this same reactivity also makes it susceptible to degradation if not handled and stored correctly.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity of your material and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the stability of this compound.
Q1: What are the ideal storage conditions for this compound? A: To maximize shelf-life and prevent degradation, the compound must be stored under controlled conditions that mitigate its primary decomposition pathways: hydrolysis and photodecomposition.[3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the rate of potential thermal decomposition and hydrolytic reactions.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Light | In the Dark (Amber Vial/Container) | The C-Br bond is susceptible to photolytic cleavage, leading to radical formation and subsequent side reactions.[4] |
| Humidity | Dry/Desiccated | Prevents hydrolysis of the labile α-bromo group. Use of a desiccator is strongly recommended.[3] |
Q2: My solid sample has developed a yellowish or brownish tint over time. Is it decomposing? A: Yes, a color change is a strong visual indicator of decomposition. This is often due to the formation of unsaturated colored byproducts or complex mixtures resulting from dehydrobromination or photolytic degradation. Purity should be immediately assessed using an appropriate analytical method like TLC or LC-MS before use.
Q3: Can I handle this compound on an open bench? A: It is strongly discouraged. Due to its chemical nature as an α-haloketone, it should be handled with caution. Many α-haloketones are potent lachrymators (tear-producing agents) and are considered toxic alkylating agents.[5] All handling, including weighing and transferring, must be conducted in a well-ventilated fume hood.[5]
Q4: What are the best practices for dissolving the compound for a reaction? A: To prevent degradation during dissolution and reaction setup, always use anhydrous solvents. Ensure your glassware is thoroughly dried (oven or flame-dried). If possible, perform additions and transfers under an inert atmosphere (e.g., via cannula or in a glovebox) to exclude moisture.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues and provides logical steps to identify and resolve the root cause.
Scenario 1: Appearance of an Impurity Peak in LC-MS/NMR Analysis of the Starting Material
Observation: You analyze a sample of this compound from storage and detect a significant new peak corresponding to a loss of bromine and the addition of a hydroxyl group (M-Br+OH).
Root Cause Analysis: This is a classic sign of hydrolysis. The electrophilic carbon atom bearing the bromine is highly susceptible to nucleophilic attack by water.[2]
Caption: Hydrolysis of the title compound.
Corrective & Preventive Actions:
-
Immediate Action: If the level of impurity is low, the material may be purified by recrystallization from a suitable non-protic solvent system. However, this is often not ideal.
-
Prevention: Review your storage protocol. Ensure the container is tightly sealed, stored in a desiccator, and preferably under an inert atmosphere. When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the solid.
Scenario 2: Multiple Unidentified Byproducts in a Reaction Mixture
Observation: After running a reaction, TLC or LC-MS analysis reveals not only the expected product but also several unexpected spots/peaks, including a debrominated version of the starting material (2-phenyl-1H-indene-1,3(2H)-dione).
Root Cause Analysis: This pattern is characteristic of a radical-mediated decomposition, which is most commonly initiated by light (photolysis).[4] UV or even ambient laboratory light can induce homolytic cleavage of the weak C-Br bond, creating a highly reactive indanedione radical. This radical can then abstract a hydrogen atom from the solvent or participate in dimerization.[4]
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Analysis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione and Comparison with Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the precise characterization of novel molecules is paramount. 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, a derivative of the well-studied 1,3-indandione core, represents a class of compounds with significant potential as synthetic intermediates. The introduction of a bromine atom and a phenyl group at the C2 position creates a chiral center and offers avenues for further functionalization, making a thorough understanding of its structure essential.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will explore the predicted spectral data, grounded in the principles of NMR spectroscopy, and explain the causal relationships between the molecular structure and the observed signals.[1][2] Furthermore, this guide will objectively compare ¹H NMR with other powerful analytical techniques, offering a holistic approach to the structural elucidation of this and similar compounds.
Section 1: Predicted ¹H NMR Spectrum of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[2][3][4] The ¹H NMR spectrum is particularly informative as it reveals the number of different types of protons and their relationships within a molecule.[1][5]
Molecular Structure and Proton Environments
The structure of this compound possesses several distinct proton environments, which will give rise to a characteristic pattern of signals in the ¹H NMR spectrum. The key feature to note is the absence of the methine proton at the C2 position, which is present in the parent 2-phenyl-1,3-indandione, due to the substitution with a bromine atom.[6] This leaves the aromatic protons on the indene core and the phenyl ring as the sole reporters in the ¹H NMR spectrum.
Molecular Structure of this compound
Caption: Labeled proton environments in this compound.
Predicted Chemical Shifts (δ), Integration, and Multiplicity
The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as carbonyls and bromine, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).
Based on the structure and known data for similar compounds like 2-phenyl-1,3-indandione, we can predict the ¹H NMR spectrum.[6] The aromatic region (typically 7.0-8.5 ppm) will be of primary interest.
| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Rationale |
| H-4, H-7 (Indene) | ~8.0 - 8.2 | 2H | Multiplet | These protons are ortho to the electron-withdrawing carbonyl groups, leading to significant deshielding and a downfield shift. They will likely appear as a complex multiplet due to coupling with H-5 and H-6. |
| H-5, H-6 (Indene) | ~7.8 - 7.9 | 2H | Multiplet | These protons are meta to the carbonyl groups and will be less deshielded than H-4 and H-7. They will also form a complex multiplet. |
| H-2', H-6' (Phenyl) | ~7.5 - 7.7 | 2H | Multiplet (approx. doublet) | These protons are ortho to the indene-1,3-dione substituent. Their chemical shift will be influenced by the electronic effects of this group. |
| H-3', H-4', H-5' (Phenyl) | ~7.3 - 7.5 | 3H | Multiplet | These meta and para protons of the phenyl ring are expected to resonate in a relatively upfield region of the aromatic spectrum. |
Note: The exact chemical shifts can be influenced by the solvent used for the analysis.[7][8]
Section 2: Comparison of Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on orthogonal analytical methods.[9][10] Each technique provides a unique piece of the structural puzzle, and their combined use ensures the unambiguous identification and purity assessment of the compound.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative abundance.[11] | Provides detailed information about the aromatic protons, confirming the substitution pattern. | Does not directly provide information on quaternary carbons or molecular weight. |
| ¹³C NMR | Carbon skeleton of the molecule.[3] | Confirms the number of unique carbon atoms, including the quaternary carbons of the carbonyl groups and the C2 position. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[4] | Unambiguously determines the molecular weight and confirms the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br). | Provides limited information on the connectivity of atoms. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups.[4] | Clearly identifies the carbonyl (C=O) stretching vibrations, characteristic of the dione structure. | Provides a "fingerprint" of the molecule but limited structural detail compared to NMR. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification of the compound.[10] | Essential for determining the purity of the synthesized compound and for separating it from any starting materials or byproducts. | Does not provide structural information on its own, often coupled with other detectors like MS or UV-Vis. |
| Single Crystal X-ray Diffraction (SCXRD) | Precise three-dimensional arrangement of atoms in a crystal. | The "gold standard" for structure determination, providing unambiguous confirmation of the molecular structure, including stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
Section 3: Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is crucial. This protocol is designed to be a self-validating system, incorporating steps that guarantee the integrity of the results.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials and Reagents:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
NMR Tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample and transfer it to a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound. c. Gently agitate the vial until the sample is completely dissolved. d. Carefully transfer the solution into a 5 mm NMR tube.
-
Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer to the deuterium signal of the solvent. c. Shim the magnetic field to achieve homogeneity, which is essential for high resolution. d. Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be chosen to obtain a good signal-to-noise ratio.
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum. b. Perform phase correction to ensure all peaks are in the absorptive mode. c. Apply baseline correction to obtain a flat baseline. d. Reference the spectrum to the residual solvent peak or the TMS signal at 0 ppm. e. Integrate the signals to determine the relative ratios of the different types of protons.
Analytical Workflow
Caption: A streamlined workflow for the comprehensive analysis of organic compounds.
Conclusion
The ¹H NMR analysis of this compound provides a wealth of structural information that is fundamental to its characterization. By understanding the principles of chemical shifts and coupling, researchers can confidently interpret the resulting spectrum. However, as emphasized in this guide, relying on a single analytical technique is often insufficient for the complete and unambiguous elucidation of a novel compound's structure and purity. The synergistic use of orthogonal methods such as ¹³C NMR, Mass Spectrometry, FTIR, and HPLC is the hallmark of rigorous scientific investigation. This multi-faceted approach not only validates the proposed structure but also provides the comprehensive data package required for publications, patents, and regulatory submissions in the field of drug development.
References
- PopAi. "Explain the principles and applications of NMR spectroscopy, including how protons (1H) create chemical shift patterns and what information this technique can provide about molecular structures.
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A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, a compound of interest in synthetic and pharmaceutical chemistry. We will explore the expected fragmentation patterns, compare the utility of various mass spectrometric approaches, and contrast these with alternative analytical methodologies, all supported by experimental principles and data from analogous compounds.
Introduction to this compound and its Analytical Significance
This compound belongs to the indanedione class of compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry.[1][2] The introduction of a bromine atom and a phenyl group at the 2-position creates a chiral center and introduces specific chemical properties that necessitate robust analytical methods for identification, quantification, and impurity profiling. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the comprehensive analysis of such molecules.
The Mass Spectrometric Profile of this compound: A Predictive Approach
The Molecular Ion: A Tale of Two Isotopes
A key identifying feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M+). Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance.[3][4] This results in two peaks of almost equal intensity, separated by two mass-to-charge units (m/z), representing the M+ and M+2 ions. This distinctive doublet is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.
Predicted Fragmentation Pathways
Electron Ionization (EI) mass spectrometry, a common technique for the analysis of relatively small, volatile organic molecules, induces fragmentation by bombarding the analyte with high-energy electrons. The fragmentation of this compound is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions.
A logical starting point for fragmentation is the cleavage of the weakest bonds. The C-Br bond is relatively weak and its cleavage would lead to the loss of a bromine radical (•Br), resulting in a prominent peak at [M-Br]+. This carbocation would be stabilized by the adjacent phenyl group and the indene-1,3-dione core.
Further fragmentation could involve the loss of carbon monoxide (CO) from the dione structure, a common fragmentation pathway for ketones and diones. The loss of one or two CO molecules would result in peaks at [M-Br-CO]+ and [M-Br-2CO]+.
Another plausible fragmentation involves the phenyl group. Cleavage of the bond connecting the phenyl group to the indene core could lead to the formation of a phenyl cation (C6H5+) at m/z 77, a common fragment in the mass spectra of phenyl-containing compounds. The remaining indene-1,3-dione radical cation with a bromine atom would also be a possible fragment.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted Fragmentation of this compound.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical and depends on the analyte's properties and the analytical goals. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options, each with distinct advantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Ionization | Typically Electron Ionization (EI) or Chemical Ionization (CI). | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Applicability | Suitable for volatile and semi-volatile compounds. Derivatization may be needed for polar compounds. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[5] |
| Fragmentation | EI provides extensive fragmentation, creating a detailed "fingerprint" for structural elucidation. | Softer ionization techniques (ESI, APCI) often produce a prominent molecular ion with less fragmentation, which is advantageous for molecular weight determination. |
| Sensitivity | Generally offers high sensitivity for amenable compounds. | Can offer very high sensitivity, especially for polar compounds. |
| Sample Throughput | Can have faster run times for simple mixtures. | Can be more time-consuming due to longer chromatography runs and potential for matrix effects. |
For this compound:
-
GC-MS is a strong candidate if the compound is sufficiently volatile and thermally stable. The detailed fragmentation pattern from EI would be invaluable for structural confirmation and identification of impurities.
-
LC-MS is a more versatile option, particularly if the compound exhibits limited volatility or thermal instability. ESI would likely produce a strong protonated molecule [M+H]+, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and obtain structural information.
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity, purity, and quantity.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity of atoms. Essential for unambiguous structure elucidation. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present (e.g., carbonyl groups of the dione). | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their interaction with a stationary phase. Detection is based on UV absorbance. | Excellent for quantitative analysis and purity determination. A well-established technique in pharmaceutical analysis. | Does not provide direct structural information. Co-eluting impurities with similar UV spectra can be missed. |
| Elemental Analysis | Determines the elemental composition of a compound. | Provides the empirical formula, which can be used to confirm the molecular formula in conjunction with MS. | Does not provide structural information. Requires a pure sample. |
Experimental Protocol: A Step-by-Step Guide to GC-MS Analysis
The following protocol outlines a general procedure for the analysis of this compound using GC-MS. Method development and validation are crucial for ensuring accurate and reliable results.[6][7]
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be analyzed at a similar concentration in the same solvent.
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard to both the standard and sample solutions.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Caption: A typical workflow for GC-MS analysis.
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of this compound requires a multi-faceted analytical approach. Mass spectrometry, particularly GC-MS with its detailed fragmentation patterns and LC-MS with its broad applicability, serves as a central pillar in this strategy. The predicted mass spectrum, characterized by the prominent M+/M+2 isotopic cluster and specific fragmentation pathways, provides a robust framework for its identification.
For unequivocal structure elucidation and routine quality control, the integration of mass spectrometry with other techniques such as NMR, IR, and HPLC is essential. This integrated approach ensures the generation of reliable and comprehensive data, which is critical for advancing research and development in the chemical and pharmaceutical sciences.
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A Comparative Guide to Brominating Agents: Unveiling the Potential of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision that dictates the efficiency, selectivity, and safety of a chemical transformation. While classic reagents such as elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are mainstays in the synthetic chemist's toolkit, the exploration of alternative reagents can unlock novel reactivity and overcome the limitations of traditional methods. This guide provides an in-depth comparison of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione with these conventional brominating agents, offering insights into its potential applications based on its structural and electronic properties as an α-haloketone.
Introduction to this compound
This compound is a crystalline solid belonging to the class of α-haloketones. Its synthesis is typically achieved through the bromination of 2-phenyl-1H-indene-1,3(2H)-dione. While primarily utilized as a synthetic intermediate for the construction of more complex heterocyclic systems, its structure suggests potential as an electrophilic brominating agent. The presence of two electron-withdrawing carbonyl groups flanking the carbon bearing the bromine atom significantly influences its reactivity.
Mechanistic Overview of Brominating Agents
The efficacy and selectivity of a brominating agent are intrinsically linked to its reaction mechanism. Here, we dissect the operative pathways for this compound, N-Bromosuccinimide, and elemental bromine.
This compound: An Electrophilic Bromine Source
As an α-haloketone, this compound is anticipated to function as an electrophilic bromine donor. The electron-withdrawing nature of the adjacent carbonyl groups polarizes the C-Br bond, rendering the bromine atom susceptible to nucleophilic attack. The reaction with a generic nucleophile (Nu⁻) can be depicted as follows:
Caption: Electrophilic bromination by this compound.
N-Bromosuccinimide (NBS): A Versatile Reagent
NBS is a highly versatile brominating agent, capable of participating in both radical and electrophilic pathways depending on the reaction conditions.
-
Radical Bromination (Wohl-Ziegler Reaction): In the presence of a radical initiator (e.g., AIBN, light) in non-polar solvents like carbon tetrachloride, NBS provides a low, steady concentration of Br₂. This is crucial for selective allylic and benzylic bromination, as it disfavors the competitive electrophilic addition to double bonds.
-
Electrophilic Bromination: In polar, protic solvents, NBS can act as a source of electrophilic bromine, reacting with electron-rich species such as phenols and anilines.
Caption: Dual reactivity pathways of N-Bromosuccinimide (NBS).
Elemental Bromine (Br₂): The Classic Electrophile
Elemental bromine is a powerful and non-selective brominating agent. It readily participates in electrophilic addition reactions with alkenes and alkynes and electrophilic aromatic substitution with activated aromatic rings. Its high reactivity can lead to over-bromination and other side reactions, making it less suitable for substrates with multiple reactive sites.
Performance Comparison: A Theoretical Framework
In the absence of direct comparative experimental data for this compound as a brominating agent, we can extrapolate its expected performance based on the known reactivity of α-haloketones and compare it to the well-established profiles of NBS and Br₂.
| Feature | This compound (Predicted) | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Reactivity | Moderate | Moderate to High (condition dependent) | High |
| Selectivity | Potentially high for specific substrates | High for allylic/benzylic positions | Low |
| Mechanism | Electrophilic | Radical or Electrophilic | Electrophilic |
| Handling | Crystalline solid, likely stable | Crystalline solid, easy to handle | Corrosive, volatile liquid |
| Byproducts | 2-phenyl-1H-indene-1,3(2H)-dione | Succinimide | HBr |
Potential Applications and Experimental Considerations
Based on its structure, this compound could be a valuable reagent in specific contexts where mild electrophilic bromination is required.
Bromination of Ketones and Aldehydes (α-Bromination)
The title compound could potentially be used for the α-bromination of enolizable ketones and aldehydes. The reaction would likely proceed via an acid-catalyzed enolization of the substrate, followed by nucleophilic attack of the enol on the electrophilic bromine of the reagent.
Experimental Protocol: Hypothetical α-Bromination of a Ketone
-
Dissolution: Dissolve the ketone substrate (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere.
-
Acid Catalyst: Add a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Guide to the Biological Activity of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione Derivatives
This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents comparative experimental data, and details validated protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Versatility of the 1,3-Indandione Scaffold
The 1,3-indandione core, a bicyclic aromatic β-diketone, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and amenability to chemical modification at the C2 position have allowed for the development of a vast library of derivatives. These compounds exhibit a remarkable spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Among these, 2-phenyl-1,3-indandione (phenindione) is a well-known oral anticoagulant. The introduction of a bromine atom at the C2 position to form this compound creates a highly reactive and versatile intermediate.[4][5] This key modification not only influences the molecule's intrinsic biological activity but also serves as a synthetic handle for generating novel derivatives with potentially enhanced potency and selectivity across different therapeutic areas. This guide will explore and compare these activities, providing the technical context necessary for rational drug design and development.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of this compound derivatives typically begins with the construction of the 2-phenyl-1,3-indandione core, followed by bromination.
Step 1: Synthesis of 2-Phenyl-1,3-indandione The classical approach involves a base-catalyzed condensation reaction. For instance, the reaction of phthalide with a benzaldehyde derivative in the presence of a base like sodium ethoxide yields the corresponding 2-aryl-1,3-indandione.[6]
Step 2: Bromination The resulting 2-phenyl-1,3-indandione is then subjected to bromination. This is typically achieved by reacting it with bromine (Br₂) in a suitable solvent such as chloroform at room temperature.[4] This step introduces the bromine atom at the C2 position, yielding the target intermediate. This bromo derivative is a valuable precursor for further functionalization via cyclocondensation or other substitution reactions to create diverse molecular architectures.[4][5]
Caption: General synthesis of this compound.
Comparative Biological Activity
The functionalization of the 1,3-indandione scaffold gives rise to a wide range of biological effects. Below, we compare the key activities of these derivatives against relevant alternatives.
Anticoagulant Activity
1,3-indandione derivatives, most notably phenindione, have long been recognized for their anticoagulant properties.[6] They function as vitamin K antagonists, inhibiting the Vitamin K epoxide reductase complex (VKORC1) and disrupting the gamma-carboxylation of clotting factors II, VII, IX, and X.
Comparison with Warfarin: While both indandiones and coumarins (like warfarin) target the vitamin K cycle, they represent distinct chemical classes. Indandiones such as phenindione offer an alternative for patients who may experience adverse effects with warfarin. The introduction of substituents on the phenyl ring or at the C2 position, including bromine, can significantly modulate the anticoagulant potency and pharmacokinetic profile. 2-(Arylsulfonyl)indane-1,3-diones have also been identified as potent blood anticoagulants.[7]
Caption: Mechanism of action for 1,3-indandione anticoagulants.
Anticancer Activity
Recent studies have highlighted the potential of 1,3-indandione derivatives as anticancer agents.[8][9] Their mechanism of action is often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of intracellular reactive oxygen species (ROS).[8][9]
Comparative Performance: The cytotoxic effects of these compounds are highly dependent on the substitution pattern. For example, halogen-substituted 2-benzylidene-1,3-indandione derivatives show significant activity against various cancer cell lines. The data below compares the in vitro cytotoxicity (IC₅₀) of several 2-arylidene derivatives, which serve as a benchmark for evaluating new compounds derived from the 2-bromo-2-phenyl scaffold.
| Compound ID | Derivative Substitution (at C2) | A549 (Lung) IC₅₀ (µM) | B16F10 (Melanoma) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | Reference |
| 3D | 2-(4-chlorobenzylidene) | 21.3 | 45.2 | 33.7 | [9] |
| 3F | 2-(4-bromobenzylidene) | 35.8 | 19.8 | 41.2 | [9] |
| 3G | 2-(4-(dimethylamino)benzylidene) | 15.4 | 28.9 | 12.1 | [9] |
| 3C | 2-(4-methoxybenzylidene) | > 100 | > 100 | > 100 | [9] |
| Table 1: Comparative in vitro anticancer activity of selected 2-arylidene-1,3-indandione derivatives. Data is illustrative of the structure-activity relationship.[9] |
The results indicate that electron-withdrawing and specific electron-donating groups can enhance cytotoxicity, whereas a methoxy group (3C) diminishes it. This provides a rational basis for designing new 2-Bromo-2-phenyl derivatives with improved anticancer profiles.
Antimicrobial Activity
The 1,3-indandione framework is also a source of potent antimicrobial agents.[7][10][11] The activity is again heavily influenced by the nature of the substituent at the C2 position.
Structure-Reactivity Correlation: Studies on 2-benzylidene-1,3-indandiones have demonstrated a clear structure-reactivity correlation.[12] Derivatives with halogen substituents on the benzylidene ring, such as chloro and bromo groups, tend to exhibit enhanced antimicrobial efficiency.[12] This suggests that the 2-Bromo-2-phenyl-1,3(2H)-dione scaffold is an excellent starting point for developing novel antibiotics.
| Substituent | Aeromonas hydrophila | Escherichia coli | Proteus mirabilis | Vibrio paraheamolyticus |
| -H | 7 | 8 | 7 | 9 |
| -Cl | 8 | 9 | 9 | 10 |
| -Br | 9 | 10 | 10 | 10 |
| -COOH | 12 | 12 | 12 | 12 |
| Standard | 21 | 16 | 18 | 18 |
| Table 2: Antimicrobial activity (zone of inhibition in mm) of substituted 2-benzylidene-1,3-indandiones. The standard used was Amphotericin-B.[12] |
The data shows a trend where antimicrobial activity increases with the electronegativity and size of the halogen, with the bromo-substituted compound showing greater efficacy than the chloro- and unsubstituted analogs.[12]
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed methodologies for key assays are provided below.
Protocol 1: Synthesis of 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione
This protocol is representative of a Knoevenagel condensation used to synthesize many active indandione derivatives.[9]
-
Reactant Preparation: Dissolve 1,3-indandione (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in a minimal volume of ethanol.
-
Catalysis: Add a catalytic amount (2-3 drops) of piperidine to the reaction mixture.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. Pour the mixture into ice-cold water.
-
Purification: The precipitated solid is filtered, washed with dilute hydrochloric acid (HCl), and then with water. The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure compound.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondria.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for the MTT cell viability assay.
Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method assesses the ability of a compound to inhibit microbial growth.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar plates.
-
Inoculation: Uniformly spread a standardized inoculum (e.g., 0.5 McFarland) of the test microorganism (e.g., S. aureus, E. coli) onto the agar surface.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. Include a solvent control and a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Conclusion and Future Outlook
Derivatives of this compound represent a highly versatile and promising class of compounds with significant therapeutic potential. The 1,3-indandione scaffold has been validated as a source of potent anticoagulant, anticancer, and antimicrobial agents. The presence of the bromo-phenyl moiety at the C2 position serves as both a critical pharmacophoric element and a synthetic tool for generating molecular diversity.
Comparative data clearly demonstrates that substitutions on this scaffold dramatically influence biological activity, allowing for the fine-tuning of potency and selectivity. Future research should focus on synthesizing novel derivatives, exploring their mechanisms of action in greater detail, and advancing the most promising candidates to in vivo models to fully assess their therapeutic utility. The strategic exploration of this chemical space is poised to yield next-generation therapeutics for a range of challenging diseases.
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- Synthesis, complexation properties, antimicrobial and anticoagulant activity of 2-{3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-en-1-ylidene}-4-nitro-1H-indene-1,3(2H)-dione. (n.d.). ProQuest.
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A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione Analogs
The 1H-indene-1,3(2H)-dione core, often referred to as indandione, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and cytotoxic effects.[1][2] The parent compound, 2-phenyl-1H-indene-1,3(2H)-dione (phenindione), is a well-known anticoagulant that functions similarly to warfarin by inhibiting vitamin K-dependent coagulation pathways.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione framework, exploring how subtle molecular modifications dictate their therapeutic potential and mechanism of action.
The Indandione Scaffold: A Platform for Diverse Biological Activities
The versatility of the indandione scaffold lies in its rigid, planar structure with a reactive methylene group at the C2 position, flanked by two carbonyl groups. This position is a prime target for chemical modification, allowing for the introduction of various substituents that can dramatically alter the molecule's interaction with biological targets. This guide will compare analogs based on their primary biological activities, supported by experimental data.
Caption: Key modification points on the 2-phenyl-1H-indene-1,3(2H)-dione scaffold.
Comparative Analysis 1: Anticoagulant Activity
The hallmark activity of many indandione derivatives is their ability to interfere with the blood coagulation cascade. This effect is typically measured by the prothrombin time (PT), which assesses the extrinsic pathway of coagulation.
Structure-Activity Relationship Insights
Studies on 2-substituted indane-1,3-dione derivatives reveal critical insights into the structural requirements for anticoagulant effects. The nature of the substituent on the 2-aryl ring is a key determinant of potency.
-
Electronic Effects: The presence of electron-donating groups on the phenyl ring appears to enhance anticoagulant activity. For instance, the analog 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione demonstrated a prothrombin time of 33.71 seconds, which is remarkably close to that of the established drug anisindione (36.0 seconds).[4][5]
-
Steric Factors: The size and position of the substituent can influence how the molecule fits into the active site of its target enzyme, likely vitamin K epoxide reductase.
Comparative Performance Data
The following table summarizes the anticoagulant activity of selected 2-arylindane-1,3-dione analogs compared to the control drug, anisindione.
| Compound ID | 2-Aryl Substituent | Prothrombin Time (PT) in seconds (± SD) | Reference |
| Anisindione | 4-Methoxyphenyl | 36.0 (± 26.42) | [4] |
| 3c | 4-(Methylsulfanyl)phenyl | 33.71 (± 26.01) | [4][5] |
| 3a | 4-Methylphenyl | 26.39 (± 15.75) | [4] |
| 3d | 4-Chlorophenyl | 22.93 (± 5.25) | [4] |
| Placebo | None | 13.97 (± 1.87) | [4] |
Comparative Analysis 2: Anti-inflammatory Activity
A significant finding in the study of indandione analogs is the ability to separate anti-inflammatory effects from anticoagulant activity through structural modification. This suggests that the mechanisms for these two effects are distinct, opening avenues for developing safer anti-inflammatory drugs without the risk of bleeding.
Structure-Activity Relationship Insights
-
Halogenation of the Indane Core: The introduction of a bromine atom onto the indane ring system can confer potent anti-inflammatory properties while eliminating anticoagulant effects. For example, 4-bromo-2-phenylindan-1,3-dione was identified as an effective anti-inflammatory agent in carrageenin-induced edema and chronic adjuvant arthritis models.[6]
-
Mechanism of Action: Unlike classic NSAIDs, some indandione derivatives may exert their anti-inflammatory effects by inhibiting the release of prostaglandins through limiting the availability of substrate for prostaglandin synthetase, rather than direct enzyme inhibition.[7] More recent studies on related 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have shown they can suppress the TNF-α-induced adhesion of monocytes to colon epithelial cells, a key event in inflammatory bowel disease (IBD).[8] This is achieved by inhibiting the expression of critical molecules like ICAM-1 and MCP-1 and suppressing NF-κB transcriptional activity.[8]
Comparative Analysis 3: Cytotoxic and Anticancer Activity
The indandione scaffold has also been explored for its potential in oncology. Analogs have been developed that exhibit cytotoxicity against a range of cancer cell lines, often through novel mechanisms of action.
Structure-Activity Relationship Insights
While direct SAR studies on this compound are limited in the public domain, analysis of structurally related compounds provides valuable clues:
-
Targeting Kinase Pathways: 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline and isoquinoline moieties have been synthesized as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target in cancer therapy.[9] The most effective compounds in this series displayed IC50 values in the low micromolar range.[9][10]
-
Role of the Bromo-Phenyl Moiety: The presence of a bromo-phenyl group is a recurring feature in some cytotoxic small molecules. A related compound, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione , showed potent and selective cytotoxicity against the NCI-H292 human lung carcinoma cell line, with an IC50 of 1.26 µg/mL.[11] This suggests that the bromo-phenyl substitution pattern is a promising feature for anticancer drug design.
-
Hybrid Scaffolds: Hybrid molecules combining the indanone ring with a benzophenone system have demonstrated significant cytotoxicity. The E-configuration isomers of methyl-, chloro-, and methoxy-substituted derivatives were found to be the most potent against breast (MCF7, SKBR3), prostate (DU145), and lung (A549) cancer cell lines.[12]
Comparative Performance Data
The table below presents the cytotoxic activity of various indandione analogs and related structures against different cancer cell lines.
| Compound Class/ID | Target/Mechanism | Cell Line | IC50 Value | Reference |
| 2-hydroxy-indenedione (7b) | FGFR1 Inhibitor | - | 3.1 µM | [9] |
| 2-hydroxy-indenedione (9b) | FGFR1 Inhibitor | - | 3.3 µM | [9][10] |
| 2-hydroxy-indenedione (9c) | FGFR1 Inhibitor | - | 4.1 µM | [9][10] |
| Thiazolidinedione (5) | Apoptosis Induction | NCI-H292 (Lung) | 1.26 µg/mL | [11] |
| Indenone Hybrid (47) | Cell Cycle Arrest | SKBR3 (Breast) | Not specified | [12] |
Experimental Methodologies
The data presented in this guide are derived from standardized, reproducible experimental protocols. Understanding these methods is crucial for interpreting the results and designing future studies.
General Synthesis of 2-Arylindane-1,3-diones
A common and efficient method for synthesizing many 2-substituted indandione analogs is the Knoevenagel condensation.[1]
Caption: General workflow for the synthesis of indandione derivatives.
Protocol: In Vitro Anticoagulant Activity (Prothrombin Time)
This protocol is adapted from the methodology used to evaluate the compounds listed in the anticoagulant data table.[4]
-
Preparation: Synthesized compounds and reference drugs (e.g., anisindione) are suspended in a suitable vehicle like olive oil.
-
Animal Model: Male mice are used for the study.
-
Administration: Compounds are administered orally to the test groups at specified doses (e.g., 10 mg/kg and 50 mg/kg). A control group receives only the vehicle.
-
Blood Collection: After a set period (e.g., 24 hours), blood samples are collected from the animals via a method like cardiac puncture and transferred to tubes containing a 3.8% sodium citrate solution.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
PT Measurement: The prothrombin time of the plasma samples is determined using a coagulometer according to standard laboratory procedures.
-
Data Analysis: The mean PT values and standard deviations are calculated for each group and compared to the control. Statistical significance is determined using appropriate tests (e.g., p < 0.05).
Protocol: MTT Cytotoxicity Assay
This assay is a standard colorimetric method for assessing cell viability and is widely used to screen for cytotoxic compounds.[11][13]
Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.
Conclusion
The 2-phenyl-1H-indene-1,3(2H)-dione scaffold is a remarkably adaptable platform for drug discovery. The structure-activity relationship studies demonstrate that targeted modifications can profoundly and selectively alter biological activity.
-
For Anticoagulant Activity: Substituents on the 2-phenyl ring with electron-donating properties are favorable.
-
For Anti-inflammatory Activity: Halogenation on the indane core can introduce potent anti-inflammatory effects while ablating anticoagulant properties, a highly desirable trait for safety.
-
For Cytotoxic Activity: The incorporation of a bromo-phenyl moiety and the creation of hybrid structures are promising strategies for developing novel anticancer agents, potentially targeting pathways like FGFR1.
This comparative guide underscores the importance of rational drug design. By understanding the intricate relationship between chemical structure and biological function, researchers can continue to refine these analogs, paving the way for new therapeutics with enhanced potency and selectivity.
References
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Mitka, K., et al. (2009). Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. Croatica Chemica Acta, 82(3), 613-618.
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Mitka, K., et al. (2009). Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. ResearchGate.
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Dumur, F. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3093.
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Chmielewska, E., et al. (2020). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Current Organic Chemistry, 24(12), 1335-1355.
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Robak, J., & Gryglewski, R. J. (1976). Pharmacodynamic study of a pyrophtalone: [methyl-2 (piperidino-2 ethyl-1)-1 dihydro 1-4 pyridylidene-4 yl]-2 indanedione 1-3. II. Mechanism of action. Biochemical Pharmacology, 25(24), 2843-2846.
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Shapiro, S. L., et al. (1960). Indandione Anticoagulants. The Journal of Organic Chemistry, 25(10), 1860-1865.
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Rosini, S., & Trallori, L. (1976). Antiinflammatory activity of two phenylindandione derivatives. Il Farmaco; edizione scientifica, 31(6), 403-411.
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Jaber, A., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors. Pharmacia, 71, 355-365.
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Walker, W., & Hunter, R. B. (1954). The mode of action of phenylindanedione. Journal of Clinical Pathology, 7(3), 249-251.
-
Dumur, F. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI.
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Jaber, A., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors. ResearchGate.
-
Gadelha, G., et al. (2018). Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Pharmacological Reports, 70(1), 1-7.
-
O'Boyle, N., et al. (2021). Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-o. Arrow@TU Dublin.
-
Chmielewska, E., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(16), 4938.
-
BenchChem. (2025). Comparative Bioactivity Analysis of 1H-Phenalene-1,3(2H)-dione and its Analogs. BenchChem.
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Lee, H. S., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 137, 575-597.
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A Comparative Guide to the Synthesis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 1,3-indandione scaffold holds a privileged position. Its derivatives are known to exhibit a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 2-position of the 2-phenyl-1,3-indandione core can significantly modulate its chemical reactivity and biological profile, making 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione a valuable intermediate for further synthetic elaborations.
This technical guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations.
Synthetic Strategies: A Two-Step Approach
The most common and logical approach to the synthesis of this compound involves a two-step sequence:
-
Synthesis of the precursor: 2-phenyl-1H-indene-1,3(2H)-dione.
-
α-Bromination of the precursor to yield the final product.
This guide will compare two prominent methods for the crucial bromination step: direct bromination with elemental bromine (Br₂) and bromination using N-Bromosuccinimide (NBS).
Part 1: Synthesis of the Precursor: 2-phenyl-1H-indene-1,3(2H)-dione
The key precursor for our target molecule is 2-phenyl-1H-indene-1,3(2H)-dione. A robust and widely cited method for its preparation is the base-catalyzed condensation of phthalide with benzaldehyde.
Mechanism of Precursor Synthesis
The reaction proceeds through a base-catalyzed aldol-type condensation. The base, typically sodium ethoxide or methoxide, deprotonates the α-carbon of phthalide, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-phenyl-1,3-indandione core.
Diagram of the Precursor Synthesis Workflow
Caption: Workflow for the synthesis of the 2-phenyl-1H-indene-1,3(2H)-dione precursor.
Experimental Protocol: Synthesis of 2-phenyl-1H-indene-1,3(2H)-dione
Materials:
-
Phthalide
-
Benzaldehyde
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add phthalide and freshly distilled benzaldehyde.
-
Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any unreacted benzaldehyde.
-
Precipitation: Carefully acidify the aqueous layer with hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-phenyl-1H-indene-1,3(2H)-dione.
Part 2: Comparative Study of α-Bromination Routes
With the precursor in hand, the next critical step is the selective bromination at the C2 position. Here, we compare two widely used brominating agents: elemental bromine (Br₂) and N-Bromosuccinimide (NBS).
Route A: Direct Bromination with Elemental Bromine (Br₂)
Direct bromination with a solution of bromine in a suitable solvent is a classical method for the α-halogenation of dicarbonyl compounds.
Mechanism: The reaction proceeds via an electrophilic substitution on the enol form of the 2-phenyl-1,3-indandione. The acidic α-proton is in equilibrium with its enol tautomer. The electron-rich double bond of the enol then attacks the electrophilic bromine, leading to the formation of the brominated product and hydrogen bromide as a byproduct.
Diagram of the Direct Bromination Workflow
Caption: Workflow for the direct bromination of the precursor using elemental bromine.
Experimental Protocol: Direct Bromination with Br₂
Materials:
-
2-phenyl-1H-indene-1,3(2H)-dione
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or other suitable inert solvent
Procedure:
-
Dissolution: Dissolve 2-phenyl-1H-indene-1,3(2H)-dione in chloroform in a round-bottom flask.
-
Addition of Bromine: Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization.
Route B: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile and milder brominating agent, often favored for its selectivity and ease of handling compared to elemental bromine.
Mechanism: The mechanism of bromination with NBS can proceed through different pathways depending on the reaction conditions. In the presence of a radical initiator, a free-radical mechanism can occur. However, for α-bromination of dicarbonyl compounds, an ionic mechanism is more likely, where NBS serves as a source of electrophilic bromine. The reaction can be catalyzed by acid or base.
Diagram of the NBS Bromination Workflow
Caption: Workflow for the bromination of the precursor using N-Bromosuccinimide.
Experimental Protocol: Bromination with NBS
Materials:
-
2-phenyl-1H-indene-1,3(2H)-dione
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or an acid/base catalyst
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenyl-1H-indene-1,3(2H)-dione in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide and a catalytic amount of a radical initiator or an appropriate catalyst to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The solid succinimide byproduct will float to the surface as the reaction proceeds.
-
Work-up: After completion, cool the reaction mixture and filter off the succinimide.
-
Isolation and Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by recrystallization.
Performance Comparison
| Parameter | Route A: Direct Bromination (Br₂) | Route B: Bromination with NBS |
| Reagent Handling & Safety | Elemental bromine is highly corrosive, toxic, and volatile, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment. | NBS is a crystalline solid that is easier and safer to handle than liquid bromine. |
| Reaction Conditions | Typically performed at room temperature. | Often requires heating (reflux) and the use of a catalyst or initiator. |
| Byproducts | Generates corrosive HBr gas, which needs to be neutralized. | Produces solid succinimide, which can be easily removed by filtration. |
| Selectivity | Can sometimes lead to over-bromination or side reactions, depending on the substrate and conditions. | Generally offers higher selectivity for mono-bromination at the α-position. |
| Yield | Yields can be variable and are sensitive to reaction conditions. | Often provides good to excellent yields. |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy will confirm the structure of the molecule. The ¹H NMR spectrum is expected to show the disappearance of the signal for the α-proton of the precursor and the characteristic aromatic proton signals. The ¹³C NMR will show the signal for the carbon bearing the bromine atom at a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).
-
Infrared (IR) Spectroscopy: The IR spectrum will show the characteristic carbonyl stretching frequencies of the 1,3-dione system.
Conclusion and Recommendations
Both direct bromination with Br₂ and bromination with NBS are viable methods for the synthesis of this compound.
-
Direct bromination with Br₂ is a straightforward method but requires careful handling of the hazardous reagent and management of the corrosive byproduct.
-
Bromination with NBS is generally the preferred method due to its greater ease of handling, higher selectivity, and simpler work-up procedure. For laboratory-scale synthesis, the advantages of NBS in terms of safety and selectivity often outweigh the potentially milder reaction conditions of direct bromination.
The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. It is recommended to perform small-scale trial reactions to optimize the conditions for either method before proceeding to a larger scale.
References
Specific literature citations for detailed experimental procedures and spectroscopic data would be included here, sourced from peer-reviewed scientific journals and chemical databases.
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a synthetic organic compound with a complex structure, belonging to the indanedione class of molecules. As with any active pharmaceutical ingredient (API), intermediate, or critical reagent in drug development, establishing the identity, purity, potency, and stability is paramount. This cannot be achieved without robust, reliable, and accurate analytical methods. The process of providing documented evidence that an analytical procedure is suitable for its intended purpose is known as analytical method validation.[1][2] Regulatory agencies, including the FDA and EMA, mandate this validation to ensure data integrity, product quality, and patient safety.[1][3]
This guide provides a comparative overview of common analytical techniques for the characterization and quantification of this compound. It delves into the causality behind experimental choices and offers a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6]
Pillar 1: Selecting the Right Analytical Tool
The choice of an analytical method is dictated by the specific question being asked. Is the goal to quantify the bulk material (assay), identify trace impurities, or confirm the compound's identity? Each objective is best served by a different technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and assay determinations.[1] Its versatility, sensitivity, and specificity make it the premier choice for analyzing this compound.
-
Why it Works: The compound's phenyl and indene rings lend it significant hydrophobicity, making it ideal for reverse-phase chromatography. A C18 or C8 stationary phase provides excellent retention and separation from potential starting materials, by-products, or degradants. The presence of the conjugated aromatic system results in strong UV absorbance, allowing for sensitive detection with a UV-Vis detector.
-
Best For:
-
Assay: Quantifying the purity of the bulk drug substance.
-
Impurity Profiling: Detecting and quantifying related substances and degradation products.
-
Stability Studies: Monitoring the formation of degradants over time under various stress conditions.
-
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[7]
-
Why it Works: While the target molecule has a relatively high molecular weight, it may be amenable to GC analysis if it can be volatilized without decomposition. The presence of the bromine atom makes it particularly sensitive to an Electron Capture Detector (ECD). Alternatively, coupling GC with Mass Spectrometry (GC/MS) provides unparalleled specificity and structural information about impurities.[7][8] This is especially useful for identifying unknown peaks.
-
Best For:
-
Residual Solvent Analysis: Detecting solvents used in the synthesis.
-
Analysis of Volatile Impurities: Quantifying low molecular weight starting materials or by-products.
-
Orthogonal Method: Providing a complementary separation mechanism to HPLC for comprehensive purity assessment.
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantitative analysis.[9][10][11]
-
Why it Works: Based on the Beer-Lambert law, the amount of light absorbed by a sample is directly proportional to the concentration of the analyte.[10][12][13] this compound's extensive chromophore will exhibit a distinct absorption maximum (λmax) in the UV region, allowing for direct quantification.
-
Causality and Limitations: The primary drawback is its lack of specificity. Any impurity or excipient with a similar UV chromophore will interfere with the measurement. Therefore, its use is often limited to the analysis of the pure substance or in highly controlled formulations where interfering substances are absent.
-
Best For:
-
Rapid Assay of Pure Substance: Quick purity checks where impurity profiles are already well-understood.
-
Dissolution Testing: Monitoring the rate at which the drug dissolves from a solid dosage form.[10]
-
Comparison of Analytical Methods
| Technique | Principle | Pros | Cons | Primary Application for Topic |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High specificity, sensitivity, and precision.[1] Applicable to a wide range of compounds. | Higher cost and complexity than UV-Vis. Requires solvent disposal. | Gold Standard: Assay, impurity profiling, stability testing. |
| GC-FID/MS | Partitioning between a carrier gas and a stationary phase based on volatility. | Excellent for volatile compounds.[7] GC/MS provides definitive identification.[8] | Requires analyte to be thermally stable and volatile. May require derivatization. | Residual solvents, analysis of volatile impurities. |
| UV-Vis | Measurement of light absorption by the analyte.[11] | Simple, rapid, low cost.[11][13] Non-destructive.[10] | Lacks specificity; prone to interference from other UV-absorbing compounds.[12] | Rapid quantification of the pure drug substance, dissolution testing. |
Pillar 2: A Self-Validating System - In-Depth HPLC Method Validation Protocol
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6] The following protocol outlines the steps to validate an HPLC-UV method for the assay of this compound, as per ICH Q2(R1) guidelines.[4][14]
Experimental Workflow Diagram
Caption: Workflow for HPLC Method Validation.
Step-by-Step Validation Protocol
1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[6]
-
Procedure:
-
Inject a diluent blank to ensure no interfering peaks at the analyte's retention time.
-
Inject a solution of the placebo (all formulation components except the API) to confirm no interference.
-
Inject a solution of the reference standard.
-
Inject a sample solution.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample. Analyze the stressed samples to ensure the main peak is separated from all degradation peaks (peak purity analysis using a photodiode array detector is essential).
-
2. Linearity
-
Objective: To demonstrate a direct proportional relationship between the analyte concentration and the detector response over a defined range.
-
Procedure:
-
Prepare a series of at least five concentrations of the reference standard, typically spanning 80-120% of the target assay concentration.[1]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Representative Linearity Data (Hypothetical)
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 80 | 810,500 |
| 90 | 905,200 |
| 100 | 1,001,100 |
| 110 | 1,102,500 |
| 120 | 1,198,900 |
| r² | 0.9998 |
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo matrix.
-
Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[15]
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay of a finished product.[15]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Procedure (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
-
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary critical parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
-
-
Acceptance Criteria: System suitability parameters must remain within the pre-defined limits for all varied conditions.
Pillar 3: Authoritative Grounding and Decision Making
The entire validation process is built upon a foundation of regulatory guidance, primarily from the ICH.[16] The ICH Q2(R1) guideline is the authoritative text on what characteristics must be considered during the validation of analytical procedures.[4][14]
Decision Tree for Method Selection
Caption: Selecting the appropriate analytical method.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable and accurate data. While HPLC stands out as the most versatile and powerful tool for comprehensive analysis, techniques like GC and UV-Vis spectrophotometry serve crucial, specific roles. The choice of method must be justified, and its performance rigorously documented through a validation process that adheres to international regulatory standards. By following the principles of specificity, linearity, accuracy, precision, and robustness, researchers can establish a self-validating system that guarantees the quality and integrity of their analytical results.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- HunterLab. (2025, December 19). UV Spectrophotometry as a Pharmaceutical Testing Solution.
- ACS Publications. (n.d.). Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. Analytical Chemistry.
- ICH. (n.d.). Quality Guidelines.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharmaguddu. (2025, July 20). Ultraviolet and Visible Spectrophotometer in Pharmaceutical Analysis.
- ResearchGate. (n.d.). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ALWSCI. (2024, October 22). Spectroscopy - UV-Vis Spectrophotometry: In-Depth Analysis Methods For Biopharmaceutical Professionals.
- ProQuest. (n.d.). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory.
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A Comparative Guide to the Cytotoxicity of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione and its Analogs
This guide provides a comprehensive analysis of the cytotoxic potential of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione, a member of the promising 1,3-indandione class of compounds. While direct experimental data for this specific molecule is emerging, this document synthesizes findings from structurally related analogs to offer a robust comparative framework for researchers, scientists, and drug development professionals. We will delve into a comparison with other 1,3-indandione derivatives and the benchmark chemotherapeutic agent, Doxorubicin, supported by established experimental protocols to guide future research.
Introduction: The Therapeutic Potential of the 1,3-Indandione Scaffold
The 1,3-indandione framework, a bicyclic β-diketone, is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][2] Its rigid structure serves as a versatile backbone for chemical modifications, leading to derivatives with significant therapeutic potential, including anticoagulant, anti-inflammatory, and notably, anticancer properties.[1][3] A significant body of research highlights that derivatives of 1,3-indandione exert their anticancer effects through various mechanisms, such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and generating reactive oxygen species (ROS), making them compelling candidates for novel oncology therapeutics.[1]
This compound represents a specific modification of this core structure. While its synthesis has been documented, a comprehensive cytotoxic profile is not yet publicly available.[4][5] This guide, therefore, extrapolates from the known activities of its close chemical relatives to build a predictive comparison and provide the necessary tools for its empirical evaluation.
Comparative Cytotoxicity Analysis
To contextualize the potential efficacy of this compound, we compare the cytotoxic activity of several 2-substituted-1,3-indandione derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is the primary metric for comparison. For a benchmark, the activity of Doxorubicin, a widely used chemotherapy drug, is included.[6][7][8]
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorobenzylidene)-1H-indene-1,3(2H)-dione | A549 (Lung) | 21.3 | [1] |
| HeLa (Cervical) | 33.7 | [1] | |
| 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione | B16F10 (Melanoma) | 19.8 | [1] |
| A549 (Lung) | 35.8 | [1] | |
| 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione | A549 (Lung) | 15.4 | [1] |
| HeLa (Cervical) | 12.1 | [1] | |
| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 (Colon) | 0.44 | [9][10] |
| KM 12 (Colon) | 0.41 | [9][10] | |
| Doxorubicin (Standard of Care) | MCF-7 (Breast) | ~1.0 - 4.0 | [6][11][12] |
| A549 (Lung) | > 20 | [8] | |
| HeLa (Cervical) | 2.9 | [8] | |
| HL-60 (Leukemia) | ~0.02 - 0.04 | [7] |
Expert Analysis: The data reveals that substitutions on the benzylidene ring at the 2-position of the 1,3-indandione scaffold significantly influence cytotoxic potency. For instance, the presence of a dimethylamino group appears to enhance activity against lung and cervical cancer cell lines compared to halogenated analogs.[1] More complex derivatives, such as the thiazolyl hydrazone ITH-6, demonstrate exceptionally high potency against colon cancer cell lines, with IC50 values in the sub-micromolar range, surpassing the efficacy of Doxorubicin in certain contexts.[9][10]
Given that this compound features both a phenyl and a bromo substituent at the 2-position, its cytotoxic profile is anticipated to be significant. The bromine atom, a halogen, may contribute to its activity, akin to the chloro and bromo-benzylidene derivatives listed. The direct phenyl substitution represents a different chemical space that requires empirical testing to determine its precise potency relative to these analogs.
Plausible Mechanisms of Action: Inducing Apoptosis
The primary mechanism by which many 1,3-indandione derivatives exert their cytotoxic effects is the induction of apoptosis.[1] This programmed cell death is a critical pathway for eliminating cancerous cells in a controlled manner, minimizing damage to surrounding healthy tissue. The process involves a cascade of molecular events, often initiated by internal or external stressors, culminating in the activation of caspase enzymes that dismantle the cell.
Based on studies of related compounds, this compound likely triggers apoptosis through the intrinsic (mitochondrial) pathway. This involves cellular stress leading to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.
Caption: Conceptual signaling pathway for apoptosis induction by 1,3-indandione derivatives.
Experimental Protocols for Cytotoxicity Evaluation
To empirically determine the cytotoxic profile of this compound, a series of standardized in vitro assays are required. The following protocols provide detailed, step-by-step methodologies for assessing cell viability, cytotoxicity, and the induction of apoptosis.
Caption: General experimental workflow for assessing the cytotoxicity of a test compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HL-60)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants
-
96-well microplates
Procedure:
-
Prepare Cells and Controls: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the kit's lysis buffer 45 minutes before the end of incubation.
-
-
Collect Supernatant: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.
Protocol 3: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[2][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[2] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic cells).[15]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated cells (both adherent and suspension)
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Preparation: Treat cells with the test compound for the desired duration.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize. Centrifuge the cell suspension and collect the pellet.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
While this compound awaits direct cytotoxic evaluation, this comparative guide provides a strong rationale for its investigation as a potential anticancer agent. The broader class of 1,3-indandione derivatives demonstrates significant cytotoxic activity across a range of cancer cell lines, often through the induction of apoptosis. The presented protocols offer a standardized framework for researchers to systematically evaluate this compound, determine its IC50 values against a panel of cancer cells, and elucidate its specific mechanism of action. Future studies should focus on a direct comparison with the analogs discussed herein and expand the investigation to include in vivo models to assess its therapeutic potential and toxicity profile in a more complex biological system.
References
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Nale, A. C., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
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Pajuelo, D., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Oncology Letters, 11(6), 4143-4149. [Link]
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Singh, B., et al. (2023). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 5-substituted-2-aminothiophenols. ResearchGate. [Link]
-
Singh, B., et al. (2023). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. [Link]
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Al-Obeed, O., et al. (2017). Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance. International Journal of Nanomedicine, 12, 6085–6097. [Link]
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Yalcin, E., et al. (2017). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 79(6), 969-976. [Link]
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Kostrzewa-Nowak, D., et al. (2005). The role of bioreductive activation of doxorubicin in cytotoxic activity against leukaemia HL60-sensitive cell line and its multidrug-resistant sublines. British Journal of Cancer, 93(1), 89–97. [Link]
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Phromnoi, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
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Radhakrishnan, K., et al. (2012). Synthesis and Antimicrobial Activity of 2-Benzylidene-1,3 Indandiones: A Structure-Reactivity Study. Der Chemica Sinica, 3(4), 958-963. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Anreddy, N., et al. (2019). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. European Journal of Medicinal Chemistry, 164, 424-435. [Link]
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Anreddy, N., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Sci-Hub. [Link]
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ResearchGate. (n.d.). IC50 values of the studied compounds obtained from the COX-1 and COX-2 inhibitor screening assay. ResearchGate. [Link]
-
Pluskota, R., et al. (2022). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 27(19), 6599. [Link]
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A Comparative Guide to Alternative Reagents for 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the strategic functionalization of 1,3-dicarbonyl compounds is a cornerstone for the construction of complex molecular architectures. 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione has served as a valuable reagent in this context, offering a reactive electrophilic bromine atom for various transformations. However, the pursuit of enhanced efficiency, milder reaction conditions, and diverse reactivity profiles necessitates an exploration of alternative reagents. This guide provides an in-depth comparison of viable alternatives, supported by experimental insights, to empower researchers in making informed decisions for their synthetic endeavors.
Understanding the Role of this compound
This compound is a derivative of 1,3-indandione, a scaffold known for its versatile applications in medicinal chemistry and materials science.[1] The key feature of this reagent is the presence of a bromine atom at the C2 position, flanked by two carbonyl groups. This electronic arrangement renders the C2 position highly susceptible to nucleophilic attack, making the compound an effective electrophilic brominating agent or a precursor for further functionalization. Its utility is particularly noted in the synthesis of heterocyclic compounds and other complex organic molecules.[2][3]
A Comparative Analysis of Alternative Reagents
The exploration of alternatives to this compound can be broadly categorized based on the desired transformation at the α-position of a 1,3-dicarbonyl system.
Ninhydrin and its Analogues: The Classic Precursors
Ninhydrin (2,2-dihydroxy-1H-indene-1,3(2H)-dione) and its analogues represent a foundational class of alternatives.[4][5] While not direct replacements for bromination, they are pivotal starting materials for generating a variety of 2-substituted indene-1,3-diones.
Key Advantages:
-
Commercial Availability and Cost-Effectiveness: Ninhydrin is a readily available and relatively inexpensive starting material.[5]
-
Versatile Reactivity: It serves as a precursor for the synthesis of a wide array of heterocyclic compounds.[4]
-
Well-Established Chemistry: The reactivity of ninhydrin is extensively documented, particularly its reaction with amino acids to form the chromogenic Ruhemann's purple, a principle widely used in analytical chemistry.[5][6]
Limitations:
-
Indirect Functionalization: Unlike the direct electrophilic nature of the bromo-derivative, ninhydrin typically requires condensation or other activation steps to introduce functionality at the C2 position.
-
Reaction Conditions: Reactions involving ninhydrin can sometimes require heating or specific catalysts.[6]
A significant body of research has focused on the synthesis of novel ninhydrin analogues to enhance their chromogenic and fluorogenic properties, indicating the ongoing interest in modifying the indane-1,3-dione core for various applications.[7][8][9]
N-Halosuccinimides (NBS and NCS): The Go-To Halogenating Agents
For direct α-halogenation of 1,3-dicarbonyl compounds, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are the most common and effective alternatives.
Key Advantages:
-
High Reactivity and Selectivity: NBS and NCS are highly efficient reagents for the α-halogenation of ketones and dicarbonyl compounds.[10]
-
Mild Reaction Conditions: These reactions can often be carried out under mild, non-acidic conditions.
-
Ease of Handling: As crystalline solids, they are generally easier and safer to handle than liquid bromine.
Experimental Data Synopsis:
| Reagent | Substrate | Solvent | Yield | Reference |
| NBS | Indane-1,3-dione | Ethanol | 92% | [10] |
| NCS | Indane-1,3-dione | Ethanol | 95% | [10] |
Causality Behind Experimental Choices: The use of ethanol as a solvent is common for these reactions as it can facilitate the protonation of the carbonyl oxygen, increasing the enol content and thus the nucleophilicity of the α-carbon.
Electrophilic Aminating Agents: Introducing Nitrogen Functionality
In drug discovery and development, the introduction of nitrogen-containing functional groups is of paramount importance. For the α-amination of 1,3-dicarbonyl compounds, several reagents serve as excellent alternatives to a multi-step synthesis that might start from a bromo-derivative.
-
Azodicarboxylates (DEAD and DIAD): Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are widely used for the α-amination of enolates derived from 1,3-dicarbonyl compounds.[11]
-
Hydroxylamines and Derivatives: Reagents like O-(nitrophenyl)hydroxylamines can also be employed for direct α-NH2 functionalization.[12]
Key Advantages:
-
Direct Amination: These reagents allow for the direct introduction of a protected amino group in a single step.
-
Enantioselective Variants: The development of chiral catalysts has enabled highly enantioselective α-amination reactions, which is crucial for the synthesis of chiral drug candidates.[11]
Experimental Protocol: Enantioselective α-Hydrazination of a β-Ketoester [11]
-
To a solution of the β-ketoester (0.55 mmol) in toluene (0.5 mL) is added the squaramide catalyst (1 mol %).
-
Diethyl azodicarboxylate (0.5 mmol) is then added.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The product is purified by column chromatography.
This protocol highlights the mild conditions and low catalyst loading often associated with modern organocatalytic methods.
Workflow and Mechanistic Diagrams
To visualize the comparative workflows, the following diagrams illustrate the synthetic pathways.
Caption: Comparative synthetic workflows for the functionalization of 1,3-dicarbonyl compounds.
Caption: Simplified mechanism of α-bromination of Indane-1,3-dione using NBS.
Conclusion and Future Perspectives
While this compound remains a useful reagent, a thorough consideration of alternatives can lead to more efficient, selective, and innovative synthetic strategies. For direct halogenation, N-halosuccinimides offer a milder and often higher-yielding alternative. For the introduction of nitrogen, direct electrophilic amination reagents provide a more atom-economical and stereocontrollable approach. Ninhydrin and its analogues continue to be a versatile platform for the synthesis of complex heterocyclic systems.
The choice of reagent will ultimately depend on the specific synthetic target, desired functionality, and the overall strategic approach. Researchers are encouraged to consult the primary literature for detailed experimental conditions and substrate scope when selecting an alternative. The ongoing development of new catalytic systems for the α-functionalization of 1,3-dicarbonyl compounds promises to further expand the toolkit available to synthetic chemists, enabling the construction of increasingly complex and medicinally relevant molecules.
References
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Overview of ninhydrin analogs. - ResearchGate. Available from: [Link]
-
Ninhydrin and Ninhydrin Analogues: | Request PDF - ResearchGate. Available from: [Link]
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Synthetic studies of novel ninhydrin analogs - Canadian Science Publishing. Available from: [Link]
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Reagents for the chemical development of latent fingerprints: synthesis and properties of some ninhydrin analogues - PubMed. Available from: [Link]
-
The development of novel ninhydrin analogues - PubMed. Available from: [Link]
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(PDF) α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions - ResearchGate. Available from: [Link]
-
Enantioselective α-Amination of 1,3-Dicarbonyl Compounds Using Squaramide Derivatives as Hydrogen Bonding Catalysts - PMC - NIH. Available from: [Link]
-
Synthetic Applications of 2-diazo-1,3-indanedione. Available from: [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. Available from: [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. Available from: [Link]
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Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - NIH. Available from: [Link]
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Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... - ResearchGate. Available from: [Link]
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Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e - ResearchGate. Available from: [Link]
-
Aromatic compounds as synthons for 1,3-dicarbonyl derivatives - ResearchGate. Available from: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - Encyclopedia.pub. Available from: [Link]
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Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity | Asian Journal of Chemistry. Available from: [Link]
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Synthesis of New 1,3-indandione Derivatives | Request PDF - ResearchGate. Available from: [Link]
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synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation - Rasayan Journal of Chemistry. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of complex molecules like 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this halogenated organic compound.
Foundational Principles: Understanding the Hazard Profile
This compound is a brominated organic compound belonging to the class of α-haloketones. Its proper disposal is dictated by its inherent chemical properties and associated hazards.
Hazard Identification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure | 3 | Warning | H335: May cause respiratory irritation[1][2] |
| Acute toxicity, oral | 4 | Warning | H302: Harmful if swallowed[2] |
The presence of the bromine atom and the dione structure are key determinants for its classification as a hazardous waste. As an α-haloketone, it exhibits heightened reactivity due to the electron-withdrawing effect of the adjacent carbonyl groups, which polarizes the carbon-bromine bond and makes the α-carbon susceptible to nucleophilic attack.[3][4] This reactivity must be considered to prevent unintentional reactions in waste containers.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from the point of generation to final disposition.
Step 1: Immediate Waste Segregation at the Source
The Causality: The fundamental principle of hazardous waste management is segregation. As a brominated organic compound, this compound must be disposed of as halogenated organic waste . Co-mingling with non-halogenated waste streams can complicate and significantly increase the cost of disposal, as halogenated compounds require specialized incineration processes to neutralize the resulting hydrohalic acids (in this case, hydrogen bromide).
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, vapor-tight lid.
-
Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of initial waste accumulation
-
Step 2: Container Management and Storage
The Causality: Proper storage of the waste container is essential to prevent accidental spills, releases, and exposure to personnel. The stability of α-haloketones can be influenced by environmental conditions.
Procedure:
-
Keep the waste container closed at all times , except when adding waste.
-
Store the container in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment unit to mitigate spills.
-
Store away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for α-haloketones, avoid contact with strong bases, oxidizing agents, and reducing agents to prevent potentially vigorous reactions.[5]
-
Maintain a log of the accumulated waste in the container.
Step 3: Disposal of Contaminated Materials
The Causality: Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.
Procedure:
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid hazardous waste container.
-
Labware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected as halogenated organic waste. The decontaminated glassware can then be washed normally.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent must be collected in a sealed container and disposed of as halogenated organic waste.
Step 4: Final Disposal via a Licensed Hazardous Waste Contractor
The Causality: The ultimate destruction of this compound must be carried out in a manner that is both environmentally sound and compliant with federal and state regulations. The recommended method of disposal is high-temperature incineration.
Procedure:
-
Engage a certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Provide a complete and accurate waste manifest. This document tracks the waste from your laboratory to its final destination.
-
Schedule a pickup for the full waste container in accordance with your institution's policies and regulatory limits for satellite accumulation.
Incineration Considerations:
High-temperature incineration is the preferred disposal method for halogenated organic compounds. During combustion, the bromine atom is converted primarily to hydrogen bromide (HBr).[6][7] The incinerator must be equipped with scrubbers to neutralize this corrosive and toxic gas before it is released into the atmosphere. Inadequate combustion can potentially lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent environmental pollutants.[8]
Regulatory Framework: Adherence to EPA and RCRA Guidelines
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA).[9] This "cradle-to-grave" legislation mandates the proper management of hazardous waste from its generation to its final disposal.[9]
Key RCRA regulations applicable to this compound can be found in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273 .[10] As a generator of hazardous waste, your laboratory is responsible for its proper identification, management, and disposal in accordance with these regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the chemical's inherent hazards, adhering to a stringent disposal protocol, and complying with all relevant regulations, we can ensure the safety of our personnel, protect the environment, and uphold the integrity of our scientific endeavors. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures.
References
- De Kimpe, N., & Verhé, R. (1988). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. In S. Patai & Z. Rappoport (Eds.), The Chemistry of Functional Groups, Supplement D (pp. 1-223). John Wiley & Sons.
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-indandione. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-2,3-dihydro-1H-indene. Retrieved from [Link]
- Nielsen, P. A. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers.
-
ResearchGate. (2025, August 10). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE), handling, and disposal of this compound, ensuring both your safety and the integrity of your research.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its properties and associated risks is paramount. This compound and structurally similar brominated organic compounds are classified as hazardous substances.[1] The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system.
| Hazard Classification | Details |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3][4] |
This table summarizes the primary GHS hazard classifications for compounds structurally similar to this compound.
Core Principles of Personal Protection
The selection of appropriate PPE is not merely a checklist; it is a critical risk mitigation strategy. The following recommendations are based on a comprehensive hazard assessment for handling this compound.
Eye and Face Protection: Your First Line of Defense
Mandatory Equipment:
-
Safety glasses with side shields or chemical splash goggles are required at all times when handling this compound.[1][5]
Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage.[1][6] Standard prescription glasses do not offer adequate protection from splashes and should not be used as a substitute for certified safety eyewear.
For Enhanced Protection:
-
A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[1]
Skin and Body Protection: Preventing Dermal Exposure
Mandatory Equipment:
-
A standard laboratory coat , fully buttoned with sleeves rolled down, is the minimum requirement.[1][5]
-
Chemically impermeable gloves are essential to prevent skin contact.[7] Nitrile gloves are a common and effective choice for handling many organic compounds.[5]
Rationale: Direct skin contact can lead to irritation.[1][3] Contaminated clothing should be removed immediately to prevent prolonged exposure.[6][7] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit is recommended for an additional layer of protection.[1]
Respiratory Protection: Safeguarding Against Inhalation
Standard Procedure:
-
All handling of this compound should be conducted in a well-ventilated area , preferably within a certified chemical fume hood.[3][7] This is the primary engineering control to minimize inhalation exposure.
When Additional Protection is Needed:
-
If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge must be used.[1]
Rationale: Inhalation of dust or vapors may cause respiratory irritation.[1][3] Engineering controls like fume hoods are always the preferred method for mitigating respiratory hazards. Respirators are a crucial secondary line of defense when these controls are insufficient.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the proper handling and disposal of all materials.
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound.
Storage and Disposal
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[7]
-
Store away from incompatible materials and foodstuff containers.[7]
Disposal:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9]
-
Never dispose of this chemical down the drain.[9]
-
Collect waste in a designated, properly labeled, and leak-proof container for halogenated organic waste.[9]
-
Disposal must be handled by a licensed professional waste disposal service, typically through high-temperature incineration.[9]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Seek immediate medical attention.[6] |
| Skin Contact | Take off contaminated clothing immediately.[7] Wash off with soap and plenty of water.[7] Consult a doctor if irritation persists.[3] |
| Inhalation | Move the victim into fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[7] Call a doctor or Poison Control Center immediately.[7] |
Accidental Release:
-
Wearing appropriate PPE, contain the spill and prevent it from entering drains.[1][7]
-
Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[7]
By adhering to these guidelines, you can confidently and safely handle this compound, fostering a secure laboratory environment that enables groundbreaking research.
References
- An In-depth Technical Guide to the Safe Handling of 2-bromo-2,3-dihydro-1H-indene - Benchchem.
- This compound Safety Data Sheets - Echemi.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
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Proper Protective Equipment - Chemistry LibreTexts. Available at: [Link]
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2-Bromo-1,3-indandione | C9H5BrO2 | CID 253820 - PubChem. Available at: [Link]
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2-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 10965463 - PubChem. Available at: [Link]
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- 3. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
